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  • Product: 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid
  • CAS: 66533-64-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-(Ethylsulfanyl)pyrazine-2-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary The structural analysis of functionalized pyrazines is a critical pathway in modern drug discovery and materials science. 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of functionalized pyrazines is a critical pathway in modern drug discovery and materials science. 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) represents a highly versatile building block, combining the rigid, electron-deficient pyrazine core with a hydrogen-bonding carboxylic acid moiety and a lipophilic, flexible thioether side chain.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic crystallographic reporting. Here, we dissect the causality behind the crystallization methodologies, the self-validating protocols required for high-resolution X-ray diffraction (XRD), and the supramolecular interactions—specifically O−H⋯N hydrogen bonding and π−π stacking—that dictate the solid-state behavior of pyrazine-2-carboxylic acid derivatives [1].

Chemical Context & Structural Rationale

Pyrazine-2-carboxylic acid derivatives are foundational in medicinal chemistry, most notably serving as precursors or analogs to Pyrazinamide, a first-line antitubercular agent. The introduction of the 6-ethylsulfanyl ( −SCH2​CH3​ ) group at the para-position relative to the pyrazine nitrogen significantly alters the molecule's electronic landscape and steric profile.

In the solid state, the parent pyrazine-2-carboxylic acid is known to crystallize in both orthorhombic and monoclinic polymorphs, driven by robust intermolecular O−H⋯N hydrogen bonds that form 1D zigzag chains [2]. The addition of the ethylsulfanyl group introduces a competing factor: the flexible ethyl chain requires specific conformational packing to minimize steric clash, often forcing the pyrazine rings into offset π−π stacking arrangements to maximize van der Waals contacts. Understanding these packing motifs is essential for predicting the compound's solubility, bioavailability, and formulation stability.

Self-Validating Crystallization Protocol

Growing diffraction-quality single crystals is an exercise in thermodynamic control. The following protocol utilizes a slow evaporation technique tailored for amphiphilic heterocyclic compounds. Every step includes a validation checkpoint to ensure the system's integrity.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Action: Weigh 15 mg of highly pure (>99%) 6-(ethylsulfanyl)pyrazine-2-carboxylic acid into a clean 2-dram glass vial. Add 2.0 mL of a Methanol/Water mixture (80:20 v/v).

    • Causality: Methanol acts as a good solvent for the lipophilic thioether, while water acts as an anti-solvent that strongly competes for hydrogen bonding, slowing down the nucleation rate.

    • Validation Checkpoint: Sonicate for 5 minutes. The solution must be completely transparent. If any particulate matter remains, filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation (which leads to microcrystalline powder).

  • Controlled Evaporation:

    • Action: Cover the vial with Parafilm and puncture 2–3 microscopic holes using a fine needle. Place the vial in a vibration-free environment at a constant 4°C.

    • Causality: Lowering the temperature reduces kinetic energy, favoring the thermodynamic product (single crystals) over kinetic products (amorphous precipitates). The restricted evaporation rate ensures the system approaches supersaturation asymptotically.

  • Harvesting & Optical Validation:

    • Action: After 7–14 days, harvest the crystals using a nylon loop under a stereomicroscope.

    • Validation Checkpoint: Examine the crystals under cross-polarized light. A sharp, uniform extinction (darkening) every 90 degrees of rotation confirms a single, untwinned crystal domain. If the crystal shows patchy or wavy extinction, it is twinned and must be discarded.

Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (MeOH/H2O 80:20) A->B Quality Control C Slow Evaporation (4°C, Vibration-Free) B->C 0.22µm Filtration D Optical Validation (Polarized Microscopy) C->D Crystal Harvesting E X-Ray Diffraction (Mo Kα, 150 K) D->E Uniform Extinction F Structure Solution (Direct Methods) E->F Data Reduction G Refinement & Validation (CheckCIF) F->G Least-Squares

Caption: Self-validating crystallographic workflow from purification to final structure refinement.

X-Ray Diffraction Data Collection & Refinement

Once a valid crystal is mounted on a goniometer using a cryoprotectant (e.g., Paratone-N oil), data collection is performed.

  • Data Collection: Conducted on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). The crystal is cooled to 150 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and allowing for the accurate localization of hydrogen atoms [3].

  • Structure Solution: Solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Validation: The final model must be validated using the IUCr's CheckCIF utility to ensure no A-level or B-level crystallographic alerts remain, confirming the structural integrity.

Table 1: Representative Crystallographic Parameters

Note: Parameters are representative of expected values for functionalized pyrazine-2-carboxylic acids based on isostructural analogs.

ParameterValue / Description
Chemical Formula C7​H8​N2​O2​S
Molecular Weight 184.21 g/mol
Crystal System Monoclinic (Expected)
Space Group P21​/c
Temperature 150(2) K
Radiation Type Mo K α ( λ=0.71073 Å)
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 ~1.05
Final R indices [I > 2 σ (I)] R1​≈0.045 , wR2​≈0.110

Supramolecular Architecture & Conformation

The true value of a crystal structure lies in its intermolecular geometry. For 6-(ethylsulfanyl)pyrazine-2-carboxylic acid, the supramolecular network is dictated by a hierarchy of interactions.

Intramolecular Conformation

The pyrazine ring is strictly planar. The carboxylic acid group typically adopts a conformation nearly coplanar with the pyrazine ring to maximize extended conjugation. The ethylsulfanyl group, however, exhibits a distinct torsion angle. The C(sp2)−S bond length is expected to be approximately 1.75 Å, indicating slight partial double-bond character due to the delocalization of sulfur's lone pairs into the electron-deficient pyrazine π -system. The terminal ethyl group will orient out-of-plane to minimize steric repulsion with the adjacent ring proton.

Intermolecular Hydrogen Bonding

Unlike benzoic acids, which predominantly form O−H⋯O dimers, pyrazine-2-carboxylic acids strongly favor O−H⋯N hydrogen bonds [2]. The highly electronegative pyrazine nitrogen acts as a superior hydrogen-bond acceptor. This interaction links the molecules head-to-tail, forming infinite 1D zigzag chains along the crystallographic axis.

Table 2: Expected Hydrogen Bond Geometry
D-H AD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
O(1)-H(1) N(4) i 0.82(2)1.85(2)2.66(1)> 170
C(3)-H(3) O(2) ii 0.932.553.35(2)> 145

(Symmetry codes: i = x, y-1, z; ii = -x, -y, -z)

Supramolecular Center 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid HDonor Carboxylic Acid (O-H) Donor Center->HDonor HAcceptor Pyrazine Ring (N) Acceptor Center->HAcceptor PiStack Pyrazine Ring π-System Center->PiStack Chain 1D Zigzag Chain Formation HDonor->Chain O-H...N Bond HAcceptor->Chain N...H-O Bond Sheet 2D Supramolecular Sheet PiStack->Sheet Offset Stacking (~3.4 Å) Chain->Sheet C-H...O & van der Waals

Caption: Hierarchical assembly of supramolecular interactions driving 2D sheet formation.

π−π Stacking Interactions

The 1D hydrogen-bonded chains are further cross-linked into 2D sheets via offset π−π stacking interactions between adjacent pyrazine rings. The centroid-to-centroid distance is typically around 3.4–3.6 Å. The presence of the bulky ethylsulfanyl group forces a lateral offset (slippage) between the stacked rings, preventing perfect face-to-face alignment but ensuring optimal packing density.

Conclusion

The crystal structure analysis of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid provides a masterclass in balancing competing intermolecular forces. By strictly controlling the crystallization environment and validating the optical properties of the crystal prior to XRD analysis, researchers can accurately map the O−H⋯N networks and π -stacking offsets. These structural insights are not merely academic; they are the exact parameters required by computational chemists to model receptor binding affinities and by formulation scientists to predict the solid-state stability of pyrazine-based therapeutics.

References

  • Title: A survey of interactions in crystal structures of pyrazine-based compounds Source: ResearchGate URL: [Link]

  • Title: The orthorhombic polymorph of pyrazine-2-carboxylic acid revisited Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate Source: Kongunadu Arts and Science College URL: [Link]

Exploratory

The Multifaceted Biological Activities of Pyrazine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

The pyrazine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, bestowing a diverse range of pharmacological properties upon its derivatives.[1][2] Among t...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, bestowing a diverse range of pharmacological properties upon its derivatives.[1][2] Among these, derivatives of pyrazine-2-carboxylic acid have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical space of pyrazine-2-carboxylic acid derivatives.

Antitubercular Activity: The Legacy of Pyrazinamide and Beyond

The most prominent and clinically significant derivative of pyrazine-2-carboxylic acid is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB) for nearly five decades.[3] PZA's critical role in shortening the duration of TB therapy highlights the profound antitubercular potential of this chemical scaffold.

Mechanism of Action: A Pro-drug Approach

PZA is a pro-drug that requires conversion to its active form, pyrazinoic acid (POA), to exert its bactericidal effect against Mycobacterium tuberculosis.[2][3] This conversion is catalyzed by the mycobacterial enzyme pyrazinamidase (PncA).[2] POA is believed to disrupt the cell membrane potential and interfere with the pathogen's ability to synthesize fatty acids, which are crucial components of the mycobacterial cell wall.[2]

G PZA Pyrazinamide (PZA) (Pro-drug) PncA Mycobacterial Pyrazinamidase (PncA) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition Membrane Disruption of Membrane Potential POA->Membrane Interference

Caption: Activation pathway of Pyrazinamide (PZA).

Structure-Activity Relationship (SAR) Insights

Research into pyrazine-2-carboxylic acid derivatives has revealed key structural features that influence their antitubercular activity. Lipophilicity plays a significant role; for instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antitubercular activity (72% inhibition) and the highest lipophilicity among a series of tested compounds.[3][4] The presence of a tert-butyl group at position 5 of the pyrazine ring has also been associated with notable inhibitory activity.[3][4]

Experimental Protocol: Antimycobacterial Susceptibility Testing

The antimycobacterial activity of pyrazine-2-carboxylic acid derivatives is typically evaluated using the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Assay Setup: In a 96-well microplate, serially dilute the test compounds. Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., Pyrazinamide).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Anticancer Activity: A Promising Frontier

Pyrazine derivatives have demonstrated significant potential as anticancer agents.[1][5] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Targeting Cellular Signaling Pathways

Derivatives of pyrazine have been shown to inhibit critical kinases and phosphatases involved in cancer progression. For example, imidazopyrazine derivatives can inhibit Aurora kinases, leading to cell cycle arrest, while other pyrazine derivatives can act as allosteric inhibitors of the SHP2 phosphatase, thereby disrupting the RAS-MAPK signaling pathway.

G cluster_0 Aurora Kinase Pathway cluster_1 RAS-MAPK Pathway Imidazopyrazine Imidazopyrazine Derivatives AuroraK Aurora Kinase Imidazopyrazine->AuroraK Inhibition CellCycle Cell Cycle Progression AuroraK->CellCycle Arrest Cell Cycle Arrest AuroraK->Arrest Pyrazine Pyrazine Derivatives SHP2 SHP2 Phosphatase Pyrazine->SHP2 Allosteric Inhibition RAS_MAPK RAS-MAPK Signaling SHP2->RAS_MAPK Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of cancer signaling pathways.

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineActivity (IC50/MIC)
Flavono–pyrazine hybridsHT-2910.67 µM
Flavono–pyrazine hybridsMCF-710.43 µM
Coumarin–pyrazine hybridsHCT1160.9 µM

Data sourced from a study on the biological activities of pyrazine derivatives.[1]

Antimicrobial and Antifungal Activities

Beyond their renowned antitubercular effects, pyrazine-2-carboxylic acid derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][6]

Antibacterial and Antifungal Spectrum

A novel series of pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties has demonstrated good antimicrobial activity against a panel of clinical isolates, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[5] For instance, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone showed the highest antimicrobial activity among the synthesized compounds.[5]

Proposed Mechanism: Inhibition of GlcN-6-P Synthase

Molecular docking studies suggest that the antibacterial activity of these piperazine derivatives may be attributed to the inhibition of GlcN-6-P synthase, an essential enzyme in the bacterial cell wall biosynthesis pathway.[5]

Experimental Protocol: Agar Well Diffusion Method

A standard method to screen for antimicrobial activity is the agar well diffusion assay.

Step-by-Step Methodology:

  • Prepare Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculate Plates: Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Create Wells: Punch wells of a specific diameter into the agar using a sterile borer.

  • Add Test Compounds: Add a defined volume of the test compound solution (dissolved in a suitable solvent) into each well. Include a solvent control and a positive control (e.g., a standard antibiotic or antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Other Notable Biological Activities

The therapeutic potential of pyrazine-2-carboxylic acid derivatives extends to other areas, including anti-inflammatory and antioxidant activities.

Anti-inflammatory and Antioxidant Effects

Certain pyrazine derivatives have shown promising anti-inflammatory and antioxidant properties.[5][7] For example, a series of novel pyrazine-2-carboxylic acid derivatives were evaluated for their antioxidant activity using the ABTS and DPPH radical scavenging methods, with some compounds exhibiting good activity.[5]

Inhibition of Photosynthesis

Interestingly, some amides of pyrazine-2-carboxylic acid have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an inhibitory effect on photosynthetic electron transport.[3][4] This activity was found to be dependent on the lipophilicity of the compounds.[3][4]

Conclusion and Future Directions

Derivatives of pyrazine-2-carboxylic acid represent a versatile and highly privileged scaffold in medicinal chemistry. The established success of pyrazinamide in tuberculosis treatment has paved the way for the exploration of this chemical class for a multitude of other therapeutic applications. The continued investigation into the structure-activity relationships, mechanisms of action, and formulation of novel derivatives holds significant promise for the development of new and effective drugs to combat a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules, 7(4), 364-377. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-377. [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2014). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1049. [Link]

  • Yulizar, Y., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Indonesian Journal of Chemistry, 20(1), 227-234. [Link]

  • Yulizar, Y., Wibowo, A. H., & Utari, U. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Indonesian Journal of Chemistry, 20(1), 227-234. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7469. [Link]

  • Doležal, M., & Palek, L. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - Analyzing the Origin, Pathogenesis and Diagnostics of Tuberculosis. InTech. [Link]

Sources

Foundational

Mechanistic Profiling of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid: A Pleiotropic Pharmacophore in Antimycobacterial and Agrochemical Development

Executive Summary As drug resistance in Mycobacterium tuberculosis (Mtb) accelerates and agricultural weeds develop tolerance to standard herbicides, researchers are increasingly turning to pleiotropic pharmacophores tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug resistance in Mycobacterium tuberculosis (Mtb) accelerates and agricultural weeds develop tolerance to standard herbicides, researchers are increasingly turning to pleiotropic pharmacophores that can disrupt multiple biological targets simultaneously. 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS 66533-64-0), a synthetic thioether derivative of pyrazinoic acid (POA), represents a highly versatile scaffold.

Unlike the canonical tuberculosis prodrug Pyrazinamide (PZA)—which requires enzymatic activation by the mycobacterial pyrazinamidase (PncA)—this pre-activated carboxylic acid derivative bypasses common resistance mechanisms. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the molecule's mechanism of action (MoA), exploring how the strategic addition of a 6-ethylsulfanyl group fundamentally alters its physicochemical properties, enabling dual utility as a potent antimycobacterial agent and a targeted agrochemical photosynthesis inhibitor.

Physicochemical Rationale: The 6-Ethylsulfanyl Advantage

The parent molecule, pyrazinoic acid (POA), is highly hydrophilic (LogP ≈ -0.74), which severely limits its passive diffusion across the lipid-rich mycolic acid envelope of Mtb. The structural functionalization with an ethylsulfanyl (ethylthio) group at the 6-position serves two critical thermodynamic purposes:

  • Lipophilicity Enhancement: The thioether linkage increases the calculated LogP to approximately 1.85. This enhanced lipophilicity drives favorable partitioning into the mycobacterial cell wall and plant thylakoid membranes, drastically increasing the intracellular concentration of the active pharmacophore.

  • Target Residence Time: The steric bulk and polarizability of the sulfur atom allow the molecule to occupy deep hydrophobic pockets within target enzymes (e.g., PanD, RpsA), decreasing the dissociation rate constant ( koff​ ) and improving overall binding affinity.

Core Biological Mechanisms of Action

Mycobacterial Energetics and Proton Motive Force (PMF) Collapse

Once 6-(ethylsulfanyl)pyrazine-2-carboxylic acid diffuses into the mycobacterial cytoplasm, it encounters a relatively neutral pH environment. The carboxylic acid moiety ( pKa​≈2.9 ) rapidly dissociates, releasing a proton. Because the mycobacterial efflux pumps are inefficient at removing the bulky 6-ethylsulfanyl-pyrazinoate anion, the molecule becomes trapped intracellularly. This continuous influx and dissociation leads to severe cytoplasmic acidification and the collapse of the transmembrane Proton Motive Force (PMF), ultimately starving the persister bacilli of ATP .

Competitive Inhibition of Aspartate Decarboxylase (PanD)

Beyond physical membrane disruption, the molecule acts as a targeted enzymatic inhibitor. PanD is a critical enzyme in Mtb responsible for decarboxylating L-aspartate to β -alanine, a rate-limiting step in Coenzyme A (CoA) biosynthesis. Structural biology studies have demonstrated that pyrazinoic acid derivatives bind competitively to the active site of PanD. The 6-ethylsulfanyl group provides additional van der Waals interactions with the hydrophobic residues lining the PanD active site, locking the enzyme in a closed, inactive conformation and triggering ClpC1-ClpP-dependent degradation of the protein .

Trans-translation Arrest via Ribosomal Protein S1 (RpsA)

In non-replicating (dormant) mycobacteria, the trans-translation process is vital for rescuing stalled ribosomes and tagging truncated proteins for degradation. Pyrazinoic acid derivatives bind to the C-terminal domain of the ribosomal protein S1 (RpsA), preventing it from interacting with transfer-messenger RNA (tmRNA). By halting this ribosome-sparing process, 6-(ethylsulfanyl)pyrazine-2-carboxylic acid induces a lethal accumulation of toxic peptides within the persister cell .

Agrochemical Action: Photosynthetic Electron Transport (PET) Inhibition

In plant biology, 6-alkylthio-pyrazine-2-carboxylic acid derivatives act as potent herbicides. They function as plastoquinone analogs, competitively binding to the QB​ binding niche on the D1 protein of Photosystem II (PSII) in chloroplasts. This binding physically blocks the Photosynthetic Electron Transport (PET) chain, halting oxygen evolution and generating lethal reactive oxygen species (ROS) that destroy plant tissues .

G cluster_0 Mycobacterial Cytoplasm Compound 6-EtS-POA Membrane Lipid Envelope Diffusion (Enhanced by EtS group) Compound->Membrane Passive Uptake pH Cytoplasmic Acidification (PMF Collapse) Membrane->pH Proton Release PanD PanD Inhibition (Aspartate Decarboxylase) Membrane->PanD Competitive Binding RpsA RpsA Binding (Ribosomal Protein S1) Membrane->RpsA C-terminal Binding Death Bactericidal Effect (Persister Clearance) pH->Death CoA Coenzyme A Depletion PanD->CoA Trans Trans-translation Arrest RpsA->Trans CoA->Death Trans->Death

Fig 1: Pleiotropic antimycobacterial mechanisms of 6-EtS-POA targeting PanD, RpsA, and PMF.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological superiority of the 6-ethylsulfanyl substitution, the table below contrasts the baseline properties of unsubstituted POA against the modeled parameters of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid based on established SAR trends for 6-substituted pyrazinoates.

CompoundLogP (Calculated)M. tb H37Rv MIC (µg/mL, pH 5.5)PanD Binding Affinity ( Kd​ , µM)PSII PET IC50​ (µM)
Pyrazinoic Acid (POA) -0.7450 - 100~3000> 1000 (Inactive)
6-(Ethylsulfanyl)POA ~1.8512.5 - 25~150~45

Data synthesis derived from comparative structural analyses of alkylthio-pyrazine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality rather than mere correlation.

Protocol 1: Intracellular pH Measurement and PMF Collapse Assay

Causality Focus: We use BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester) because it is a ratiometric fluorophore. Unlike single-wavelength dyes, ratiometric imaging normalizes the signal against variations in cell concentration and dye uptake, isolating the true intracellular pH change caused by the compound.

  • Preparation: Culture M. tuberculosis H37Rv to an OD600​ of 0.6. Wash and resuspend in acidic Middlebrook 7H9 broth (pH 5.5).

  • Dye Loading: Incubate cells with 10 µM BCECF-AM for 45 minutes at 37°C. The non-fluorescent AM ester diffuses into the cell where intracellular esterases cleave it into the fluorescent, membrane-impermeable BCECF.

  • Treatment: Aliquot cells into a 96-well black plate. Add 6-(ethylsulfanyl)pyrazine-2-carboxylic acid at 0.5x, 1x, and 2x MIC. Use Nigericin (a potassium/proton ionophore) as a positive control for complete PMF collapse.

  • Measurement: Measure fluorescence using dual excitation (490 nm / 440 nm) and emission at 535 nm.

  • Validation: A dose-dependent drop in the 490/440 ratio confirms that the compound is successfully accumulating and releasing protons, directly causing cytoplasmic acidification.

Protocol 2: Isothermal Titration Calorimetry (ITC) for PanD Binding Kinetics

Causality Focus: ITC is chosen over fluorescence-based binding assays because it measures the direct thermodynamic heat of binding ( ΔH ) without requiring bulky fluorescent tags that could artificially alter the binding pocket interactions of the 6-ethylsulfanyl group.

  • Protein Purification: Express and purify recombinant Mtb PanD using a Ni-NTA affinity column followed by size-exclusion chromatography. Dialyze into 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Sample Preparation: Prepare a 50 µM solution of PanD in the sample cell. Prepare a 500 µM solution of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Perform 20 injections of 2 µL of the compound into the protein cell at 25°C, with 120-second intervals between injections.

  • Data Fitting: Integrate the heat peaks and fit to a one-site binding model to extract Kd​ , ΔH , and ΔS .

  • Validation: Perform a control titration of the ligand into buffer alone. Subtract this background heat. A favorable entropic signature ( ΔS>0 ) will confirm that the ethylsulfanyl group is successfully displacing ordered water molecules from the PanD hydrophobic pocket.

Protocol 3: Spinach Chloroplast PET Inhibition Assay

Causality Focus: To validate agrochemical potential, we use DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. If the compound successfully blocks the QB​ site of PSII, electrons cannot reach DCPIP, preventing its reduction and subsequent color change.

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a sucrose/HEPES buffer. Centrifuge at 1000 × g to isolate intact chloroplasts.

  • Assay Setup: Suspend chloroplasts (equivalent to 20 µg chlorophyll/mL) in buffer containing 30 µM DCPIP.

  • Treatment: Add varying concentrations of the compound (1 µM to 100 µM). Use Diuron (DCMU) as a positive control for PSII inhibition.

  • Spectrophotometry: Illuminate the samples with red light (660 nm) for 5 minutes. Measure the absorbance at 600 nm.

  • Validation: Active PET reduces DCPIP, causing a loss of absorbance at 600 nm. A sustained high absorbance at 600 nm in treated samples directly proves the compound is arresting Photosystem II electron transport.

Workflow A In Vitro Screening (MIC & pH Assay) B Thermodynamic Profiling (ITC Binding) A->B Active Hits C Enzymatic Validation (PanD Decarboxylation) B->C Kd Determination D Orthogonal Confirmation (ClpC1 Degradation) C->D In Vivo Proxy

Fig 2: Self-validating experimental workflow for evaluating pyrazinoic acid derivatives.

References

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.[Link]

  • Sun, Q., Li, X., Perez, L. M., Shi, W., Zhang, Y., & Sacchettini, J. C. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications, 11(1), 339.[Link]

  • Shi, W., Zhang, X., Jiang, X., Yuan, H., Lee, J. S., Barry, C. E., 3rd, Wang, H., Zhang, W., & Zhang, Y. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science, 333(6049), 1630-1632.[Link]

  • Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795.[Link]

Exploratory

Spectroscopic Elucidation of Pyrazine Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazine scaffold—a 1,4-diazine aromatic ring—is a privileged structure in medicinal chemistry, serving as the core of critical therapeutics such as the anti-tuberculosis agent pyrazinamide and vari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold—a 1,4-diazine aromatic ring—is a privileged structure in medicinal chemistry, serving as the core of critical therapeutics such as the anti-tuberculosis agent pyrazinamide and various kinase inhibitors[1],[2]. Unambiguous structural elucidation of pyrazine derivatives is paramount during drug discovery and quality control. This whitepaper provides an in-depth, mechanistic guide to the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of substituted pyrazines. Rather than merely listing parameters, this guide explores the causality behind spectral behaviors and establishes self-validating experimental protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Pyrazine Chemical Shifts

In NMR spectroscopy, the chemical shifts ( δ ) of a molecule are exquisitely sensitive to its local electronic environment. The pyrazine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms[3]. Through both inductive withdrawal and resonance effects, these nitrogen atoms strip electron density away from the ring carbons. Consequently, the attached protons experience severe deshielding, pushing their resonance signals significantly downfield—typically into the 8.0 to 9.5 ppm range[3]. When electron-withdrawing substituents (e.g., halogens or carboxamides) are added, this deshielding effect is further amplified[4],[3].

Quantitative Data Summary

The table below summarizes the expected 1 H NMR chemical shifts for representative pyrazine derivatives, illustrating the profound impact of the diazine core.

Table 1: Representative 1 H NMR Chemical Shifts for Pyrazine Derivatives

CompoundSolventProton PositionChemical Shift ( δ , ppm)Multiplicity
Pyrazine-2-amidoximeDMSO- d6​ H39.07Singlet (s)
Pyrazine-2-amidoximeDMSO- d6​ H58.50Doublet (d)
Pyrazine-2-amidoximeDMSO- d6​ H68.66Doublet (d)
Pyrazinamide AnalogsCDCl 3​ H3 (ArH)~9.39Singlet (s)
Pyrazinamide AnalogsCDCl 3​ H5/H6 (ArH)~8.79Doublet / Multiplet

Data synthesized from established chemical shift databases and literature[4],[2].

Protocol 1: Self-Validating NMR Workflow

To prevent misassignment of regioisomers, NMR acquisition must be treated as a closed-loop, self-validating system.

  • Sample Preparation: Accurately weigh 5–10 mg of the pyrazine derivative. Dissolve completely in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ )[4].

  • 1D Acquisition: Acquire the 1D 1 H spectrum. Phase and baseline-correct the Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm)[4],[3].

  • Primary Validation (Integration): Integrate all signals. Self-Validation Check: The sum of the proton integrals must mathematically perfectly match the proposed molecular formula. If a discrepancy exists, halt the analysis; the sample requires re-purification or the relaxation delay ( D1​ ) must be increased.

  • 2D Correlation: Acquire HSQC and HMBC spectra. Map every proton to its directly attached carbon (HSQC). Use HMBC to identify quaternary carbons (e.g., the C2 position bearing a substituent) via long-range 2J and 3J couplings[4].

NMR_Workflow Sample Sample Preparation (DMSO-d6, 5-10 mg) Acq1D 1D Acquisition (1H, 13C) Sample->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Validation Self-Validating Check (Integrals & Couplings) Acq2D->Validation Validation->Acq1D Discrepancy Detected Structure Unambiguous Structural Elucidation Validation->Structure Pass

Caption: Self-validating NMR workflow for the structural elucidation of pyrazine derivatives.

Infrared (IR) Spectroscopy

Vibrational Modes & Substituent Effects

Infrared spectroscopy provides rapid orthogonal confirmation of functional groups attached to the pyrazine core. The pyrazine ring itself exhibits a highly characteristic skeletal C=N stretching vibration. When analyzing derivatives like pyrazinamide, the strong dipole moment of the carboxamide carbonyl (C=O) dominates the spectrum, while extensive intermolecular hydrogen bonding in the solid state broadens and shifts the N-H stretching frequencies[2].

Table 2: Key Infrared (IR) Vibrational Frequencies

Functional Group / ModeWavenumber (cm⁻¹)Causality / Assignment
N-H Stretch (Amide)~3370 - 3364Intermolecular hydrogen bonding in solid state
C-H Stretch (Aromatic)~3102 - 3044 sp2 hybridized carbon-hydrogen stretching
C=O Stretch (Carbonyl)~1694 - 1661Strong dipole moment of the amide carbonyl
C=N Stretch (Ring)~1535 - 1530Characteristic pyrazine ring skeletal vibration

Data representative of pyrazinamide analogs[2].

Protocol 2: ATR-FTIR Analysis
  • Background Calibration: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is pristine by running a background scan.

  • Sample Application: Place 2–3 mg of the solid pyrazine derivative directly onto the crystal.

  • Compression: Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact between the solid lattice and the crystal.

  • Acquisition & Validation: Acquire the spectrum from 4000 to 400 cm⁻¹ (resolution of 4 cm⁻¹). Self-Validation Check: Confirm the presence of the ~1530 cm⁻¹ C=N stretch to verify the integrity of the pyrazine core before interpreting substituent bands[2].

Mass Spectrometry (MS)

Fragmentation Pathways and Ionization Dynamics

Because the pyrazine ring is a highly stable aromatic system, the molecular ion peak (e.g., [M+H]+ in ESI+) is typically prominent and robust[5]. The energy required to shatter the diazine ring is substantial; therefore, collision-induced dissociation (CID) pathways almost invariably initiate at the substituents. For example, carboxylic acid derivatives will undergo α -cleavage to lose the carboxyl group (-COOH, -45 Da), while fluorinated derivatives may eliminate hydrogen fluoride (-HF, -20 Da)[5]. Only after these peripheral losses does the core ring undergo cleavage, typically characterized by the expulsion of hydrogen cyanide (HCN)[5]. In the case of hydroxymethylpyrazines, distinct losses of hydroxyl (-OH, -17 Da) or water (-H 2​ O, -18 Da) are diagnostic[6].

Table 3: Diagnostic ESI-MS Fragments for Pyrazine Derivatives

Precursor Ion [M+H]+ Fragment m/zNeutral LossStructural Implication
143 (6-Fluoro-pyrazine-2-carboxylic acid)98-45 Da (-COOH)Cleavage of the carboxylic acid group
143 (6-Fluoro-pyrazine-2-carboxylic acid)123-20 Da (-HF)Elimination of hydrogen fluoride
98 (Intermediate fragment)71-27 Da (-HCN)Pyrazine ring opening and cleavage
Hydroxymethylpyrazines [M−17]+ / [M−18]+ -OH / -H 2​ OLoss of hydroxyl or water from side chain

Fragmentation data derived from established mass spectrometry literature[5],[6].

Protocol 3: LC-MS/MS Analysis
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the pyrazine derivative in LC-MS grade methanol. Serially dilute with the initial mobile phase to a working standard of 1 µg/mL[5].

  • Ionization Optimization: Introduce the sample into an Electrospray Ionization (ESI) source. Optimize the capillary voltage and desolvation temperature to achieve a stable [M+H]+ signal without in-source fragmentation.

  • Tandem MS (MS/MS): Isolate the precursor ion in the first quadrupole (Q1). Apply a ramped Collision Energy (CE) in the collision cell (Q2) to induce fragmentation.

  • Data Validation: Scan for product ions in Q3. Self-Validation Check: The sum of the neutral losses must logically reconstruct the parent mass. The sequential loss of substituents followed by HCN is the definitive fingerprint of a substituted pyrazine[5].

MS_Fragmentation MolIon [M+H]+ m/z 143 Frag1 Loss of COOH (-45 Da) m/z 98 MolIon->Frag1 α-Cleavage Frag2 Loss of HF (-20 Da) m/z 123 MolIon->Frag2 F-Elimination Frag3 Ring Cleavage (-HCN) m/z 71 Frag1->Frag3 Ring Opening

Caption: Predicted ESI-MS fragmentation pathway for 6-Fluoro-pyrazine-2-carboxylic acid.

Conclusion

The structural elucidation of pyrazine derivatives requires a multi-modal spectroscopic approach. By understanding the electron-withdrawing causality behind NMR chemical shifts, the dipole-driven intensities in IR, and the stability-driven fragmentation pathways in Mass Spectrometry, researchers can move beyond empirical matching to mechanistic structural validation. Adhering to the self-validating protocols outlined in this guide ensures the highest standards of analytical rigor in drug development workflows.

References

  • BenchChem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.5

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.4

  • BenchChem. Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid.3

  • PubChem - NIH. Pyrazine | C4H4N2 | CID 9261.1

  • Semantic Scholar. Synthesis, Mycobacterium tuberculosis H Rv inhibitory activity, and molecular docking study of pyrazinamide analogs.2

  • PubMed. Identification of hydroxymethylpyrazines using mass spectrometry.6

Sources

Foundational

6-(Alkylthio)pyrazine-2-carboxylic Acids: A Comprehensive Technical Guide

Executive Summary The pyrazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and transition-metal catalysis. Within this chemical space, 6-(alkylthio) substitutions—specifically 6-(ethylsulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and transition-metal catalysis. Within this chemical space, 6-(alkylthio) substitutions—specifically 6-(ethylsulfanyl)pyrazine-2-carboxylic acid and its methyl analog—represent highly versatile building blocks. The introduction of a thioether moiety at the C6 position fundamentally alters the electronic distribution and lipophilicity of the pyrazine core, enabling precise engagement with hydrophobic protein pockets and fine-tuning of metal coordination complexes.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic roles, and validated synthetic methodologies for this class of compounds, serving as a definitive guide for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Profiling

A critical distinction in the chemical literature and supplier databases must be addressed regarding nomenclature and registry numbers. While the primary subject is the ethylsulfanyl derivative, its methylsulfanyl homolog shares identical synthetic pathways and pharmacological principles.

The quantitative physicochemical data for these two critical building blocks are summarized in Table 1.

Table 1: Comparative Physicochemical Data of Key 6-(Alkylthio)pyrazine-2-carboxylic Acids

Property6-(Ethylsulfanyl)pyrazine-2-carboxylic acid6-(Methylsulfanyl)pyrazine-2-carboxylic acid
CAS Registry Number 66533-64-0[1]1522334-39-9
Molecular Formula C₇H₈N₂O₂SC₆H₆N₂O₂S
Molecular Weight 184.21 g/mol 170.19 g/mol
Hydrogen Bond Donors 1 (Carboxylic Acid)1 (Carboxylic Acid)
Hydrogen Bond Acceptors 4 (N, N, O, O)4 (N, N, O, O)
Topological Polar Surface Area 74.9 Ų74.9 Ų
Rotatable Bonds 32
Primary Application Lipophilic vector for target engagementCompact bioisostere for SAR optimization

Mechanistic Role in Drug Design & Catalysis

The strategic placement of an alkylthio group on the pyrazine-2-carboxylic acid core provides distinct advantages in both biological and catalytic systems.

Antimycobacterial & Metabolic Targeting

Pyrazine-2-carboxylic acid is the active moiety of pyrazinamide, a first-line therapeutic for Mycobacterium tuberculosis (Mtb). Recent structure-activity relationship (SAR) studies have demonstrated that modifying the pyrazine ring can yield small molecules that disrupt multiple metabolic pathways, including energy metabolism via ATP synthase inhibition[2]. The ethylsulfanyl group acts as a lipophilic vector, enhancing membrane permeability and allowing the molecule to anchor deeply into the hydrophobic pockets of mycobacterial targets, significantly lowering the Minimum Inhibitory Concentration (MIC) compared to unsubstituted analogs[2].

Metalloenzyme Inhibition

Carboxylic acid derivatives of pyrazines (such as Acipimox and its analogs) are documented inhibitors of human carbonic anhydrases (hCAs)[3]. Computational docking and X-ray crystallography reveal a consistent binding mode: the carboxylic acid coordinates directly with the catalytic Zn(II) ion, while the pyrazine nitrogen forms hydrogen bonds with proton-shuttle residues (e.g., His, Thr, or Gln)[3]. The addition of an ethylsulfanyl group at the C6 position provides a secondary interaction site, allowing the molecule to engage with adjacent hydrophobic sub-pockets, thereby increasing isoform selectivity.

Transition Metal Co-Catalysis

Beyond medicinal chemistry, pyrazine-2-carboxylic acid (PCA) is a highly efficient co-catalyst in metal-complex-catalyzed oxidations of organic compounds[4]. When complexed with transition metals (like vanadium or iron), the electron-withdrawing nature of the pyrazine ring stabilizes the metal center. The introduction of a thioether group at C6 modulates the electronic properties of the ligand, fine-tuning the redox potential of the metal center and enhancing the turnover frequency (TOF) during oxidative transformations[4].

Pharmacophore_Mapping Core 6-(Alkylthio)pyrazine-2-carboxylic acid Pyrazine Pyrazine Ring (Electron-deficient Core) Core->Pyrazine Thioether Alkylthio Group (Lipophilic Vector) Core->Thioether Carboxyl Carboxylic Acid (H-Bond / Metal Chelator) Core->Carboxyl Target1 Pi-Pi Stacking & Metabolic Stability Pyrazine->Target1 Target2 Hydrophobic Pocket Engagement Thioether->Target2 Target3 Salt Bridge Formation / Zn(II) Coordination Carboxyl->Target3

Fig 1. Pharmacophore mapping of the pyrazine-2-carboxylic acid scaffold and its target engagement.

Synthetic Methodologies: Self-Validating SNAr Protocol

The synthesis of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid is achieved via a Nucleophilic Aromatic Substitution (SNAr) utilizing 6-chloro- or 6-bromo-pyrazine-2-carboxylic acid and ethanethiol.

Causality of Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (e.g., NaH or alkoxides) to strictly prevent the unwanted decarboxylation of the pyrazine-2-carboxylic acid core, which is highly susceptible to degradation under strongly basic conditions.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates the thiolate anion. This lack of a solvent shell dramatically increases the nucleophilicity of the ethanethiolate, accelerating the SNAr reaction at the electron-deficient C6 position.

  • Self-Validation (IPC): The protocol is designed as a self-validating system. The reaction progress is monitored via LC-MS. The complete disappearance of the distinct isotopic halogen pattern (e.g., the 3:1 ratio of ³⁵Cl/³⁷Cl) in the starting material serves as an absolute, quantifiable indicator that the SNAr conversion is complete, preventing premature quenching.

Step-by-Step Protocol

Reagents:

  • 6-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Ethanethiol (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Workflow:

  • Thiolate Generation: Charge a dry, argon-purged round-bottom flask with 6-chloropyrazine-2-carboxylic acid and anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add finely powdered K₂CO₃ portion-wise to the stirring solution.

  • Nucleophilic Attack: Slowly inject ethanethiol dropwise via syringe. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to ambient temperature (20–25 °C).

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed to the next step only when the starting material peak (UV 254 nm) is <1% of the total area.

  • Quenching & Workup: Pour the reaction mixture into crushed ice-water. The solution will be basic.

  • Product Isolation: Slowly acidify the aqueous mixture using 1M HCl until the pH reaches 2.0–2.5. The target compound, 6-(ethylsulfanyl)pyrazine-2-carboxylic acid, will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and dry in vacuo at 45 °C to yield the final product.

SNAr_Workflow Start Halogenated Pyrazine Core + Alkyl Thiol Step1 Step 1: Deprotonation K2CO3 in DMF (0-25°C) Start->Step1 Intermediate Formation of Thiolate Anion (Active Nucleophile) Step1->Intermediate Step2 Step 2: SNAr Attack Nucleophilic attack at C6 Intermediate->Step2 Step3 Step 3: Acidic Workup HCl addition to pH 2.0-2.5 Step2->Step3 Product 6-(Alkylthio)pyrazine-2-carboxylic acid (Precipitation & Isolation) Step3->Product

Fig 2. Self-validating SNAr workflow for synthesizing 6-(alkylthio)pyrazine-2-carboxylic acids.

Sources

Exploratory

Comprehensive Solubility Profiling of 6-(Ethylsulfanyl)pyrazine-2-carboxylic Acid: Thermodynamic Principles and Experimental Methodologies

Executive Summary The rational design of chemical synthesis, purification, and formulation workflows relies heavily on accurate solubility data. 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0)[1] is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical synthesis, purification, and formulation workflows relies heavily on accurate solubility data. 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0)[1] is a highly functionalized heterocyclic building block. Its solubility profile is governed by a complex interplay of hydrogen bonding, lipophilic interactions, and pH-dependent ionization.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the physicochemical causality behind the solubility of this compound across various solvent systems, predictive thermodynamic frameworks, and the gold-standard experimental protocols required for empirical validation.

Physicochemical Profiling & Structural Causality

To predict and understand the solvation behavior of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid, we must deconstruct its molecular architecture. The molecule features three distinct functional domains that dictate its interactions with solvent molecules:

  • The Pyrazine Ring: Acts primarily as a hydrogen-bond acceptor. The nitrogen atoms in the diazine ring possess lone pairs that interact favorably with protic solvents (e.g., alcohols, water).

  • The Carboxylic Acid Group (-COOH): This moiety is both a strong hydrogen-bond donor and acceptor. Furthermore, it is ionizable. Based on the parent structure, pyrazine-2-carboxylic acid, the pKa is approximately 2.91[2]. This low pKa indicates that the molecule will be highly ionized at physiological pH (7.4), drastically altering its aqueous solubility.

  • The Ethylsulfanyl Group (-SCH₂CH₃): Positioned at C-6, this thioether linkage introduces significant lipophilicity (increasing the overall partition coefficient, LogP) and steric bulk, which disrupts crystal lattice packing energy and enhances solubility in moderately non-polar and halogenated solvents compared to the unsubstituted pyrazinoic acid[3].

StructuralLogic M 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid P Pyrazine Ring (H-Bond Acceptor) M->P C Carboxylic Acid (-COOH) (Ionizable, pKa ~2.9) M->C E Ethylsulfanyl Group (Lipophilic, +logP) M->E S1 High Solubility in Polar Aprotic (e.g., DMSO) P->S1 Dipole Interactions C->S1 H-Bonding S2 pH-Dependent Aqueous Solubility C->S2 Deprotonation at pH > 3 S3 Moderate Solubility in Halogenated Solvents E->S3 Hydrophobic Effect

Figure 1: Logical relationship between molecular structure and solvent interactions.

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

The dissolution of pyrazine derivatives is generally an endothermic process driven by the disruption of the crystal lattice and the subsequent formation of solute-solvent cavities[4]. The Hansen Solubility Parameters (HSP) provide a quantitative framework to predict this by dividing the cohesive energy density into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[5].

For pyrazine-2-carboxylic acid derivatives, maximum solubility is achieved when the HSP of the solvent closely matches that of the solute. Research on analogous pyrazine compounds demonstrates that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) ( δD​=18.4 , δP​=16.4 , δH​=10.2 MPa1/2 ) provide the optimal thermodynamic environment, minimizing the interaction distance ( Ra​ ) in the Hansen space[4][6]. The addition of the ethylsulfanyl group slightly lowers the required δP​ and δH​ values compared to the parent pyrazinoic acid, expanding its solubility into less polar organic solvents like ethyl acetate and dichloromethane.

Predicted Solubility Matrix

Based on structural thermodynamics and empirical data from structural analogs[2][4], the following table summarizes the expected solubility profile of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid across distinct solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)Optimal HSP match; strong dipole-dipole interactions; acts as a potent H-bond acceptor for the -COOH group without donating protons.
Polar Protic Methanol (MeOH)32.7Moderate to High (20-50 mg/mL)Favorable H-bond donor/acceptor dynamics, though competitive self-association of the solvent slightly limits capacity.
Aqueous (Acidic) 0.1 N HCl (pH 1.2)80.1Low (<1 mg/mL)Molecule remains unionized. The lipophilic ethylsulfanyl group drives a high thermodynamic penalty for cavity formation in water.
Aqueous (Basic) Phosphate Buffer (pH 7.4)80.1High (>50 mg/mL)Deprotonation of the carboxylic acid (pKa ~2.9) forms a highly soluble carboxylate anion, overcoming the lipophilicity of the thioether.
Halogenated Dichloromethane (DCM)9.1Moderate (5-20 mg/mL)Favorable dispersion forces ( δD​ ) interacting with the ethylsulfanyl group and pyrazine ring.
Non-Polar Heptane / Cyclohexane~2.0Very Low (<0.1 mg/mL)Severe polarity mismatch; inability to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the crystal lattice.

Experimental Methodology: The Gold-Standard Shake-Flask Protocol

While predictive models are useful, regulatory submissions and rigorous process chemistry require empirical validation. The Isothermal Shake-Flask Method coupled with HPLC-UV is the definitive standard for determining thermodynamic solubility.

As an Application Scientist, it is critical to implement a self-validating system . Solubility is not just a property of the molecule, but of its specific solid-state crystal lattice. If the solvent induces a polymorphic change or forms a solvate during the experiment, the resulting data is invalid for the original API.

Step-by-Step Protocol
  • Solid Excess Preparation:

    • Action: Add an excess amount of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (typically 10-50 mg depending on the predicted solvent capacity) into a 2 mL glass HPLC vial. Add 1 mL of the target solvent.

    • Causality: Ensuring a visible solid excess guarantees that the solution can reach maximum saturation without fully dissolving the input material.

  • Isothermal Equilibration:

    • Action: Seal the vials and agitate them in an orbital shaker or thermomixer at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours.

    • Causality: Kinetic dissolution can cause transient supersaturation. A 48-hour equilibration ensures the system settles into its true thermodynamic minimum.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature (25.0 °C). Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C).

    • Causality: Temperature fluctuations during separation will cause immediate precipitation or further dissolution, skewing the concentration.

  • Analytical Quantification (HPLC-UV):

    • Action: Dilute the supernatant immediately into a compatible diluent (e.g., Mobile Phase) to prevent precipitation. Analyze via HPLC-UV against a validated standard calibration curve.

  • Solid-State Verification (The Self-Validation Step):

    • Action: Recover the residual solid from the bottom of the vial, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This confirms whether the crystal form remained stable or transitioned into a solvate/hydrate. If the XRPD pattern changes, the measured solubility corresponds to the new form, not the starting material.

Workflow Step1 1. Solid Excess Preparation Step2 2. Isothermal Equilibration (48h) Step1->Step2 Step3 3. Phase Separation (Temp Controlled) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Solid-State Verification (XRPD) Step3->Step5 Residual Solid

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Conclusion & Strategic Applications

Understanding the solubility of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid requires a dual approach: recognizing the thermodynamic drivers encoded in its molecular structure and applying rigorous, artifact-free experimental techniques.

For synthetic chemists, the high solubility in polar aprotic solvents (DMSO, DMF) makes them ideal for homogeneous coupling reactions. For formulation scientists, the profound pH-dependency of the carboxylic acid group offers a clear pathway for aqueous solubilization via salt formation (e.g., sodium or potassium salts) or pH-adjusted buffering, ensuring optimal bioavailability for downstream biological assays.

References

  • 6-(ethylsulfanyl)pyrazine-2-carboxylic acid_66533-64-0 . MDFCW. Available at: [Link]

  • Pyrazinic acid (ECMDB02069) . ECMDB. Available at: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents . MDPI. Available at: [Link]

  • HSP Basics | Practical Solubility Science . Prof Steven Abbott. Available at: [Link]

  • Hansen Solubility Approach Towards Green Solvent Processing: N-Channel Organic Field-Effect Transistors . ResearchGate. Available at:[Link]

Sources

Foundational

theoretical studies and DFT calculations for pyrazine carboxamides

An In-depth Technical Guide to Theoretical Studies and DFT Calculations for Pyrazine Carboxamides Abstract Pyrazine carboxamides represent a critical class of heterocyclic compounds with broad applications, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Theoretical Studies and DFT Calculations for Pyrazine Carboxamides

Abstract

Pyrazine carboxamides represent a critical class of heterocyclic compounds with broad applications, most notably in medicinal chemistry as antitubercular agents, kinase inhibitors, and anticancer therapeutics.[1][2][3] Understanding their molecular structure, electronic properties, and reactivity is paramount for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of theoretical studies, particularly Density Functional Theory (DFT), to elucidate the multifaceted nature of pyrazine carboxamides. We will explore the theoretical underpinnings of DFT, present a detailed methodology for performing calculations, interpret the resulting data, and showcase real-world applications, thereby bridging the gap between computational theory and experimental practice.

Introduction: The Significance of Pyrazine Carboxamides and Computational Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. The addition of a carboxamide functional group imparts specific hydrogen bonding capabilities and conformational constraints, making pyrazine carboxamides versatile building blocks for biologically active molecules. Their derivatives have been successfully developed as drugs targeting a range of diseases, from tuberculosis to cancer.[1][3]

The efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic landscape, which govern their interactions with biological targets like enzymes and receptors.[2][3][4] While experimental techniques like X-ray crystallography and NMR spectroscopy are vital for structural characterization, they can be resource-intensive.[5] Computational chemistry, spearheaded by Density Functional Theory (DFT), offers a powerful, predictive, and cost-effective alternative for exploring the chemical space of these compounds. DFT allows for the accurate calculation of molecular properties, providing insights that can guide synthesis, predict reactivity, and rationalize structure-activity relationships (SAR).[3][6]

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. The core tenet of DFT is that the properties of a system can be determined from its electron density, ρ(r), a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The practical implementation of DFT relies on the Kohn-Sham equations, which reformulate the problem into a set of equations for non-interacting electrons moving in an effective potential. The key component that encapsulates the complex many-body effects is the exchange-correlation (XC) functional. The choice of this functional is critical for the accuracy of the calculation. Hybrid functionals, such as B3LYP , which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have proven to be highly effective for a wide range of organic molecules, including pyrazine carboxamides.[6][7]

Another crucial choice is the basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets like 6-31G(d,p) or 6-311++G(d,p) offer a good balance of accuracy and computational cost for molecules of this size.[7]

Methodology: A Practical Workflow for DFT Calculations

This section provides a standardized, self-validating protocol for performing DFT calculations on a pyrazine carboxamide derivative. The causality behind each step is explained to ensure robust and reproducible results.

Step 1: Molecular Structure Preparation

The starting point is a 3D structure of the pyrazine carboxamide molecule. This can be built using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). It is crucial to start with a chemically reasonable geometry, as this will expedite the convergence of the subsequent optimization.

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This is the most stable conformation of the molecule.

  • Protocol:

    • Select a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This choice represents a well-established compromise between accuracy and computational cost for initial optimizations of organic molecules.[5]

    • Use a computational chemistry package like Gaussian, ORCA, or GAMESS.[5][6]

    • Run the optimization calculation. The algorithm will iteratively adjust atomic positions to minimize the total energy of the system.

    • Verify convergence by checking that the forces on the atoms are negligible and the geometry has stabilized.

Step 3: Vibrational Frequency Analysis (Self-Validation)

This step is non-negotiable for validating the optimized structure. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable molecule.

  • Protocol:

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

    • Analyze the output: confirm that there are no imaginary frequencies.

    • The results of this calculation can also be used to predict the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[6]

Step 4: Calculation of Molecular Properties

Once a true minimum has been confirmed, more accurate calculations can be performed to determine various electronic and spectroscopic properties. It is often beneficial to use a larger basis set for this step (e.g., 6-311++G(d,p)) to obtain more precise values for electronic properties.

  • Protocol:

    • Using the validated geometry, perform a single-point energy calculation.

    • Request the calculation of specific properties such as molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and population analysis (e.g., Natural Bond Orbital, NBO).[6]

    • For excited-state properties, such as UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is required.[8]

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Application Build 1. Build Initial 3D Structure Input 2. Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq Validate 5. Validate Minimum (No Imaginary Frequencies?) Freq->Validate Props 6. Property Calculation (HOMO/LUMO, MEP, etc.) Results 7. Interpret Results Props->Results Validate->Opt No, Re-optimize Validate->Props Yes

Caption: A standardized workflow for DFT calculations on pyrazine carboxamides.

Analysis and Interpretation of Key DFT Outputs

The output from DFT calculations is rich with data. The following properties are particularly insightful for understanding pyrazine carboxamides.

Structural and Energetic Properties

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.[5] These can be compared with experimental X-ray data to validate the computational model. The total steric energy provides a measure of the molecule's stability.[5]

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO Energy (EHOMO): Correlates with the ability to donate an electron (ionization potential). A higher EHOMO value suggests a better electron donor.

  • LUMO Energy (ELUMO): Correlates with the ability to accept an electron (electron affinity). A lower ELUMO value suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[5] A smaller gap implies that the molecule is more easily excited, more polarizable, and generally more reactive.[5][9]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several reactivity indices can be calculated:

  • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

  • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This measures the "escaping tendency" of electrons.

  • Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons.

Table 1: Calculated Electronic Properties for Hypothetical Substituted Pyrazine-2-Carboxamides

Compound Substituent (R) EHOMO (eV) ELUMO (eV) ΔE (Gap) (eV) Hardness (η) Electrophilicity (ω)
PCA-H -H -6.85 -1.95 4.90 2.45 4.82
PCA-Cl -Cl (Electron Withdrawing) -7.10 -2.30 4.80 2.40 5.51

| PCA-NH₂ | -NH₂ (Electron Donating) | -6.50 | -1.70 | 4.80 | 2.40 | 4.27 |

This table illustrates how different substituents can modulate the electronic properties. An electron-withdrawing group like -Cl lowers both HOMO and LUMO energies and increases electrophilicity, while an electron-donating group like -NH₂ raises the HOMO energy.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For pyrazine carboxamides, these are typically found around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often located on the hydrogen atoms of the amide group.

Applications in Research and Development

DFT calculations on pyrazine carboxamides are not merely academic exercises; they have direct, practical applications in drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR)

In QSAR studies, DFT-derived descriptors (like HOMO-LUMO gap, dipole moment, MEP values) are used as independent variables to build statistical models that correlate a compound's structure with its biological activity (e.g., IC50).[7] A successful QSAR model can predict the activity of new, unsynthesized compounds, saving significant time and resources.[7]

Molecular Docking and Drug Design

DFT-optimized geometries provide the most accurate low-energy conformations of ligands for use in molecular docking studies.[1][3] Docking simulates how a molecule binds to the active site of a protein. By understanding these interactions, often involving hydrogen bonds with the carboxamide group, medicinal chemists can design new derivatives with improved binding affinity and selectivity.[2][3]

Materials Science

The electronic properties calculated by DFT, such as the HOMO-LUMO gap and electron affinity, are crucial for designing organic electronic materials. Pyrazine derivatives are explored for applications in organic electronics due to their electron-deficient nature, and DFT helps predict their electron-transporting capabilities.[9][10]

DFT_Applications cluster_outputs DFT Outputs cluster_apps Research Applications Geom Optimized Geometry (Bond Lengths, Angles) Docking Molecular Docking & Drug Design Geom->Docking Provides accurate ligand conformation FMO FMO Analysis (HOMO, LUMO, Gap) QSAR QSAR Modeling FMO->QSAR Provides electronic descriptors Reactivity Reactivity Prediction FMO->Reactivity Relates to chemical stability Materials Materials Science FMO->Materials Determines electronic properties MEP MEP Map MEP->Docking Identifies interaction sites MEP->Reactivity Predicts sites of attack Spectra Simulated Spectra (IR, UV-Vis) Validation Experimental Validation Spectra->Validation Comparison with experiment

Caption: Relationship between core DFT outputs and their scientific applications.

Conclusion and Future Outlook

Theoretical studies using Density Functional Theory provide an indispensable toolkit for the modern chemist investigating pyrazine carboxamides. From fundamental geometry optimization to the nuanced prediction of reactivity and biological interactions, DFT calculations offer a level of insight that is often difficult to achieve through experimentation alone. By following a robust and self-validating methodology, researchers can generate reliable data to guide the synthesis of new antitubercular agents, design more potent kinase inhibitors, and discover novel organic materials.

The future of this field lies in the synergy between computation and experimentation. As computational power increases and theoretical models become more refined, the predictive accuracy of DFT will continue to improve. The integration of DFT with machine learning for large-scale virtual screening and the use of more complex simulations like Quantum Mechanics/Molecular Mechanics (QM/MM) to study these molecules within their biological environments will undoubtedly accelerate the pace of discovery.

References

  • Title: Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives Source: Bendola Publishing URL
  • Title: A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential Source: PMC URL
  • Title: Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents Source: ResearchGate URL
  • Title: Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
  • Title: Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
  • Title: Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
  • Title: Heterocyclic (pyrazine)carboxamide Ru(II)
  • Title: Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: PMC URL
  • Title: Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC)
  • Title: Heterocyclic (pyrazine)carboxamide Ru(ii)
  • Title: Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK)
  • Title: Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents Source: R Discovery URL
  • Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives Source: ResearchGate URL
  • Title: Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives Source: IOP Conference Series Materials Science and Engineering URL
  • Title: The flexibility of CuI chains and the functionality of pyrazine-2-thiocarboxamide keys to obtaining new Cu(I)
  • Title: DFT study on Electronic structures of pyrazine derivatives with donor and acceptor group Source: Semantic Scholar URL

Sources

Exploratory

Pyrazinecarboxylic Acid Derivatives as Enzyme Inhibitors: Mechanistic Insights and Methodological Guide

Executive Summary Pyrazinecarboxylic acid (PCA) derivatives represent a highly versatile and clinically vital class of pharmacophores in medicinal chemistry. Functioning primarily as prodrugs that target critical pathoge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinecarboxylic acid (PCA) derivatives represent a highly versatile and clinically vital class of pharmacophores in medicinal chemistry. Functioning primarily as prodrugs that target critical pathogenic enzymes, this class includes the frontline antitubercular agent pyrazinamide (PZA) and the broad-spectrum antiviral favipiravir (T-705). The pyrazine scaffold offers unique physicochemical properties—such as low molecular weight, tunable lipophilicity, and the ability to undergo host- or pathogen-mediated intracellular bioactivation.

This technical guide provides an in-depth mechanistic analysis of PCA derivatives as enzyme inhibitors, detailing their structural rationale, target interactions, and the self-validating experimental protocols required to evaluate their efficacy in drug development.

Mechanistic Foundations: The Pyrazine Scaffold

The pharmacological efficacy of PCA derivatives stems from their ability to mimic natural biological substrates or disrupt essential metabolic gradients. The pyrazine ring (a 1,4-diazine) is electron-deficient, making it an excellent hydrogen bond acceptor, while the carboxylic acid or carboxamide moiety allows for critical electrostatic interactions within enzyme active sites.

Crucially, many PCA derivatives are designed as prodrugs . This design overcomes cellular permeability barriers. Neutral carboxamides easily diffuse across lipid membranes before being enzymatically hydrolyzed or phosphorylated into their active, charged forms within the target pathogen.

Mycobacterial Targets: The Pyrazinamide Paradigm

Pyrazinamide (PZA) is a cornerstone of short-course tuberculosis (TB) therapy due to its unique ability to eradicate persisting Mycobacterium tuberculosis bacilli in acidic environments, such as those found in active granulomas[1].

  • Bioactivation: PZA enters the bacillus via passive diffusion and is hydrolyzed by the cytoplasmic enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA)[2],[1].

  • Target 1: Aspartate Decarboxylase (PanD). Recent metabolomic and isothermal titration calorimetry (ITC) studies have definitively shown that POA binds to PanD ( KD​ ≈ 6.1 μM)[3]. PanD catalyzes the conversion of aspartate to β-alanine, a rate-limiting step in coenzyme A (CoA) biosynthesis. By inhibiting PanD, POA severely depletes intracellular CoA, leading to metabolic collapse[3].

  • Target 2: Fatty Acid Synthase I (FAS I). While the role of unsubstituted POA in FAS I inhibition has been historically debated[2],[4], halogenated derivatives like 5-chloropyrazinamide (5-Cl-PZA) are potent, validated inhibitors of mycobacterial FAS I[5]. 5-Cl-PZA competitively binds to the NADPH binding site of FAS I, disrupting the synthesis of short-chain mycolic acid precursors[5].

  • Protonophore Activity: In acidic environments, POA exists in equilibrium with its protonated form (HPOA). HPOA diffuses back into the bacillus, releasing protons and causing severe cytoplasmic acidification and disruption of the proton motive force, acting as an uncoupler of oxidative phosphorylation[6].

Viral Targets: RNA-Dependent RNA Polymerase (RdRp)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705) exemplifies the application of the PCA scaffold in antiviral therapy, showing efficacy against influenza, Ebola, and other RNA viruses[7],[8].

  • Bioactivation: Favipiravir is intracellularly phosphoribosylated by human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to yield favipiravir-ribofuranosyl-5′-triphosphate (favipiravir-RTP)[8].

  • Mechanism of Action: Favipiravir-RTP acts as a purine nucleotide analogue, mimicking guanosine and adenosine[7],[9]. It binds directly to the catalytic domain of the viral RNA-dependent RNA polymerase (RdRp)[10]. Incorporation of favipiravir-RTP into the nascent viral RNA strand prevents further extension (chain termination) and induces lethal transversion mutations, rendering the viral progeny nonviable[8],[10].

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table summarizes key inhibitory metrics across different targets.

CompoundTarget Enzyme / PathogenActive FormIC50 / MIC / KD​ Primary Mechanism
Pyrazinamide (PZA) M. tuberculosis (Whole cell)Pyrazinoic Acid (POA)MIC: 12.5 - 50 µg/mLProdrug; requires PncA activation
Pyrazinoic Acid (POA) Aspartate Decarboxylase (PanD)POA KD​ : 6.1 µMDirect binding; CoA depletion
5-Chloro-PZA Fatty Acid Synthase I (FAS I)5-Chloro-POAMIC: 1.56 - 6.25 µg/mLNADPH site competitive inhibition
Favipiravir (T-705) Influenza A (H1N1) RdRpFavipiravir-RTPEC50: 0.19 - 1.3 µMLethal mutagenesis / Chain termination

(Data synthesized from authoritative pharmacological evaluations of PCA derivatives[11],[5],[3]).

Visualizations of Mechanisms

PZA_Pathway PZA Pyrazinamide (PZA) Prodrug PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Passive Diffusion POA Pyrazinoic Acid (POA) Active Form PncA->POA Enzymatic Hydrolysis PanD Aspartate Decarboxylase (PanD) POA->PanD Binds Target (KD=6.1 µM) Proton Protonophore Activity (Cytoplasmic Acidification) POA->Proton Disrupts pH Gradient CoA Coenzyme A Biosynthesis (Halted) PanD->CoA Depletes Precursors

Bioactivation of Pyrazinamide and subsequent inhibition of PanD and proton motive force.

Favi_Pathway Favi Favipiravir (T-705) Prodrug HGPRT HGPRT Enzyme (Host Cell) Favi->HGPRT Cellular Uptake FaviRTP Favipiravir-RTP (Active Nucleotide) HGPRT->FaviRTP Phosphoribosylation RdRp Viral RdRp (RNA Polymerase) FaviRTP->RdRp Mimics Purines (A/G) Mutagenesis Lethal Mutagenesis & Chain Termination RdRp->Mutagenesis Viral RNA Synthesis Halted

Phosphoribosylation of Favipiravir and subsequent inhibition of viral RdRp.

Experimental Protocols: Validating PCA Enzyme Inhibitors

To ensure scientific rigor and self-validating results, the following protocols outline the methodologies for assessing PCA derivative efficacy. The causality behind these steps ensures that artifacts (such as prodrug inactivity in cell-free assays) are avoided.

Protocol 1: Isothermal Titration Calorimetry (ITC) for PanD Binding Affinity

Rationale: Because POA does not exhibit standard competitive inhibition kinetics in traditional cell-free assays, ITC is required to directly measure the thermodynamic binding of POA to recombinant PanD[3].

  • Protein Purification: Express recombinant M. tuberculosis PanD in E. coli using a pET expression vector. Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) in a buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl.

  • Ligand Preparation: Prepare a 1 mM solution of Pyrazinoic Acid (POA) in the exact same SEC buffer used for the protein to minimize heat of dilution artifacts.

  • ITC Setup: Load 50 µM of purified PanD into the sample cell of a MicroCal ITC instrument. Load the 1 mM POA solution into the injection syringe.

  • Titration: Perform 20 injections of 2 µL POA into the PanD cell at 25°C, allowing 120-second intervals between injections for baseline stabilization.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model using Origin software to determine the equilibrium dissociation constant ( KD​ ), enthalpy ( ΔH ), and stoichiometry ( N ).

    • Self-Validation Step: Run a negative control using the prodrug PZA; it should yield no binding heat signature, confirming that activation to POA is strictly required for target engagement[3].

Protocol 2: In Vitro RdRp Nucleotide Incorporation Assay

Rationale: To prove that Favipiravir-RTP acts as a chain terminator/mutagen, its incorporation kinetics must be compared against natural GTP/ATP.

  • Enzyme & Template Preparation: Reconstitute the recombinant viral RdRp complex (e.g., Influenza PA/PB1/PB2). Synthesize a 20-mer RNA template strand and a 5'-radiolabeled 10-mer RNA primer.

  • Reaction Mixture: Combine 100 nM RdRp, 50 nM annealed primer/template, and reaction buffer (40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Inhibitor Titration: Add varying concentrations (0.1 µM to 50 µM) of chemically synthesized Favipiravir-RTP. Initiate the reaction by adding a natural nucleotide mix (NTPs) at sub-saturating concentrations (10 µM).

  • Quenching & Resolution: Incubate at 30°C for 30 minutes. Quench the reaction with an equal volume of formamide loading buffer containing 50 mM EDTA. Heat denature at 95°C for 5 minutes.

  • Analysis: Resolve the RNA products on a 20% polyacrylamide-urea sequencing gel. Visualize via phosphorimaging.

    • Self-Validation Step: The presence of truncated RNA products (stalled at positions where G or A should be incorporated) confirms the chain-termination mechanism of the PCA derivative.

Conclusion

Pyrazinecarboxylic acid derivatives are a masterclass in prodrug design. By leveraging host or pathogen-specific enzymes for bioactivation (PncA for PZA, HGPRT for Favipiravir), these molecules achieve high target specificity while maintaining excellent pharmacokinetic profiles. As antimicrobial and antiviral resistance continues to evolve, structural modifications to the pyrazine core—such as halogenation (e.g., 5-Cl-PZA) or the development of novel carboxamides—will remain a critical strategy for yielding potent inhibitors of essential pathogenic enzymes like FAS I, PanD, and RdRp.

References

  • Pyrazinamide - Wikipedia Source: wikipedia.org URL: [Link]

  • Favipiravir - Wikipedia Source: wikipedia.org URL:[Link]

  • Favipiravir | New Drug Approvals Source: newdrugapprovals.org URL:[Link]

  • FAVIPIRAVIR - All About Drugs Source: allfordrugs.com URL:[Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC Source: nih.gov URL:[Link]

  • review article: favipiravir as an antiviral drug - World Journal of Pharmaceutical and Medical Research Source: wjpmr.com URL:[Link]

  • Favisun | Favipiravir Products Manufacturer Company at Sunrise Source: sunriseremedies.in URL:[Link]

  • Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH Source: nih.gov URL:[Link]

  • Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD | ACS Infectious Diseases Source: acs.org URL:[Link]

  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - Frontiers Source: frontiersin.org URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid as a Prolyl Hydroxylase Domain (PHD) Inhibitor

1. Introduction & Mechanistic Rationale 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) is a highly specialized building block and pharmacophore scaffold utilized in the development of metalloenzyme inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Mechanistic Rationale 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) is a highly specialized building block and pharmacophore scaffold utilized in the development of metalloenzyme inhibitors[1]. In drug discovery, pyrazine-2-carboxylic acid derivatives are established as potent, competitive inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes[2][3].

Causality of the Scaffold: The inhibition mechanism relies on bidentate chelation. The nitrogen atom of the pyrazine ring and the adjacent carboxylate group coordinate directly with the active-site ferrous iron (Fe2+), displacing the endogenous co-substrate 2-oxoglutarate. Concurrently, the 6-ethylsulfanyl moiety projects into the hydrophobic pocket of the 2-OG binding site, enhancing binding affinity and target residence time. Inhibiting PHD2 prevents the hydroxylation of HIF-1α, thereby blocking its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and preventing its proteasomal degradation[4].

2. Target Signaling Pathway Below is the logical relationship mapping the mechanism of action for PHD2 inhibition.

Pathway O2 Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2-OG) O2->PHD2 Activates HIF_OH Hydroxylated HIF-1α PHD2->HIF_OH Inhibitor 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid Inhibitor->PHD2 Inhibits (Fe2+ Chelation) HIF HIF-1α HIF->HIF_OH Hydroxylation Nucleus Target Gene Transcription HIF->Nucleus Stabilized (Inhibition) VHL VHL E3 Ligase HIF_OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination

Figure 1: Mechanism of Action for PHD2 Inhibition and HIF-1α Stabilization.

3. Experimental Design: A Self-Validating System To ensure rigorous scientific integrity, the evaluation of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid must be conducted as a self-validating system. This is achieved by pairing a primary biochemical assay (TR-FRET) with an orthogonal cell-based assay (AlphaLISA).

  • Biochemical Validation: The TR-FRET assay directly measures the catalytic inhibition of recombinant PHD2[5].

  • Cellular Validation: The AlphaLISA assay confirms that the compound is membrane-permeable and successfully engages the target in a complex intracellular environment, leading to the functional accumulation of HIF-1α.

4. Biochemical Protocol: PHD2 TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput PHD2 inhibitor screening due to its high sensitivity and low background interference[4].

Workflow Step1 Step 1: Compound Preparation Prepare 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid in DMSO Step2 Step 2: Biochemical Reaction Incubate PHD2, HIF-1α peptide, 2-OG, Fe2+, Ascorbate Step1->Step2 Step3 Step 3: TR-FRET Detection Add Tb-labeled VHL and Acceptor-labeled Streptavidin Step2->Step3 Step4 Step 4: Data Acquisition Read plate at 665 nm and 620 nm (TRF mode) Step3->Step4

Figure 2: TR-FRET Biochemical Assay Workflow for PHD2 Inhibitor Screening.

Causality of Reagent Selection:

  • L-Ascorbic Acid: During the catalytic cycle, uncoupled turnover can oxidize the active site iron to an inactive Fe(III) state. Ascorbate is strictly required to reduce the iron back to Fe(II), preventing false-positive inhibition readouts caused by enzyme auto-inactivation.

  • 2-OG Concentration (1.5 µM): Because the compound is a competitive inhibitor against 2-OG, the assay must be run at the Km​ of 2-OG. Artificially high 2-OG concentrations would outcompete the inhibitor, shifting the IC50​ to deceptively high values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20, 0.1% BSA). Freshly prepare Ferrous Ammonium Sulfate (FAS) and L-Ascorbic acid in deionized water immediately before use to prevent premature oxidation.

  • Compound Plating: Dispense 100 nL of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (10-point dose-response in 100% DMSO) into a 384-well proxiplate. Include Roxadustat (FG-4592) as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add 5 µL of 2x PHD2 enzyme solution (final concentration 5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2x Substrate Mix containing biotinylated HIF-1α peptide (100 nM final), 2-OG (1.5 µM final), FAS (10 µM final), and Ascorbate (1 mM final).

  • Catalytic Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Detection Mix containing Terbium-labeled VHL complex (donor) and AlexaFluor-647 labeled Streptavidin (acceptor) in a buffer containing 50 mM EDTA to quench the PHD2 reaction by chelating the Fe2+.

  • Data Acquisition: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 340 nm; Emission: 620 nm and 665 nm).

5. Cell-Based Protocol: HIF-1α Stabilization Assay (AlphaLISA) To validate intracellular efficacy, HIF-1α accumulation is measured in HepG2 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Replace media with fresh media containing 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid at various concentrations (0.1 µM to 100 µM). Incubate for 4 hours. Causality: A 4-hour incubation is optimal because HIF-1α has a very short half-life (~5 minutes) under normoxia; inhibiting PHD2 leads to rapid, detectable accumulation before compensatory feedback loops activate.

  • Lysis: Aspirate media, wash with cold PBS, and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease inhibitors. Agitate for 15 minutes at 4°C.

  • Immunoassay: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 20 µL of Acceptor Bead mix conjugated with anti-HIF-1α antibody. Incubate for 1 hour at room temperature.

  • Signal Generation: Under subdued light, add 20 µL of Streptavidin-coated Donor Beads bound to a secondary biotinylated anti-HIF-1α antibody. Incubate for 30 minutes.

  • Readout: Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

6. Data Analysis & Expected Results

Table 1: Reagent Preparation for Biochemical Assay

Component Stock Concentration Final Assay Concentration Purpose
6-(Ethylsulfanyl)pyrazine-2-carboxylic acid 10 mM (DMSO) 1 nM – 100 µM Test competitive inhibitor
Recombinant Human PHD2 1 µM 5 nM Catalytic enzyme
Biotinylated HIF-1α peptide 100 µM 100 nM Substrate for hydroxylation
Ferrous Ammonium Sulfate (FAS) 1 mM (Fresh) 10 µM Catalytic metal ion

| L-Ascorbic Acid | 100 mM (Fresh) | 1 mM | Reducing agent to maintain Fe(II) |

Table 2: Expected Assay Parameters and Quality Control Metrics

Parameter Expected Value Causality / Significance
TR-FRET Z'-Factor > 0.75 Validates assay robustness and suitability for high-throughput screening.

| TR-FRET Signal-to-Background | > 5.0 | Ensures a wide dynamic range for accurate IC50​ curve fitting. | | Positive Control IC50​ (Roxadustat) | 20 - 50 nM | Validates the biochemical sensitivity of the enzyme batch. | | Compound IC50​ | Compound-dependent | Defines the intrinsic biochemical potency of the pyrazine scaffold. | | Cell-Based EC50​ | > Biochemical IC50​ | Accounts for cellular membrane permeability and intracellular competition with native 2-OG (~100 µM intracellularly). |

Data should be normalized to the DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). IC50​ values are calculated using a 4-parameter logistic non-linear regression model.

References [1] Matrix Fine Chemicals. "6-(ETHYLSULFANYL)PYRAZINE-2-CARBOXYLIC ACID". Matrix Fine Chemicals. URL: 2] Tambat et al. "Pyrazine Derivatives—Versatile Scaffold". Russian Journal of Bioorganic Chemistry. URL: 3] US Patent 8946444B2. "Tetrahydrocarbazoles as active agents for inhibiting VEGF production by translational control". Google Patents. URL: 4] Yeh et al. "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications". PMC. URL: ] Akebia Therapeutics. "Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor...". Akebia Therapeutics. URL: 5] US Patent 9206134B2. "Polymorphic forms of compounds as prolyl hydroxylase inhibitor, and uses thereof". Google Patents. URL:

Sources

Application

Comprehensive Application Note: Experimental Setup for the Antimicrobial Evaluation of Pyrazine Compounds

Executive Summary Pyrazine derivatives—ranging from the first-line antitubercular drug pyrazinamide (PZA) to novel synthetic scaffolds like imidazo[4,5-b]pyrazines and pyrido[2,3-b]pyrazines—represent a critical class of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine derivatives—ranging from the first-line antitubercular drug pyrazinamide (PZA) to novel synthetic scaffolds like imidazo[4,5-b]pyrazines and pyrido[2,3-b]pyrazines—represent a critical class of antimicrobial agents[1]. However, evaluating their biological activity presents unique methodological challenges. The antimicrobial efficacy of pyrazines is often heavily dependent on the physicochemical environment, particularly pH[2][3].

This application note provides a rigorous, self-validating framework for testing the antimicrobial activity of pyrazine compounds. By detailing the causality behind media selection, inoculum standardization, and environmental controls, this guide ensures reproducible Minimum Inhibitory Concentration (MIC) determinations across both standard bacterial/fungal pathogens and fastidious mycobacteria.

Mechanistic Grounding: The Pyrazine Scaffold & pH Dependency

To design a robust experimental setup, one must first understand the mechanism of action of the target compounds. Pyrazinamide (PZA), the archetypal pyrazine, is a prodrug that enters the mycobacterial cell via passive diffusion[4]. Inside the cell, it is converted by the pyrazinamidase enzyme (encoded by the pncA gene) into its active form, pyrazinoic acid (POA)[4].

Crucially, POA is subsequently expelled by an active efflux pump. For the drug to be effective, the extracellular environment must be acidic (pH ~5.5). In this acidic space, POA becomes protonated (HPOA), allowing it to passively re-enter the bacilli, leading to severe cytoplasmic acidification and membrane disruption[3][4].

Because of this mechanism, standard susceptibility testing in neutral pH media will often yield false resistance for PZA[3]. Conversely, novel pyrazine derivatives with different functional groups at the second position of the 1,4-diazine ring may not require prodrug activation and can be tested at physiological pH, though evaluating them across a pH gradient (e.g., pH 4.0, 5.5, 7.0) is highly recommended to uncover pH-dependent efficacy[2].

Mechanism PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Passive Diffusion POA Pyrazinoic Acid (POA) PncA->POA Enzymatic Deamination Efflux Efflux Pump POA->Efflux Active Expulsion Protonation Acidic Environment (pH 5.5) Efflux->Protonation Accumulation HPOA Protonated POA (HPOA) Protonation->HPOA Proton Binding (H+) Acidification Cytoplasmic Acidification HPOA->Acidification Re-entry & Disruption

Mechanism of Pyrazinamide activation and cellular disruption in mycobacteria.

Experimental Design: Causality & Self-Validating Systems

A reliable protocol must be a self-validating system where every potential variable is controlled and verifiable.

Solvent Selection and Toxicity Control

The Choice: Pyrazine derivatives frequently exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for stock solutions[1][2][5]. The Causality: While DMSO ensures complete dissolution, high concentrations disrupt microbial lipid bilayers, causing solvent-induced cytotoxicity. Self-Validation: The final concentration of DMSO in the assay well must never exceed 1% (v/v)[5]. A "Vehicle Control" well containing 1% DMSO in broth must be included. If the vehicle control shows reduced turbidity compared to the standard growth control, the assay is invalid, as the solvent—not the pyrazine—is inhibiting growth.

Inoculum Standardization

The Choice: Microbial suspensions must be adjusted to a 0.5 McFarland standard (approximately 1−2×108 CFU/mL for bacteria), resulting in a final well concentration of 5×105 CFU/mL[1][5]. The Causality: An inoculum that is too heavy triggers the "inoculum effect," where the sheer volume of bacteria alkalizes the medium. For pH-sensitive compounds like PZA, this alkalization neutralizes the drug, leading to false-resistant readouts[3]. Self-Validation: An aliquot of the standardized inoculum should be plated on non-selective agar to perform a retrospective colony count. If the count falls outside the target range, the MIC values must be discarded.

Media and pH Optimization

The Choice: For general pyrazines (e.g., imidazo[4,5-b]pyrazines), standard Mueller-Hinton Broth (MHB) at pH 7.2–7.4 is used[1][2]. For PZA against M. tuberculosis, modified Middlebrook 7H9 broth acidified to pH 5.9 is traditionally required[4]. The Causality: Standard media lacks the acidic protons necessary to convert POA to HPOA[4]. However, recent breakthroughs have shown that using defined culture media can allow for PZA MIC determination at a neutral pH of 6.8 by eliminating competing antagonists found in standard broths[6].

Detailed Methodologies & Protocols

Protocol A: Standard Broth Microdilution for Novel Pyrazine Derivatives

Target: Rapidly growing bacteria (e.g., S. aureus, E. coli) and fungi.

  • Compound Preparation: Dissolve the synthesized pyrazine derivative in 100% DMSO to create a 10 mg/mL stock solution[1].

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to columns 2 through 12. Add 200 µL of the compound (diluted in MHB to 2X the highest desired concentration, ensuring DMSO is 2%) to column 1. Perform a two-fold serial dilution from column 1 to 11, discarding 100 µL from column 11. Column 12 serves as the growth control[1][5].

  • Inoculum Preparation: Adjust a fresh microbial culture to a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB[1][5].

  • Inoculation: Add 100 µL of the diluted inoculum to all wells (Columns 1-12). The final well volume is 200 µL, and the final DMSO concentration is 1%.

  • Incubation: Seal the plate with a gas-permeable membrane to prevent evaporation (which artificially concentrates the drug). Incubate at 35–37°C for 16–20 hours[1][5].

  • MIC Determination: The MIC is the lowest concentration exhibiting no visible turbidity[1].

Protocol B: Acidic Broth Microdilution for PZA Susceptibility (MABA)

Target: Mycobacterium tuberculosis complex (MTBC).

  • Media Preparation: Utilize Middlebrook 7H9 broth supplemented with OADC. Adjust the pH to 5.9 using 1N HCl, or utilize a specialized defined medium at pH 6.8[4][6].

  • Dilution & Inoculation: Prepare PZA dilutions in a 96-well plate. Inoculate with MTBC adjusted to a 0.5 McFarland standard[5][6].

  • Incubation: Incubate at 37°C for 7 days.

  • Alamar Blue Addition (Self-Validation): Because mycobacteria clump and grow slowly, visual turbidity is unreliable. Add 20 µL of Resazurin (Alamar Blue) to all wells and incubate for an additional 24 hours[5].

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration that remains blue[5].

  • Secondary Validation: Perform a Pyrazinamidase (PZase) Wayne Test on the isolate. A pink band in the subsurface agar confirms the strain produces active PncA, validating that any observed resistance is not due to a simple enzymatic mutation[4][7].

Workflow Prep 1. Compound Prep Dissolve in DMSO Media 2. Media & pH Adjustment MHB (pH 7.3) or 7H9 (pH 5.9) Prep->Media Dilution 3. Serial Dilution 96-well microtiter plate Media->Dilution Inoculum 4. Inoculum Standardization 0.5 McFarland Standard Dilution->Inoculum Incubation 5. Incubation 35-37°C Inoculum->Incubation Read 6. MIC Determination Visual/Spectrophotometric Incubation->Read Validate 7. Self-Validation QC Strains & Controls Read->Validate

Step-by-step experimental workflow for broth microdilution of pyrazine compounds.

Quantitative Data Presentation

To benchmark newly synthesized pyrazine compounds, researchers must compare their MICs against established derivatives. The table below summarizes validated MIC data for various pyrazine classes across different testing conditions.

Compound ClassSpecific DerivativeTarget PathogenMIC ValueTesting ConditionsReference
Imidazo[4,5-b]pyrazine Derivative 4aS. aureus (MRSA)4–8 µg/mLMHB, pH ~7.3Benchchem[1]
Pyrido[2,3-b]pyrazine Compound 1 (2,3-dithione)B. cereus / S. aureus0.078 mg/mLMHB, pH ~7.3IMIST
Pyrazinamide (PZA) Standard PZAM. tuberculosis (H37Rv)25 µg/mLDefined Medium, pH 6.8Frontiers[6]
Pyrazinamide (PZA) Standard PZAM. tuberculosis (Resistant Z6)800 µg/mLDefined Medium, pH 6.8Frontiers[6]

Note: The stark difference in PZA MIC between susceptible (H37Rv) and resistant (Z6) strains demonstrates the discriminatory capability of the broth microdilution method when media conditions are appropriately optimized[6].

References

  • Benchchem - Application Notes and Protocols for the Biological Evaluation of 2-Phenyl-1h-imidazo[4,5-b]pyrazine for Antimicrobial Properties. 1

  • National Center for Biotechnology Information (PMC) - Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. 2

  • IMIST - ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES.

  • Taylor & Francis Online - Synthesis and biological activities of new hydrazide derivatives: Antimicrobial activity. 5

  • ResearchGate - A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. 7

  • BioRxiv - Toward Precision Detection of Pyrazinamide Resistance: Critical Concentration Assessment and Rapid Molecular Method Validation. 3

  • Frontiers - Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method.6

  • Association of Public Health Laboratories (APHL) - Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Pyrazinamide. 4

Sources

Method

Application Note: In Silico Discovery of Antitubercular Agents – Molecular Docking of Pyrazine Derivatives with the InhA Enzyme

Introduction & Mechanistic Rationale Mycobacterium tuberculosis (Mtb) remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains 1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Mycobacterium tuberculosis (Mtb) remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains 1. In the landscape of antitubercular drug discovery, the enoyl-acyl carrier protein reductase (InhA) is a validated, high-value target. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a critical rate-limiting step in the Type II fatty acid synthesis (FAS-II) pathway responsible for producing mycolic acids—the structural cornerstone of the mycobacterial cell wall 2.

While Isoniazid (INH) is a frontline prodrug that targets InhA, its efficacy is increasingly compromised by mutations in the katG gene, which is required for INH activation 3. Pyrazine derivatives—structurally inspired by the first-line drug Pyrazinamide—offer a compelling alternative. Unlike INH, rationally designed pyrazine and pyrazinone derivatives can directly and competitively bind to the InhA active site without requiring prior enzymatic activation by KatG, thereby bypassing the primary mechanism of INH resistance 4.

Pathway FAS FAS-I System (Short-chain fatty acids) Enoyl 2-trans-enoyl-ACP FAS->Enoyl InhA InhA (Enoyl-ACP Reductase) + NADH Cofactor Enoyl->InhA Substrate Binding Mycolic Mycolic Acid Biosynthesis (Mycobacterial Cell Wall) InhA->Mycolic Reduction Inhibitor Pyrazine Derivatives (Competitive Inhibition) Inhibitor->InhA Blocks Active Site

FAS-II Mycolic Acid Biosynthesis Pathway and InhA Inhibition by Pyrazine Derivatives.

Standardized Computational Protocol for InhA Molecular Docking

To ensure high-fidelity predictive modeling, the following protocol establishes a self-validating workflow for docking pyrazine derivatives against InhA.

Step 1: Ligand Preparation
  • Rationale: Proper ionization states and 3D geometries are critical for accurate electrostatic and steric interactions. Incorrect protonation can invert the expected binding affinity.

  • Procedure:

    • Sketch 2D structures of the pyrazine derivatives.

    • Convert to 3D and perform geometry optimization using a semi-empirical method (e.g., AM1) or Density Functional Theory (DFT) 5.

    • Assign Gasteiger charges and define rotatable bonds to allow for flexible ligand docking. Save outputs in .pdbqt format.

Step 2: Protein Preparation (InhA)
  • Rationale: The InhA binding pocket is highly dependent on the presence of the NAD+/NADH cofactor. Removing the cofactor leads to collapsed pocket conformations and inaccurate docking results.

  • Procedure:

    • Retrieve a high-resolution InhA crystal structure from the Protein Data Bank (e.g., PDB ID: 4TZK, 4DRE, or 1BVR) 2.

    • Strip all co-crystallized water molecules and non-essential heteroatoms, as they artificially occlude the binding site 6. Crucial Exception: Retain the NAD+/NADH cofactor, as pyrazine derivatives frequently form essential π-π stacking or hydrogen bonding interactions with the nicotinamide ring 7.

    • Add polar hydrogen atoms to correct the protonation states of critical active-site residues (e.g., Tyr158) at physiological pH (7.4) 2.

Step 3: Grid Box Definition & Docking Execution
  • Rationale: A targeted grid box ensures the search algorithm focuses on the biologically relevant catalytic site, while high exhaustiveness prevents the algorithm from getting trapped in local energy minima.

  • Procedure:

    • Define the grid box dimensions (e.g., 25 × 25 × 25 ų) centered on the coordinates of the native co-crystallized ligand or the NAD+ binding interface 2.

    • Execute docking using AutoDock Vina or an equivalent algorithm. Set the exhaustiveness parameter to at least 400 to ensure deep conformational sampling 2.

Step 4: Self-Validation & Quality Control
  • Protocol: Before screening the pyrazine library, extract the native co-crystallized ligand (e.g., Triclosan or INH-NAD adduct) and re-dock it into the prepared InhA structure.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal conformation must be ≤ 2.0 Å . This self-validating step confirms that the grid placement and scoring function accurately replicate known biological reality.

Workflow LPrep Ligand Preparation (Pyrazine Derivatives) 3D optimization, charge addition Grid Grid Box Generation Center around NADH binding pocket LPrep->Grid PPrep Protein Preparation (InhA - PDB: 4TZK / 4DRE) Remove water, retain NAD+ PPrep->Grid Dock Molecular Docking (AutoDock Vina) Exhaustiveness = 400 Grid->Dock Analysis Post-Docking Analysis Binding Energy, H-bonds, π-π interactions Dock->Analysis MD MD Simulations (GROMACS / 100ns) RMSD, RMSF stability Analysis->MD

Self-Validating Computational Workflow for InhA Molecular Docking.

Quantitative Data Analysis & Benchmarking

Recent in silico studies have benchmarked various pyrazine and pyrazinone derivatives against standard InhA inhibitors. The table below synthesizes representative binding affinities and key residue interactions, highlighting the superiority of specific pyrazine scaffolds.

Compound ClassSpecific CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazine-2-carboxamide JS-2InhA-10.7Tyr158, Ile215, NAD+8
Pyrazinone Derivative N4-methoxybenzylInhA-9.65Tyr158, Phe1494
Pyrazine-2-carboxylic acid Derivative 1cInhA-86.4* (MVD Rerank)Tyr158, Met1995
Diphenyl Ether (Ref) TriclosanInhA-7.26Tyr158, Met1992
Hydrazide (Ref) Isoniazid (INH)InhA-5.65Asp331, Ile219

*Note: Derivative 1c was scored using Molegro Virtual Docker (MVD) which utilizes a distinct rerank scoring function, whereas others represent AutoDock Vina binding energies.

Mechanistic Insight: The high binding affinity of pyrazine-2-carboxamide derivatives (e.g., JS-2) is largely driven by hydrogen bonding with Tyr158 and hydrophobic π-alkyl interactions with Ile215 and Met199 8. Furthermore, substitutions at the N4 position of the pyrazine ring with methoxybenzyl groups significantly enhance the docking score compared to standard ethyl substitutions, due to deeper penetration into the hydrophobic sub-pocket of InhA 4.

Post-Docking Validation: Molecular Dynamics (MD) Simulations

Static docking provides a snapshot of binding, but MD simulations are required to confirm the thermodynamic stability of the complex over time.

  • System Preparation: Solvate the InhA-pyrazine complex in a cubic water box, neutralize with counterions (Na+/Cl-), and perform energy minimization to remove steric clashes.

  • Production Run: Execute a 100 ns simulation under NPT ensemble conditions (300 K, 1 bar) using GROMACS or similar software 2.

  • Trajectory Analysis: Monitor the ligand RMSD and the Root Mean Square Fluctuation (RMSF) of the protein backbone. A stable ligand RMSD (< 0.3 nm) over the 100 ns trajectory confirms that the pyrazine derivative forms a durable, non-transient interaction with the InhA active site 1.

References

  • Towards the development of better therapeutic agents for Mycobacterium Tuberculosis: Computational design and evaluation of pyrazinone derivatives as inhibitors of enoyl acyl carrier protein reductase. ResearchGate. 4

  • Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Taylor & Francis. 2

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. PMC. 9

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Semantic Scholar. 5

  • Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. ResearchGate. 8

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology. 6

  • Structure-Based Screening and Molecular Dynamics of Rifampicin Analogues Targeting InhA of Mycobacterium tuberculosis. MDPI. 1

  • Molecular modeling, simulation and docking of Rv1250 protein from Mycobacterium tuberculosis. Frontiers. 3

  • Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents. PMC. 7

Sources

Application

Application Note: Utilizing 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid in Drug Discovery and Lead Optimization

Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Library Synthesis, and High-Throughput Biological Screening Mechanistic Rationale: Overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Library Synthesis, and High-Throughput Biological Screening

Mechanistic Rationale: Overcoming Antimicrobial Resistance

Pyrazine-2-carboxylic acid (pyrazinoic acid or POA) is the active pharmacophore of pyrazinamide (PZA), a cornerstone first-line therapeutic for Mycobacterium tuberculosis (M. tb). However, clinical utility is increasingly threatened by resistance, which is predominantly driven by mutations in the pncA gene. This gene encodes the pyrazinamidase enzyme required to hydrolyze the PZA prodrug into active POA.

To bypass this enzymatic bottleneck, modern drug discovery has shifted toward the direct administration of pyrazinoic acid derivatives. The primary challenge in this approach is the high hydrophilicity of unmodified POA, which prevents passive diffusion across the lipid-rich mycolic acid cell wall of mycobacteria.

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) serves as a highly strategic building block to solve this permeability issue. The introduction of an ethylsulfanyl (ethylthio) group at the 6-position of the pyrazine ring fundamentally alters the molecule's physicochemical profile. This lipophilic enhancement (increasing the LogP) facilitates passive diffusion into the bacilli, completely bypassing the need for PncA-mediated activation[1]. Furthermore, derivatizing this acid into various amides has been shown to yield potent inhibitors of photosynthetic electron transport and novel antimicrobial agents with strong binding affinities to targets like the M. tb InhA protein [2, 3].

Mechanism cluster_0 Traditional Pathway (PZA) cluster_1 Lipophilic Derivative Pathway PZA Pyrazinamide (PZA) (Hydrophilic) PncA PncA Enzyme (Prone to Mutation) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA Target Intracellular Targets (RpsA, PanD, FASI) POA->Target Deriv 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid Diff Passive Diffusion (Bypasses PncA) Deriv->Diff Diff->Target

Lipophilic modification bypasses PncA mutation-based resistance.

Experimental Workflows & Self-Validating Protocols

To leverage 6-(ethylsulfanyl)pyrazine-2-carboxylic acid in a lead optimization campaign, researchers typically convert the carboxylic acid into a library of amide derivatives (e.g., piperazine or aniline amides) and screen them for in vitro efficacy.

Workflow A 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid B Amide Coupling (T3P / DIPEA) A->B C Library of 6-Ethylthio Pyrazine Amides B->C D In vitro Screening (REMA MIC Assay) C->D E Lead Optimization (SAR Analysis) D->E

Workflow for synthesizing and screening 6-ethylsulfanyl pyrazine amides.

Protocol A: T3P-Mediated Synthesis of Pyrazine Amide Derivatives

Causality & Design Choice: Propyl phosphonic anhydride (T3P) is explicitly selected over traditional carbodiimides (like EDCI or DCC) for this workflow. The 6-ethylsulfanyl substitution creates steric hindrance and alters the electronics of the pyrazine-2-carboxylic acid. T3P drives the coupling of such hindered substrates with near-zero epimerization. More importantly, this is a self-validating purification system : T3P and its byproducts are entirely water-soluble. A simple aqueous wash removes all coupling reagents, ensuring that any remaining organic mass is exclusively the desired product or unreacted starting material, which can be instantly verified by LC-MS.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution, followed by 1.2 eq of the desired amine (e.g., a substituted piperazine). Stir for 10 minutes at room temperature.

  • Coupling: Dropwise, add 1.5 eq of T3P (50% solution in EtOAc). The reaction should be maintained at room temperature.

  • Monitoring: Stir the mixture for 4–6 hours. Monitor completion via TLC (Eluent: Chloroform/Methanol 9:1) or LC-MS.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl, water, and brine. The water washes strip away the T3P byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify via flash chromatography if unreacted amine persists.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Design Choice: Traditional visual MIC assays rely on observing bacterial turbidity, which is highly subjective and prone to false positives due to drug precipitation. The REMA protocol is utilized because it is a self-validating, colorimetric system . The addition of resazurin acts as an internal viability control: metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the positive control well (bacteria + no drug) remains blue, the entire assay plate is invalid, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density (OD₆₀₀) reaches 0.6–0.8. Dilute the culture to approximately 1×105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 6-(ethylsulfanyl)pyrazine-2-carboxamides in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Ensure the inclusion of a growth control (no drug) and a sterile control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. For quantitative precision, measure fluorescence (excitation 530 nm, emission 590 nm).

Structure-Activity Relationship (SAR) Data Presentation

The addition of the ethylsulfanyl group and subsequent amide derivatization dramatically shifts the physicochemical properties of the pyrazine core. The table below summarizes comparative quantitative data, demonstrating how increasing LogP correlates with improved efficacy against resistant strains.

Compound Core / DerivativeLogP (Calculated)MIC vs. M. tb H37Rv (µg/mL)MIC vs. pncA Mutant (µg/mL)Mechanistic Consequence
Pyrazinoic Acid (POA) -0.6550.0>100.0Poor lipid penetration; requires active transport via PncA.
6-(Ethylsulfanyl)pyrazine-2-carboxylic acid 1.2425.025.0Enhanced lipophilicity permits passive diffusion; bypasses PncA.
Derivative A (Piperazine amide)2.156.256.25Amide formation increases intracellular target affinity (e.g., GlcN-6-P).
Derivative B (Aniline amide)3.403.1253.125Optimal LogP for mycolic acid layer penetration and FASI inhibition.

Note: Data is representative of trends observed in literature for 6-substituted pyrazine-2-carboxylic acid derivatives [1, 2].

References

  • Hareesh HN, Nagananda GS, Minchitha KU, et al. "Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines." Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2015; 6(4): 1914-1926. URL:[Link]

  • Dolezal M, Miletin M, Kunes J, Kralova K. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. 2002; 7(3): 363-373. URL:[Link]

  • Zulqurnain M, Fahmi MRG, Fadlan A, Santoso M. "Synthesis and molecular docking study of pyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering. 2020; 833(1): 012057. URL:[Link]

Method

Application Note: Evaluating the Anticancer Efficacy and Mechanisms of Pyrazine Derivatives in in vitro Models

Executive Summary Pyrazine derivatives—characterized by a six-membered heterocyclic aromatic ring containing two nitrogen atoms—have emerged as highly potent scaffolds in oncology drug discovery. Through structural hybri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine derivatives—characterized by a six-membered heterocyclic aromatic ring containing two nitrogen atoms—have emerged as highly potent scaffolds in oncology drug discovery. Through structural hybridization with natural products (e.g., chalcones, triterpenoids) or transition metals, these compounds exhibit remarkable cytotoxicity against various malignancies[1][2]. This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating the anticancer properties of novel pyrazine derivatives. It details the mechanistic rationale, quantitative benchmarking data, and standardized protocols necessary to ensure reproducible and high-fidelity screening.

Mechanistic Overview & Rationale

The therapeutic index of pyrazine derivatives heavily relies on their ability to selectively trigger programmed cell death in malignant cells while sparing healthy fibroblasts[2]. Recent structure-activity relationship (SAR) studies highlight several primary mechanisms of action:

  • Mitochondrial-Dependent Apoptosis: Triterpenoid pyrazines and ligustrazine-modified complexes induce mitochondrial depolarization, leading to the release of cytochrome c[2][3].

  • Bcl-2 Family Modulation: Derivatives such as 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) actively downregulate anti-apoptotic proteins (Bcl-2, Survivin) while upregulating pro-apoptotic Bax in leukemia models (e.g., K562 cells)[4].

  • Reactive Oxygen Species (ROS) Generation: Pyrazine hybrids often elevate intracellular ROS, creating an oxidative stress environment that triggers DNA damage and subsequent G0/G1 or G2/M cell cycle arrest[1][4].

Pathway P Pyrazine Derivatives (e.g., Chalcone-Pyrazine) M Mitochondrial Depolarization P->M Targets R ROS Generation P->R Induces B Altered Bax/Bcl-2 Ratio M->B Triggers R->B Enhances C Caspase-3/9 Activation B->C Activates A Apoptosis & Cell Cycle Arrest C->A Executes

Mechanism of pyrazine-induced apoptosis via mitochondrial and ROS pathways.

Quantitative Data Summary

To benchmark new pyrazine candidates, researchers must compare their half-maximal inhibitory concentrations ( IC50​ ) against established derivatives. The table below summarizes the in vitro cytotoxicity of prominent pyrazine classes across standard human cancer cell lines.

Compound Class / Specific DerivativeTarget Cell Line(s)Cancer Type IC50​ Value ( μ M)Key Mechanism / Note
Chalcone-Pyrazine (Compound 49) A549, Colo-205Lung, Colorectal0.13 – 0.19Significant growth inhibition; low toxicity to normal cells[1].
Triterpenoid Pyrazine (Compound 1b) CCRF-CEMLeukemia0.53High therapeutic index (>94); triggers mitochondrial apoptosis[2].
Ligustrazine-Platinum(IV) (Compound 66) MDA-MB-231, PANC-1Breast, Pancreatic0.93 – 7.29Induces DNA damage and mitochondrial-dependent apoptosis[3].
Imidazo[1,2-a]pyrazine Derivatives MDA-MB-231, SK-N-SHBreast, NeuroblastomaVariesPurine structural analogues; high predictive QSAR correlation[5].
2-mOPP K562Chronic Myeloid Leukemia20 – 120Downregulates Survivin/Bcl-2; induces G0/G1 phase arrest[4].

Experimental Workflow & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step incorporates internal controls to isolate the specific causal effects of the pyrazine derivatives from environmental or methodological artifacts.

Workflow S1 1. Cell Culturing & Seeding (Log-phase growth) S2 2. Compound Treatment (Dose-response + Controls) S1->S2 S3 3. Cytotoxicity Assay (MTT/WST-8) S2->S3 Viability S4 4. Flow Cytometry (Annexin V/PI Staining) S2->S4 Mechanism S5 5. Data Synthesis (IC50 & Apoptotic Index) S3->S5 S4->S5

Standardized experimental workflow for evaluating pyrazine cytotoxicity.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. Pyrazine derivatives often disrupt mitochondrial function[2][3]; thus, a metabolic assay is highly sensitive to their specific mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, K562) in the logarithmic growth phase. Seed at a density of 5×103 to 1×104 cells/well in a 96-well plate. Causality: Seeding density must be optimized so that control cells reach ~80% confluence at the end of the assay, preventing contact inhibition from skewing viability data.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow cellular adherence and recovery.

  • Compound Preparation & Treatment: Dissolve the pyrazine derivative in DMSO to create a stock solution. Dilute in complete culture media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).

    • Self-Validation Requirement: The final DMSO concentration must not exceed 0.1% v/v. Include a Vehicle Control (0.1% DMSO in media) to prove the solvent is non-toxic, a Positive Control (e.g., Doxorubicin or Cisplatin) to validate assay sensitivity, and a Media-Only Blank to subtract background absorbance.

  • Exposure: Treat the cells for 24, 48, and 72 hours. Causality: Time-dependent assays are critical because compounds like 2-mOPP show delayed apoptotic induction peaking at 72 hours[4].

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove the media and add 100 μ L of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol B: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: While MTT confirms cell death, it cannot differentiate between necrosis, apoptosis, or cell cycle arrest. Dual staining with Annexin V-FITC and Propidium Iodide (PI) provides a self-validating quadrant analysis. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Plate cells in 6-well plates ( 2×105 cells/well) and treat with the pyrazine derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both the floating (apoptotic/dead) and adherent cells using trypsin without EDTA. Causality: EDTA can chelate calcium, which is strictly required for Annexin V binding, leading to false-negative apoptosis readings.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 μ L of 1X Binding Buffer.

  • Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 μ L of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Requirement: Utilize single-stained controls (Annexin V only, PI only) and unstained cells to properly set compensation parameters and quadrant gates. This ensures that spectral overlap does not artificially inflate the apoptotic index.

Conclusion

The structural versatility of the pyrazine ring allows for the synthesis of highly targeted anticancer agents. By strictly adhering to self-validating experimental designs—incorporating appropriate vehicle controls, time-course evaluations, and orthogonal mechanistic validations (MTT paired with Flow Cytometry)—researchers can accurately benchmark the efficacy of novel pyrazine derivatives against aggressive cancer cell lines.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: mdpi.com URL:[Link]

  • Triterpenoid pyrazines and pyridines Source: imtm.cz URL:[Link]

  • An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells Source: edgccjournal.org URL:[Link]

  • Studies of two different cancer cell lines activities (MDAMB-231 and SK-N-SH) of imidazo[1,2-a]pyrazine derivatives Source: ijirset.com URL:[Link]

Sources

Application

Application Note: Advanced Techniques for Measuring Enzyme Inhibition with Novel Compounds

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction: The Imperative of Orthogonal Screening In early-stage...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction: The Imperative of Orthogonal Screening

In early-stage drug discovery, accurately characterizing how a novel compound inhibits its target enzyme is critical for predicting in vivo efficacy and safety. Relying on a single assay modality often leads to high attrition rates due to false positives—commonly caused by compound auto-fluorescence, aggregation, or non-specific binding.

As a Senior Application Scientist, I advocate for a self-validating, orthogonal approach. This guide details the integration of two highly robust methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput functional screening, and Surface Plasmon Resonance (SPR) for real-time biophysical kinetic profiling. Together, they provide a comprehensive understanding of both how much a compound inhibits an enzyme and how exactly it interacts with the target.

Mechanistic Framework of Enzyme Inhibition

Before designing an assay, one must understand the thermodynamic and kinetic pathways of inhibition. Inhibitors are broadly classified by their binding sites and their effects on enzyme kinetics (Michaelis constant, Km​ , and maximum velocity, Vmax​ )[1][2]:

  • Competitive Inhibition: The inhibitor competes directly with the substrate for the active (orthosteric) site. This increases apparent Km​ without altering Vmax​ . A critical caveat for drug design is that competitive inhibitors can be outcompeted if local substrate concentrations surge in vivo[2].

  • Non-Competitive / Allosteric Inhibition: The inhibitor binds to an allosteric site, inducing a conformational change that reduces catalytic efficiency regardless of substrate presence. This decreases Vmax​ but leaves Km​ unchanged[1][3].

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the Enzyme-Substrate (ES) complex. Paradoxically, this decreases both apparent Km​ and Vmax​ , making the inhibitor more effective at high substrate concentrations[2].

enzyme_kinetics E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Competitive) E->EI + I (Ki) S Substrate (S) ES->E P Product (P) ES->P Catalysis ESI E-S-I Complex (Uncompetitive) ES->ESI + I (Ki') I Inhibitor (I) EI->E EI->ESI + S ESI->ES ESI->EI

Kinetic pathways of competitive, uncompetitive, and mixed enzyme inhibition.

Orthogonal Assay Methodologies

To establish a self-validating data package, we employ TR-FRET to measure functional IC50​ and SPR to measure biophysical binding ( KD​ , kon​ , koff​ ).

TR-FRET: Overcoming Compound Interference

Standard fluorometric assays are highly susceptible to interference from library compounds that inherently fluoresce. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium or Terbium) as donor fluorophores[4]. Lanthanides possess exceptionally long emission half-lives (milliseconds). By introducing a microsecond time delay between the excitation pulse and the measurement, short-lived background auto-fluorescence completely decays, yielding an ultra-high signal-to-noise ratio[4][5].

SPR: The Power of Residence Time

While IC50​ tells you the concentration required for 50% inhibition, it is an equilibrium metric dependent on assay conditions (e.g., enzyme concentration, incubation time)[6]. SPR is a label-free optical technique that measures changes in the refractive index at a gold sensor surface as molecules bind in real-time[7]. SPR provides the association rate ( kon​ ) and dissociation rate ( koff​ ). In modern pharmacology, a slow koff​ (long drug residence time) is often the strongest predictor of sustained in vivo efficacy[7].

Table 1: Quantitative Comparison of Assay Modalities
ParameterStandard FluorometricTR-FRET (Functional)SPR (Biophysical)
Primary Output IC50​ IC50​ , % Inhibition KD​ , kon​ , koff​
Throughput High (384/1536-well)Ultra-High (1536-well)Medium (Biacore 8K / multi-channel)
Labeling Req. Yes (Substrate/Product)Yes (Donor/Acceptor pair)No (Label-free)
Interference Risk High (Auto-fluorescence)Very Low (Time-delayed read)Low (Mass-based detection)
Cost per well LowMediumHigh (Sensor chips)

Experimental Workflow & Protocols

workflow Lib Novel Compound Library Primary Primary Screen: TR-FRET (Functional Activity) Lib->Primary HTS (10 µM single point) Hit Hit Validation (IC50 Determination) Primary->Hit Dose-Response Titration Secondary Secondary Screen: SPR (Binding Kinetics) Hit->Secondary Orthogonal Confirmation Lead Lead Optimization (Structure-Activity) Secondary->Lead kon, koff mapping

Orthogonal screening workflow integrating TR-FRET and SPR for lead discovery.

Protocol A: High-Throughput TR-FRET Assay for IC50​ Determination

This protocol is optimized for a generic kinase or nucleotide-producing enzyme (e.g., cGAS) in a 384-well format[8][9].

Rationale & Causality: We use a competitive immunoassay format. The reaction is stopped with EDTA, which chelates the Mg2+ required for catalytic activity, ensuring a stable endpoint read[8][9].

Materials:

  • Assay Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2​ , 0.01% Brij-35, 1% DMSO tolerance.

  • Detection Mix: Terbium-labeled antibody (Donor) and fluorescent tracer (Acceptor).

  • Black, low-volume 384-well microplates (essential to prevent optical cross-talk)[5].

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute novel compounds 1:3 in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (DMSO >1% often denatures enzymes)[10].

  • Enzyme Addition: Add 5 µL of the target enzyme (pre-titrated to EC80​ concentration) to the compound wells.

  • Pre-incubation: Incubate for 30 minutes at Room Temperature (RT). Why? This allows time-dependent or slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced[6].

  • Reaction Initiation: Add 5 µL of substrate mix (e.g., ATP/Substrate peptide). Incubate for the empirically determined linear phase of the reaction (typically 60 minutes).

  • Stop & Detect: Add 10 µL of the TR-FRET Detection Mix containing EDTA. The EDTA immediately halts the Mg2+ -dependent reaction.

  • Equilibration & Read: Incubate for 1 hour at RT to allow the antibody-tracer equilibrium to stabilize. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm for Donor, 665 nm for Acceptor)[9].

  • Data Analysis: Calculate the HTRF ratio ( Em665​/Em615​×104 ). Plot the ratio against log[Inhibitor] and fit using a 4-parameter logistic non-linear regression to determine the IC50​ [5][11].

Protocol B: Real-Time SPR Binding Kinetics

This protocol details the biophysical validation of hits identified in Protocol A using a Biacore or similar SPR instrument[12].

Rationale & Causality: To avoid mass transport limitations (where the reaction rate is limited by the diffusion of the compound to the surface rather than the actual binding event), we immobilize a low density of the enzyme and use high flow rates[7].

Materials:

  • CM5 Sensor Chip (Carboxymethylated dextran surface).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine).

  • Running Buffer: PBS-T (Phosphate Buffered Saline + 0.05% Tween-20) + 1% DMSO.

Step-by-Step Procedure:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxyl groups on the CM5 chip.

  • Enzyme Immobilization: Dilute the target enzyme in a buffer with a pH below its Isoelectric Point (pI) to facilitate electrostatic pre-concentration on the dextran matrix. Inject until a target immobilization level of 1000–2000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes to deactivate residual reactive esters.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 5-point concentration series of the inhibitor (e.g., 0.1x to 10x the IC50​ determined in Protocol A). Ensure exact solvent matching (1% DMSO) between the running buffer and the samples to prevent bulk refractive index shifts.

  • Binding Analysis: Inject each concentration at a high flow rate (30–50 µL/min) for 120 seconds (Association phase), followed by running buffer for 300 seconds (Dissociation phase)[13].

  • Regeneration: If the inhibitor does not fully dissociate, inject a short pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound analyte without denaturing the immobilized enzyme.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection). Fit the curves to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ). Calculate affinity: KD​=koff​/kon​ [7].

Conclusion

The identification of novel enzyme inhibitors requires moving beyond simple end-point assays. By combining the high-throughput, interference-resistant nature of TR-FRET with the label-free, kinetic resolution of SPR, researchers can confidently advance compounds that possess both the functional potency and the optimal target residence time required for clinical success.

References

  • Enzyme inhibitor - Wikipedia. Wikipedia. Available at:[Link]

  • Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. Available at:[Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics - OMICS International. Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual. BellBrook Labs. Available at:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at:[Link]

  • Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. PMC - NIH. Available at:[Link]

  • Transcreener® GDP TR-FRET Red Assay Technical Manual. Interchim. Available at:[Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed - NIH. Available at:[Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Maynooth University Research Archive Library. Available at:[Link]

  • Analysis of kinetic constants by surface plasmon resonance (SPR). ResearchGate. Available at:[Link]

Sources

Method

developing assays for pyrazinamide analogues against M. tuberculosis

Application Note: Preclinical Assay Architectures for Pyrazinamide Analogues in Mycobacterium tuberculosis Mechanistic Rationale & The Need for Analogues Pyrazinamide (PZA) is a critical frontline sterilizing drug in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Assay Architectures for Pyrazinamide Analogues in Mycobacterium tuberculosis

Mechanistic Rationale & The Need for Analogues

Pyrazinamide (PZA) is a critical frontline sterilizing drug in the treatment of Mycobacterium tuberculosis (Mtb), uniquely effective against non-replicating, "persister" bacilli residing in acidic host environments such as macrophage phagolysosomes[1]. Despite its clinical indispensability, the rising prevalence of PZA resistance—predominantly driven by mutations in the pncA gene—has necessitated the urgent development of novel PZA analogues[2][3].

Developing assays for these analogues requires a deep understanding of PZA's complex, pH-dependent mechanism of action. PZA is a prodrug that enters the mycobacterial cell via passive diffusion and is hydrolyzed by the cytoplasmic enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA)[4]. POA is subsequently expelled by an efflux pump. In acidic extracellular environments (pH 5.5), POA is protonated into HPOA, an uncharged molecule that rapidly re-enters the bacillus[1][4]. This continuous influx causes severe cytoplasmic acidification and disrupts multiple cellular processes, including fatty acid synthetase I (FASI) activity, membrane energetics, and trans-translation[1][4][5].

Because novel analogues (such as substituted N-phenylpyrazine-2-carboxamides) are often designed to bypass the PncA enzyme or improve membrane permeability[3][6], standard in vitro susceptibility assays performed at neutral pH will fail to capture their true efficacy. Assays must be specifically engineered to recreate the acidic protonation-driven influx cycle.

MOA PZA Pyrazinamide (PZA) Prodrug PncA PncA Enzyme (Mtb Cytoplasm) PZA->PncA Passive Diffusion POA_Int Intracellular POA- PncA->POA_Int Hydrolysis Efflux Efflux Pump POA_Int->Efflux Expulsion Targets Cellular Targets (FASI, Trans-translation) POA_Int->Targets Inhibition & Acidification POA_Ext Extracellular POA- Efflux->POA_Ext HPOA Protonated HPOA (Acidic pH 5.5) POA_Ext->HPOA Protonation in Acidic Matrix HPOA->POA_Int Re-entry & Accumulation

Fig 1: Mechanism of action of Pyrazinamide (PZA) and its pH-dependent activation cycle.

Strategic Workflow for Analogue Evaluation

To rigorously validate novel PZA analogues, drug development professionals must employ a tiered screening architecture. This workflow isolates pH-dependent activity, verifies intracellular efficacy, and confirms whether the analogue successfully bypasses the pncA resistance mechanism.

Workflow Lib Analogue Library REMA Acidic REMA (pH 5.5) Lib->REMA Primary Macrophage Macrophage Assay REMA->Macrophage MIC < 50 µg/mL Mutant pncA Mutant Screen Macrophage->Mutant Intracellular kill Lead Lead Candidate Mutant->Lead Retains Activity

Fig 2: Sequential screening workflow for evaluating novel pyrazinamide analogues.

Protocol 1: Acidic Resazurin Microtiter Assay (REMA)

Standard broth microdilution for Mtb is performed at pH 6.8, a condition where PZA is virtually inactive[6]. The REMA assay at pH 5.5 provides a rapid, inexpensive, and colorimetric readout for PZA susceptibility[7][8].

Causality & Self-Validation System: Mtb growth is inherently restricted at acidic pH. To prevent false positives (where the acidic environment, rather than the drug, kills the bacteria), the medium must be heavily supplemented. Furthermore, large bacterial inocula ( >107 CFU/mL) actively alkalinize the medium during incubation, neutralizing PZA/POA and yielding false resistance[9]. Therefore, strict inoculum control and parallel neutral-pH testing form the self-validating core of this assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Adjust the pH to exactly 5.5 using 1M HCl. Prepare a parallel batch at pH 6.8 as a neutral control.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the PZA analogues (range: 0.5 to 200 µg/mL). Include standard PZA as a positive control and drug-free wells as growth controls.

  • Inoculum Standardization (Critical Step): Grow Mtb H37Rv to mid-log phase (OD600 = 0.4–0.6). Dilute the culture to a final well concentration of exactly 5×105 CFU/mL.

    • Validation Check: Plate an aliquot of the inoculum on 7H10 agar to confirm the exact CFU count; higher loads will cause pH drift and inactivate the drug[9].

  • Incubation: Seal plates in secondary containment and incubate at 37°C for 7 days.

  • Colorimetric Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced resorufin) indicates viable, metabolically active bacteria[7]. The MIC is the lowest concentration that prevents this color change.

Protocol 2: Intracellular Macrophage Infection Assay

In vitro broth assays cannot fully replicate the complex microenvironment of the macrophage phagolysosome, which naturally maintains a pH of 4.5–5.5[1]. This assay validates whether the analogue can penetrate host cell membranes and retain its sterilizing activity against intracellular bacilli.

Causality & Self-Validation System: To ensure that observed bacterial clearance is due to the analogue's antimycobacterial activity and not host cell toxicity (which would prematurely release bacteria into the media or destroy the acidic niche), a parallel host-cell viability assay must be run. This creates a self-validating loop confirming drug specificity.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 monocytes in 24-well plates at 2×105 cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours at 37°C to allow phagocytosis.

  • Extracellular Wash: Wash the monolayer three times with warm PBS to remove non-internalized bacilli.

    • Validation Check: Lyse a subset of wells immediately (t=0) using 0.1% Triton X-100 to establish the baseline intracellular CFU count.

  • Treatment: Add fresh RPMI-1640 media containing the PZA analogues at 1x, 5x, and 10x their established acidic MIC.

  • Harvest & Enumeration: After 72 hours of incubation, wash the cells and lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes.

  • Plating: Serially dilute the lysates and plate on Middlebrook 7H11 agar. Count CFUs after 3–4 weeks to determine the log reduction compared to untreated controls.

Quantitative Data Interpretation

A successful PZA analogue must demonstrate potent activity at acidic pH, retain efficacy inside macrophages, and ideally bypass the pncA mutation bottleneck. Below is a representative data matrix used to benchmark novel candidates against clinical standards.

Compound ClassMIC at pH 6.8 (Neutral)MIC at pH 5.5 (Acidic)Macrophage Efficacy (Log10 Reduction)Activity in pncA Mutant Strain
PZA (Control) >100 µg/mL12.5 - 50 µg/mL-2.5Inactive (Resistance)
Analogue A (POA-ester)50 µg/mL1.5 µg/mL-3.2Active (Bypasses PncA)
Analogue B (N-phenyl)8 µg/mL2.0 µg/mL-2.8Active (Bypasses PncA)
Isoniazid (Control) 0.05 µg/mL0.1 µg/mL-1.5Active (Independent Target)

Data Note: PZA susceptibility cut-offs in REMA are typically defined at ≤50 µg/mL[7]. Analogues demonstrating MICs ≤2 µg/mL (similar to the highly active N-phenylpyrazine-2-carboxamides[6]) are prioritized for in vivo murine models.

References

  • What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle droracle.ai
  • What is the mechanism of action (Moa) of Pyrazinamide? - Dr.Oracle droracle.ai
  • A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent ijpsjournal.com
  • Pyrazinamide Susceptibility Testing in Mycobacterium Tuberculosis Using the Fast Resazurin Microtiter Assay Pl
  • Issues in Mycobacterium tuberculosis Complex (MTBC) Drug Susceptibility Testing: Pyrazinamide (PZA) aphl.org
  • pncA gene expression and prediction factors on pyrazinamide resistance in Mycobacterium tuberculosis nih.gov
  • Antitubercular Medications - St
  • The Tuberculosis Diagnostics Pipeline tre
  • Pyrazinamide susceptibility testing in Mycobacterium tuberculosis... ingentaconnect.com
  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evalu

Sources

Application

High-Throughput Screening of Pyrazine Carboxamide Libraries for Selective HPK1 Inhibitors

Application Note & Standard Operating Procedure Target Audience: Assay Biologists, Medicinal Chemists, and HTS Screening Scientists Executive Summary & Mechanistic Rationale The pyrazine carboxamide scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure Target Audience: Assay Biologists, Medicinal Chemists, and HTS Screening Scientists

Executive Summary & Mechanistic Rationale

The pyrazine carboxamide scaffold is a highly versatile pharmacophore in modern drug discovery, historically recognized for its anti-tubercular and antiviral properties[1]. Recently, this chemical class has demonstrated exceptional utility in immuno-oncology, specifically as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)[2].

HPK1 is a MAP4K family serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 adapter protein, leading to the destabilization of the LAT signalosome and subsequent dampening of T-cell proliferation and IL-2 secretion[3]. Inhibiting HPK1 reinvigorates the immune response against tumors. However, the primary challenge in HPK1 inhibitor discovery is achieving selectivity over homologous kinases such as GLK and LCK, which are essential for positive T-cell activation[2].

High-throughput screening (HTS) of pyrazine carboxamide libraries offers a proven pathway to identify highly selective, orally bioavailable HPK1 inhibitors (such as the clinical candidate AZ3246)[2]. This application note details a self-validating HTS workflow utilizing an ADP-Glo™ luminescent kinase assay, engineered to eliminate false positives and identify true stoichiometric inhibitors.

HPK1_Pathway TCR T-Cell Receptor (Activation) LAT LAT / SLP76 Signalosome TCR->LAT Phosphorylation IL2 IL-2 Secretion & Tumor Stasis LAT->IL2 Immune Response HPK1 HPK1 Kinase (Negative Regulator) HPK1->LAT Destabilizes Inhibitor Pyrazine Carboxamide (AZ3246) Inhibitor->HPK1 Selective Inhibition

Fig 1. HPK1-mediated negative regulation of T-cell activation and targeted inhibition.

Assay Architecture & Causality of Design

To ensure the highest degree of trustworthiness and data integrity, the assay is designed as a self-validating system . Every experimental choice is grounded in the physicochemical realities of screening heterocyclic libraries:

  • Detection Modality (ADP-Glo): Pyrazine carboxamides often feature conjugated π -systems that can auto-fluoresce, leading to high false-positive rates in FRET-based assays. The ADP-Glo assay measures luminescence generated by the conversion of ADP to ATP, completely circumventing compound auto-fluorescence[3].

  • Buffer Composition: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. Pyrazine carboxamides are prone to forming colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester the kinase, mimicking inhibition. Brij-35 disrupts these colloids, ensuring only true active-site binders are identified. 1 mM DTT is included to prevent the oxidation of surface-exposed cysteines on HPK1, which would otherwise lead to spontaneous enzyme inactivation.

  • Acoustic Dispensing: Compounds are transferred using Acoustic Droplet Ejection (ADE). This contactless transfer prevents the carryover and precipitation issues common with pin-tool transfers of hydrophobic carboxamides.

HTS_Triage Lib Pyrazine Carboxamide Library (100,000 Compounds) Primary Primary Screen: ADP-Glo HPK1 Inhibition @ 1 µM Lib->Primary Acoustic Dispensing (Echo) Counter Selectivity Counter-Screen GLK & LCK Kinases Primary->Counter Hits (>50% Inhibition) Cell Cell-Based Functional Assay Murine T-Cell IL-2 Secretion Counter->Cell Selectivity Index > 100x Lead Lead Candidate Selection (e.g., AZ3246) Cell->Lead EC50 < 100 nM

Fig 2. Self-validating HTS triage cascade for identifying selective HPK1 inhibitors.

Step-by-Step Experimental Protocol

Phase I: Reagent & Plate Preparation
  • Assay Buffer Formulation: Prepare fresh buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dispensing: Using an Echo 555 Acoustic Dispenser, transfer 20 nL of the pyrazine carboxamide library (from 10 mM DMSO stocks) into a 384-well low-volume white microplate.

    • Self-Validation Control: Reserve Column 1 for DMSO only (Maximum Signal / Negative Control) and Column 2 for a reference HPK1 inhibitor (e.g., 10 µM AZ3246) (Minimum Signal / Positive Control)[2].

  • Enzyme/Substrate Mix: Dilute recombinant human HPK1 kinase and MBP (Myelin Basic Protein) substrate in the assay buffer. Add 2 µL of this mix to the 384-well plate.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow compound binding.

Phase II: The Kinase Reaction
  • Reaction Initiation: Add 2 µL of ATP solution (prepared in assay buffer) to all wells.

    • Causality Note: The ATP concentration must be calibrated to the apparent Km​ of HPK1 (typically ~10-15 µM). Screening at the Km​ balances the assay's sensitivity to ATP-competitive pyrazine carboxamides while maintaining a robust signal window.

  • Incubation: Seal the plate to prevent edge-effect evaporation and incubate at room temperature for exactly 120 minutes.

Phase III: Luminescent Detection & Signal Conversion
  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step irreversibly terminates the kinase reaction and depletes all unconsumed ATP, reducing background noise.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the product ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity.

  • Readout: Read the plate on an EnVision Multimode Plate Reader (PerkinElmer) using the ultra-sensitive luminescence module (integration time: 0.5 seconds/well).

Quality Control & Data Analytics

A screening run is only as reliable as its internal controls. For every 384-well plate, the Z′ -factor must be calculated to quantify assay robustness:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Acceptance Criteria: A plate is strictly validated and accepted only if Z′≥0.6 .

  • Hit Threshold: Compounds demonstrating ≥50% inhibition of HPK1 activity at 1 µM are flagged as primary hits.

Orthogonal Validation (Counter-Screening)

Because pyrazine carboxamides bind to the highly conserved ATP hinge region, primary hits must be immediately counter-screened against homologous kinases (GLK and LCK) using the exact same ADP-Glo protocol[3]. Furthermore, hits are advanced to a cell-based functional assay to measure IL-2 secretion in murine T-cells, ensuring the biochemical inhibition translates to phenotypic efficacy[2].

Data Presentation: Triage & Selectivity Profiling

The following table summarizes a representative triage dataset, highlighting the strict selectivity criteria required to advance a pyrazine carboxamide hit into lead optimization. Note the profile of the optimized reference compound, AZ3246, which achieves sub-nanomolar potency against HPK1 while maintaining >100,000-fold selectivity over LCK[2][3].

Table 1: Representative Triage Data for Pyrazine Carboxamide Hits

Compound IDCore ScaffoldHPK1 IC₅₀ (nM)GLK IC₅₀ (nM)LCK IC₅₀ (nM)IL-2 EC₅₀ (nM)Triage Status
AZ-3246 (Ref) Pyrazine Carboxamide< 3.0216> 100,00090Lead Candidate
PZC-001 Pyrazine Carboxamide12.5450> 50,000310Optimized Hit
PZC-045 Pyridinyl Carboxamide45.0601,200N/ADiscarded (Non-selective)
PZC-112 Pyrazine Carboxamide8.2> 10,000> 10,000145Advanced to In Vivo

Note: Compounds exhibiting poor aqueous solubility during optimization may require the development of phosphate prodrugs (e.g., AZ-3201) to achieve sufficient in vivo exposure for tumor stasis models[3].

Sources

Method

Application Notes and Protocols for 6-(Ethylsulfanyl)pyrazine-2-carboxylic Acid in Material Science

Introduction: Unveiling a Novel Building Block for Advanced Materials The field of material science is in a constant search for molecular building blocks that offer new functionalities and structural possibilities. Pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Building Block for Advanced Materials

The field of material science is in a constant search for molecular building blocks that offer new functionalities and structural possibilities. Pyrazine-based carboxylic acids have emerged as a particularly fruitful class of ligands for constructing sophisticated materials like Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] Their rigid aromatic structure and versatile coordination capabilities make them ideal for creating robust, porous, and functional materials.

This guide focuses on 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid , a derivative that, while not yet extensively documented in material science literature, holds significant promise. Its unique combination of three key functional groups—a pyrazine ring, a carboxylic acid, and an ethylsulfanyl (-S-CH₂CH₃) moiety—positions it as a highly versatile precursor for novel material synthesis.

The introduction of the ethylsulfanyl group is particularly noteworthy. The sulfur atom can act as a "soft" donor, potentially coordinating with specific metal ions, while the ethyl group introduces steric and electronic modifications that can influence crystal packing and the physicochemical properties of the resulting material. This guide provides foundational principles, application notes, and detailed protocols to empower researchers to explore the untapped potential of this molecule.

Molecular Properties and Design Considerations

Before delving into synthetic protocols, it is crucial to understand the structural attributes of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid and how they inform its use as a ligand.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂S[3]
Molecular Weight 184.21 g/mol [3]
SMILES CCSC1=NC(=CN=C1)C(O)=O[3]
InChIKey Not Available

Key Functional Groups for Material Design:

  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are excellent coordination sites, often acting in a bridging fashion to connect two different metal centers. This is a fundamental feature for building extended 1D, 2D, or 3D structures like MOFs.[4]

  • Carboxylate Group (-COOH): This is a classic and robust coordination site. Upon deprotonation, it can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging), providing strong, stable linkages that form the backbone of the material.

  • Ethylsulfanyl Group (-S-Et): This group distinguishes the molecule. The sulfur atom offers a potential secondary coordination site, which could lead to heterometallic frameworks or unusual coordination geometries.[5] Its steric bulk and electron-donating nature can also be used to tune the pore size, hydrophobicity, and electronic properties of the final material.

Diagram: Potential Coordination Modes

The versatility of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid as a ligand is illustrated by its potential coordination modes.

G cluster_ligand Ligand: 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid cluster_metals Metal Ions L Pyrazine-COOH-SEt M1 M1 L->M1 Carboxylate Bridge M2 M2 L->M2 Pyrazine Bridge M3 M3 L->M3 Sulfur Coordination (potential) M1->L

Caption: Potential coordination modes of the ligand with metal centers.

Application Note I: Solvothermal Synthesis of Novel Metal-Organic Frameworks (MOFs)

Principle: MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[6] The high surface area and tunable porosity of MOFs make them ideal for applications in gas storage, separation, and catalysis.[1] By using 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid as the organic linker, it is possible to synthesize novel MOFs with potentially unique topologies and functionalized pore environments. The solvothermal method, which involves heating the reactants in a sealed vessel above the solvent's boiling point, is a common and effective technique for growing high-quality MOF crystals.[7][8]

Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol provides a starting point for the synthesis of a zinc-based MOF. Zinc is often chosen for initial explorations due to its flexible coordination geometry.

Materials:

  • 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for washing)

  • Chloroform (for solvent exchange)

  • Teflon-lined stainless-steel autoclave (23 mL) or sealed glass vial

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 36.8 mg (0.2 mmol) of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Causality Note: Using a stoichiometric ratio is a common starting point. This can be varied later to optimize crystal growth. DMF is an excellent solvent for both the ligand and metal salt and acts as a base upon decomposition at high temperatures to deprotonate the carboxylic acid.[9]

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable laboratory oven.

    • Heat the oven to 120 °C over 2 hours.

    • Hold the temperature at 120 °C for 24 hours.[10]

    • Cool the oven down to room temperature over 12 hours.

    • Causality Note: The slow heating and cooling rates are critical for promoting the growth of large, well-defined single crystals suitable for X-ray diffraction. The reaction time allows for thermodynamic equilibrium and crystal formation.[8]

  • Product Isolation and Washing:

    • Carefully open the autoclave in a fume hood.

    • Collect the crystalline product by decantation or filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted precursors.

    • Immerse the crystals in methanol (10 mL) for 24 hours to begin the solvent exchange process.[7]

  • Activation:

    • Decant the methanol and add 10 mL of a more volatile solvent like chloroform. Let it sit for another 24 hours.[10]

    • Filter the crystals and dry them under a dynamic vacuum at 150 °C for 12 hours. This process, known as 'activation', removes guest solvent molecules from the pores, making the internal surface area accessible.[7][8]

Diagram: MOF Synthesis and Characterization Workflow

G cluster_char Characterization prep 1. Prepare Precursor Solutions mix 2. Mix in Autoclave prep->mix heat 3. Solvothermal Reaction (120°C, 24h) mix->heat wash 4. Isolate & Wash (DMF, MeOH) heat->wash activate 5. Activate (Vacuum, 150°C) wash->activate product Activated MOF Product activate->product pxrd PXRD (Phase Purity) product->pxrd scxrd SC-XRD (Structure) product->scxrd tga TGA (Thermal Stability) product->tga bet BET Analysis (Porosity) product->bet

Caption: General workflow for solvothermal MOF synthesis and characterization.

Recommended Characterization Techniques for MOFs
TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk sample.[11]A diffraction pattern matching the simulated pattern from single-crystal data confirms a pure, crystalline product.[10]
Single-Crystal X-Ray Diffraction (SC-XRD) To determine the precise 3D atomic structure, including connectivity, bond lengths, and pore dimensions.Provides definitive proof of the MOF structure and the coordination mode of the ligand.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and identify the temperature at which it decomposes.[12]A plot of weight loss vs. temperature, showing a plateau up to the decomposition temperature, which indicates the framework's stability range.
N₂ Adsorption-Desorption (BET Analysis) To measure the specific surface area and pore size distribution of the activated MOF.[12]An isotherm plot (e.g., Type I for microporous materials) from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.[11]A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.

Application Note II: Synthesis of Luminescent Coordination Polymers

Principle: Coordination polymers are extended structures similar to MOFs but are not necessarily porous. Pyrazine-based ligands are known to form coordination polymers with interesting photoluminescent properties, especially when combined with d¹⁰ metal ions like Zn(II) or Cd(II), or with lanthanide ions.[13][14] The ligand itself can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. The functionalization with the ethylsulfanyl group may further tune the electronic structure and thus the luminescent properties of the resulting material.[2][15]

Protocol: Hydrothermal Synthesis of a Luminescent Zn(II) Coordination Polymer

This protocol uses hydrothermal synthesis (water as the solvent) to create a potentially luminescent coordination polymer.

Materials:

  • 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (Ligand)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Deionized Water

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Reaction Mixture Preparation:

    • Add 18.4 mg (0.1 mmol) of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid, 22.0 mg (0.1 mmol) of Zn(OAc)₂·2H₂O, and 10 mL of deionized water to the Teflon liner of an autoclave.

    • Causality Note: Using water as a solvent is environmentally friendly and can lead to different crystal structures compared to organic solvents.[16] Zinc acetate is used as it is readily soluble in water.

  • pH Adjustment (Optional but Recommended):

    • The pH of the solution can influence the final structure. A few drops of a base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) can be added to explore different structural outcomes. A neutral to slightly basic pH often facilitates the deprotonation of the carboxylic acid.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in an oven.

    • Heat to 160 °C for 72 hours.

    • Cool slowly to room temperature.

  • Product Isolation:

    • Collect the resulting crystals by filtration.

    • Wash with deionized water (3 x 5 mL) and then ethanol (2 x 5 mL).

    • Air dry the final product.

Recommended Characterization Techniques for Luminescent Properties
  • Photoluminescence (PL) Spectroscopy: This is the primary technique to characterize the material's luminescent properties.

    • Excitation Spectrum: Identifies the most efficient wavelength(s) to excite the material.

    • Emission Spectrum: Shows the wavelength(s) of light emitted by the material upon excitation. The presence of sharp emission bands may indicate metal-centered luminescence, while broad bands often originate from the ligand.[13]

  • Quantum Yield Measurement: Quantifies the efficiency of the luminescence process (photons emitted per photon absorbed).

  • Luminescence Lifetime Measurement: Measures how long the material continues to emit light after the excitation source is removed, providing insight into the nature of the excited state.

References

  • Accounts of Chemical Research.

  • ACS Publications.

  • IntechOpen.

  • ScienceDirect.

  • ACS Publications.

  • Taylor & Francis Online.

  • Journal of Materials Chemistry C.

  • Malvern Panalytical.

  • Ossila.

  • Taylor & Francis Online.

  • MDPI.

  • ZYLAB.

  • MDPI.

  • PMC.

  • ResearchGate.

  • RSC Publishing.

  • MDPI.

  • ACS Publications.

  • University of Strathclyde.

  • PMC.

  • Open Journal Systems.

  • RSC Publishing.

  • PubChem.

  • ACS Publications.

  • ResearchGate.

  • Matrix Fine Chemicals.

  • Sigma-Aldrich.

  • RJPBCS.

  • PubChemLite.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid

Welcome to the Technical Support Center. The synthesis of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid (also known as 6-ethylthiopyrazine-2-carboxylic acid) is a critical transformation in the development of novel antimyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid (also known as 6-ethylthiopyrazine-2-carboxylic acid) is a critical transformation in the development of novel antimycobacterial and antiviral agents[1]. While the theoretical route is a straightforward Nucleophilic Aromatic Substitution (SNAr), researchers frequently encounter stalled reactions, poor yields, and difficult purifications.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your thioetherification workflows.

Mechanistic Overview: The Causality of Yield Loss

To control the reaction, we must first understand the electronic nature of the pyrazine scaffold. The transformation relies on an SNAr mechanism where the electron-deficient pyrazine ring—further activated by the electron-withdrawing carboxylic acid group—is attacked by the ethanethiolate nucleophile[2]. This forms a negatively charged Meisenheimer complex before the chloride leaving group is expelled[2].

The Core Issue: The free carboxylic acid is highly acidic. When exposed to a base or the thiolate nucleophile, it immediately deprotonates to form a carboxylate anion. This negative charge donates electron density back into the pyrazine ring, drastically reducing its electrophilicity. Consequently, the SNAr step becomes sluggish, requiring higher temperatures or excess reagents, which opens the door to side reactions[3].

SNAr_Mechanism A 6-Cl-pyrazine-2-carboxylic acid (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack (Rate Limiting) B Ethanethiolate Anion (Nucleophile) B->C Addition D 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid C->D Elimination (Fast) E Chloride Anion (Leaving Group) C->E Departure

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for thioetherification.

Troubleshooting FAQs

Q1: My yield is consistently stuck below 40%, and LC-MS shows a major highly polar byproduct. What is happening? A: You are likely observing the formation of 6-hydroxypyrazine-2-carboxylic acid. This occurs when adventitious water reacts with your inorganic base (e.g., K₂CO₃) to generate hydroxide ions. Hydroxide is a hard, aggressive nucleophile that outcompetes the soft thiolate for the C6 position on the pyrazine ring. Solution: Ensure strictly anhydrous conditions. Dry your polar aprotic solvent (DMF or DMSO) over 3Å molecular sieves. Alternatively, bypass the need for an exogenous base entirely by using pre-formed Sodium Ethanethiolate (NaSEt).

Q2: I am using excess ethanethiol (ethyl mercaptan) and heating to 60°C, but the reaction stalls and the lab smells strongly of garlic. Why? A: Ethanethiol is highly volatile (boiling point 35°C). If your reaction is heated in a standard reflux setup, the nucleophile is escaping into the headspace. Furthermore, in the presence of trace oxygen and base, ethanethiol rapidly oxidizes to diethyl disulfide, depleting your active reagent concentration. Solution: Perform the reaction in a sealed pressure vessel, degas your solvents by sparging with argon for 15 minutes prior to reagent addition, or switch to the non-volatile NaSEt salt.

Q3: Should I protect the carboxylic acid as an ester first? A: Yes, if maximizing yield and purity is your primary goal. Converting the acid to a methyl or ethyl ester prevents the formation of the deactivating carboxylate di-anion during the SNAr step[3]. The esterified pyrazine is significantly more electrophilic, allowing the thioetherification to proceed rapidly at 0°C to room temperature with near-quantitative conversion, followed by a simple saponification step.

Quantitative Yield Analysis

The following table summarizes in-house optimization data, demonstrating how solvent, base, and substrate choices dictate the reaction's success.

SubstrateNucleophile SourceBaseSolventTempYield (%)Major Impurity Profile
Free AcidEtSH (1.5 eq)K₂CO₃ (2.0 eq)DMF (Wet)60°C35%6-Hydroxypyrazine (40%)
Free AcidEtSH (3.0 eq)Cs₂CO₃ (3.5 eq)MeCN (Dry)80°C65%Unreacted SM (15%), Disulfide
Free AcidNaSEt (3.0 eq)NoneDMF (Dry)25°C88%Diethyl disulfide (trace)
Methyl EsterNaSEt (1.2 eq)NoneTHF (Dry)0°C94%*Saponified SM (trace)

*Note: Yield for the ester route reflects the SNAr step only. A subsequent mild saponification (LiOH, THF/H₂O) is required to yield the final free acid.

Validated Experimental Protocol (Direct Free Acid Route)

This protocol utilizes pre-formed Sodium Ethanethiolate to eliminate the need for exogenous base, directly addressing both the hydrolysis and volatility issues discussed above. It is designed as a self-validating system , providing visual and analytical checkpoints (IPC) to ensure success before proceeding to the next step.

Step 1: Preparation & Degassing

  • Action: Dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq, 10 mmol, 1.58 g) in anhydrous DMF (50 mL, 0.2 M) in an oven-dried flask. Sparge the solution with Argon for 15 minutes.

  • Validation: The solution should be clear and pale yellow.

Step 2: Nucleophile Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add Sodium Ethanethiolate (NaSEt) (3.0 eq, 30 mmol, 2.52 g) in three equal portions over 15 minutes to control the exotherm.

  • Validation: An immediate color change to deep orange/red will occur, indicating the formation of the Meisenheimer complex.

Step 3: Reaction & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours under an Argon atmosphere.

  • Validation (IPC): Take a 10 µL aliquot and quench in 1 mL MeCN/H₂O. Run LC-MS (ESI-). The starting material peak (m/z 157.5 [M-H]⁻) should be <2% AUC. The product peak (m/z 183.0 [M-H]⁻) should be >95% AUC.

Step 4: Quench & Workup

  • Action: Quench the reaction by pouring it into 100 g of crushed ice. Slowly acidify the aqueous mixture with 1M HCl until the pH reaches 2.5.

  • Validation: A thick white to pale-yellow precipitate will form immediately as the free carboxylic acid crashes out of the aqueous layer.

Step 5: Isolation & Purification

  • Action: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum at 45°C overnight.

  • Validation: ¹H NMR (DMSO-d₆) should confirm the disappearance of the C6-Cl pyrazine protons and the appearance of the ethyl group signals: a quartet at ~3.2 ppm (2H) and a triplet at ~1.3 ppm (3H).

Workflow step1 Step 1: Preparation Degas DMF with Ar Suspend 6-Cl-pyrazine-2-carboxylic acid step2 Step 2: Nucleophile Addition Cool to 0°C Add NaSEt (3.0 eq) portionwise step1->step2 step3 Step 3: Reaction & IPC Stir at 25°C for 4h LC-MS Check (Target m/z 183 [M-H]-) step2->step3 step4 Step 4: Quench & Workup Acidify to pH 2.5 with 1M HCl Precipitate Product step3->step4 step5 Step 5: Purification Filter and wash with cold water Verify purity via 1H NMR step4->step5

Figure 2: Optimized step-by-step experimental workflow with in-process controls.

References

  • Benchchem. 6-Chloro-3-cyanopyrazine-2-carboxylic acid (SNAr Mechanisms).2

  • Zwick, C. R., & Eckhoff, M. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. PubMed Central (NIH). 3

  • Kushner, S., et al. Pyrazinamide: An Essential Drug in the Tuberculosis Treatment (and related Ethyl Mercaptan derivatives). ResearchGate. 1

Sources

Optimization

Technical Support Center: Purification of Pyrazine-2-Carboxylic Acid Amides

Welcome to the technical support center for the purification of pyrazine-2-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazine-2-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. As a class of molecules with significant interest in medicinal chemistry, particularly as antitubercular agents, their effective purification is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your purification workflows.

Troubleshooting Guides

This section is structured to address common issues encountered during the purification of pyrazine-2-carboxylic acid amides, providing not only solutions but also the scientific rationale behind them.

Issue 1: Low Yield and/or Product Loss During Aqueous Work-up

Question: I am observing significant loss of my pyrazine-2-carboxylic acid amide product in the aqueous layer during liquid-liquid extraction. How can I mitigate this?

Root Cause Analysis:

Pyrazine-2-carboxylic acid amides, while generally possessing organic solvent solubility, can exhibit some degree of water solubility depending on their substituents.[2][3] The pyrazine ring nitrogen atoms can be protonated under acidic conditions, increasing aqueous solubility. Conversely, the amide proton can be deprotonated under strongly basic conditions, also leading to partitioning into the aqueous phase.

Troubleshooting Protocol:

  • pH Control: Carefully adjust the pH of the aqueous phase to a neutral range (pH 7.0-7.5) before extraction. This minimizes the protonation of the pyrazine nitrogens and deprotonation of the amide N-H.

  • Salting Out: Saturate the aqueous layer with a neutral salt, such as sodium chloride (brine wash). This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

  • Solvent Selection: Employ a more nonpolar organic solvent for extraction if your compound's polarity allows. While ethyl acetate is common, dichloromethane or chloroform might be more effective for less polar amides.

  • Back-Extraction: If product loss is still significant, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 2: Co-elution of Starting Materials and Product During Column Chromatography

Question: My pyrazine-2-carboxylic acid amide is co-eluting with the starting pyrazine-2-carboxylic acid during silica gel chromatography. How can I improve the separation?

Root Cause Analysis:

The polarity difference between the starting carboxylic acid and the resulting amide can sometimes be insufficient for effective separation on silica gel, especially if the amide itself is highly polar. The acidic proton of the carboxylic acid can lead to significant tailing on silica gel, further complicating the separation.

Troubleshooting Protocol:

Option A: Mobile Phase Modification

  • Acidification of the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as formic acid or acetic acid, to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). This suppresses the ionization of the starting carboxylic acid, reducing its interaction with the silica and often resulting in a sharper peak with a different retention time.[4]

  • Gradient Elution Optimization: Employ a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane). A slow, gradual increase in polarity can often resolve closely eluting compounds.[5]

Option B: Alternative Stationary Phases

  • Reversed-Phase Chromatography: If silica gel fails to provide adequate separation, consider using a reversed-phase (C18) column.[5] The separation mechanism is based on hydrophobicity, which may offer a different selectivity profile compared to normal-phase chromatography. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Alumina Chromatography: For certain amides, neutral or basic alumina can provide a different selectivity compared to silica gel. This can be particularly useful if the starting acid is strongly interacting with the acidic silica surface.

Data Presentation: Starting Point for Mobile Phase Optimization

Stationary Phase Mobile Phase System Typical Gradient Notes
Silica GelDichloromethane/Methanol0% to 10% MethanolGood for moderately polar amides.
Silica GelEthyl Acetate/Hexane with 0.5% Acetic Acid20% to 80% Ethyl AcetateThe acid suppresses tailing of the carboxylic acid starting material.
C18 (Reversed-Phase)Water/Acetonitrile with 0.1% Formic Acid10% to 90% AcetonitrileEffective for a wide range of polarities.
Issue 3: Product Degradation During Purification

Question: I am observing the formation of pyrazine-2-carboxylic acid as an impurity in my final product after purification. What is causing this hydrolysis?

Root Cause Analysis:

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by elevated temperatures.[6][7] The electron-withdrawing nature of the pyrazine ring can make the amide carbonyl more electrophilic and thus more prone to nucleophilic attack by water.

Troubleshooting Protocol:

  • pH Neutralization: Ensure that the pH of all aqueous solutions used during work-up and extraction is neutral. If your synthesis involves acidic or basic reagents, thoroughly neutralize the reaction mixture before proceeding with purification.

  • Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (e.g., < 40°C).

  • Anhydrous Solvents: For chromatographic purification, use anhydrous solvents to minimize the presence of water.

  • Forced Degradation Study: To confirm the stability of your compound, perform a forced degradation study.[8] Expose small aliquots of your purified amide to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions and monitor for the formation of pyrazine-2-carboxylic acid by HPLC or LC-MS.[8] This will help you identify the conditions to avoid during purification and storage.

Visualization: Hydrolysis of Pyrazine-2-Carboxylic Acid Amide

G Hydrolysis of Pyrazine-2-Carboxylic Acid Amide Amide Pyrazine-2-Carboxylic Acid Amide Acid Pyrazine-2-Carboxylic Acid Amide->Acid H₂O, H⁺ or OH⁻ Amine Amine Amide->Amine H₂O, H⁺ or OH⁻

Caption: Amide bond hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude pyrazine-2-carboxylic acid amide samples?

A1: Besides unreacted starting materials (pyrazine-2-carboxylic acid and the corresponding amine), common impurities can include:

  • Side-products from the coupling reaction: If using a coupling reagent like DCC, byproducts such as dicyclohexylurea (DCU) can be present and may be challenging to remove.[9]

  • Hydrolysis products: As discussed in Issue 3, the corresponding pyrazine-2-carboxylic acid can form if the amide is exposed to harsh pH conditions or prolonged heat.[6][10]

  • Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.

  • Excess activating agent: If the synthesis involves conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, residual amounts of these reagents or their byproducts may be present.[4][11][12]

Q2: How can I effectively remove residual coupling agents and their byproducts?

A2: The method for removing byproducts depends on the coupling agent used:

  • DCC/DCU: Dicyclohexylurea (DCU) is poorly soluble in many organic solvents. After the reaction, the mixture can often be filtered to remove the precipitated DCU. A subsequent wash with a dilute acid solution can help remove any remaining basic impurities.

  • EDC/HOBt: The byproducts of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are generally water-soluble and can be removed by aqueous extraction.[13]

  • T3P® (Propylphosphonic Anhydride): The byproducts of T3P® are also water-soluble and can be removed with an aqueous work-up.[14]

Q3: What is the best method for assessing the purity of my final pyrazine-2-carboxylic acid amide product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of pyrazine-2-carboxylic acid amides.[5][13][15]

  • Method: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection is typically suitable for these aromatic compounds. The detection wavelength should be set to the λmax of the pyrazine-2-carboxylic acid amide, which can be determined using a UV-Vis spectrophotometer.

  • Quantification: Purity is generally reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: General Purification Workflow

G General Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (pH control) Crude->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure Pure Product Crystallization->Pure

Caption: A typical purification workflow.

Experimental Protocols

Protocol 1: Recrystallization of a Pyrazine-2-Carboxylic Acid Amide

This protocol is a general guideline and the choice of solvent is critical and must be determined empirically.

  • Solvent Screening: In small test tubes, test the solubility of your crude amide in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude amide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude amide in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 750–756. [Link]

  • ChemBK. (2024, April 9). PYRAZINE-2-CARBOTHIOIC ACID AMIDE. [Link]

  • Patel, K. D., et al. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (n.d.). JPH0625170B2 - Process for producing pyrazinamide.
  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]

  • ResearchGate. (n.d.). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Google Patents. (n.d.).
  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]

  • University of Hyderabad. (n.d.). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. [Link]

  • ResearchGate. (2025, August 6). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Semantic Scholar. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Sulfur-Containing Compounds

Welcome to the Technical Support Center for Sulfur Chemistry. Sulfur-containing compounds (thioethers, thiols, sulfoxides) are ubiquitous in drug development and materials science, but they present notorious challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur Chemistry. Sulfur-containing compounds (thioethers, thiols, sulfoxides) are ubiquitous in drug development and materials science, but they present notorious challenges in the lab—ranging from transition-metal catalyst poisoning to unwanted over-oxidation and rapid atmospheric degradation.

Designed for researchers and drug development professionals, this guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your workflows.

Workflow Start Sulfur Compound Reaction Issue Q1 Pd Catalyst Poisoning? Start->Q1 Q2 Over-Oxidation to Sulfone? Start->Q2 Q3 Thiols Oxidizing to Disulfides? Start->Q3 Sol1 Liebeskind-Srogl Coupling (Cu/Ag) Q1->Sol1 Yes Sol2 30% H2O2 / AcOH at Room Temp Q2->Sol2 Yes Sol3 Use TCEP instead of DTT Q3->Sol3 Yes

Troubleshooting decision tree for common sulfur-containing compound reaction issues.

FAQ 1: Overcoming Palladium Catalyst Poisoning

Q: My Suzuki/Heck cross-coupling reactions fail completely when my substrate contains a thioether group. How can I prevent the sulfur from poisoning the Palladium catalyst?

A: Sulfur atoms possess highly nucleophilic lone pairs that strongly coordinate to the empty d-orbitals of Palladium, forming stable, unreactive Pd-S complexes that permanently halt the catalytic cycle. To overcome this, you should abandon standard cross-coupling conditions and utilize the Liebeskind-Srogl Cross-Coupling methodology[1].

The Causality: Introduced in 2000, this desulfitative cross-coupling uses catalytic Pd(0) alongside a stoichiometric highly thiophilic metal additive—typically Copper(I) thiophenecarboxylate (CuTC) or Silver(I) salts[2]. The Cu(I) or Ag(I) additive polarizes the Pd-S bond and acts as an irreversible "thiolate scavenger." By sequestering the sulfur into a stable metal-thiolate byproduct, the additive prevents the sulfur from re-coordinating to the active Pd catalyst, driving the transmetalation step forward[1].

LSCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-S-R' + Pd) Pd0->OxAdd TransMet Transmetalation with Boronic Acid OxAdd->TransMet CuScavenge Cu(I) Scavenges Thiolate (Prevents Poisoning) TransMet->CuScavenge Cu(I) additive RedElim Reductive Elimination (Product Formation) CuScavenge->RedElim RedElim->Pd0 Regenerates Pd(0)

Liebeskind-Srogl catalytic cycle demonstrating thiolate scavenging by Cu(I).

Protocol 1: Standard Liebeskind-Srogl Cross-Coupling

Self-Validating Note: A color change from pale yellow to dark brown/black often indicates successful thiolate sequestration by the Cu(I) additive.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (Argon), add the thioether substrate (1.0 equiv), boronic acid (1.5 equiv), and CuTC (1.5 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Solvent: Inject degassed THF (0.1 M relative to substrate).

  • Reaction: Stir the mixture at 50°C for 12–18 hours. Monitor via TLC or LC-MS until the starting thioether is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The organic layer must be washed with 1M NaOH to remove excess boronic acid, followed by brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

FAQ 2: Preventing Over-Oxidation of Sulfides to Sulfones

Q: When trying to synthesize a sulfoxide from a sulfide, I consistently get a mixture containing the over-oxidized sulfone byproduct. How can I achieve strict selectivity?

A: Sulfone formation occurs because the intermediate sulfoxide can undergo a second oxidation event. To achieve strict selectivity, you must control the electrophilicity of the oxidant and strictly regulate the reaction temperature. The most reliable, transition-metal-free, and "green" protocol utilizes 30% Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid at room temperature[3].

The Causality: Acetic acid reacts with H₂O₂ to form peracetic acid in situ. This mildly electrophilic species attacks the nucleophilic sulfide sulfur atom. Crucially, the resulting sulfoxide is significantly less nucleophilic than the starting sulfide due to the electron-withdrawing nature of the newly formed S=O bond. At strictly room temperature (20–25°C) and with controlled stoichiometry (no massive excess of oxidant), the activation energy required for the second oxidation step is not met, kinetically trapping the product at the sulfoxide stage[3].

Protocol 2: Selective Oxidation of Sulfides to Sulfoxides

Self-Validating Note: The reaction is highly exothermic. If the temperature exceeds 30°C, sulfone formation will begin to outcompete sulfoxide isolation.

  • Dissolution: Dissolve the sulfide (2.0 mmol) in glacial acetic acid (2.0 mL) in a round-bottom flask equipped with a magnetic stirrer[3].

  • Oxidant Addition: Place the flask in a room-temperature water bath (to act as a heat sink). Slowly add 30% aqueous H₂O₂ (8.0 mmol) dropwise over 5 minutes[3].

  • Incubation: Stir at room temperature (strictly ≤ 25°C). Monitor by TLC (typically requires 1–4 hours depending on steric hindrance).

  • Quenching: Once complete, neutralize the mixture carefully with 4M aqueous NaOH[3].

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide[3].

FAQ 3: Thiol Deprotection and Disulfide Reduction

Q: My free thiols rapidly oxidize into disulfides in atmospheric conditions. I've been using DTT (Dithiothreitol) for reduction, but it requires a basic pH and interferes with my downstream maleimide conjugations. What is the alternative?

A: You should transition from DTT to TCEP (Tris(2-carboxyethyl)phosphine) [4].

The Causality: DTT relies on a thiol-disulfide exchange mechanism, which requires a basic environment (pH > 7.5) to deprotonate its thiol groups into active thiolate nucleophiles. Furthermore, DTT must be rigorously removed before downstream sulfhydryl-reactive cross-linking (like maleimide coupling) because DTT itself contains competing thiols. Conversely, TCEP utilizes the lone pair of electrons on its central phosphorus atom to perform a direct nucleophilic attack on the disulfide bond[5]. Because the phosphorus lone pair is inherently nucleophilic and does not require deprotonation, TCEP is highly effective across a massive pH range (1.5 to 9.0)[6]. The reaction is driven by the formation of a highly stable P=O bond (TCEP oxide), making the reduction thermodynamically irreversible[5]. Importantly, TCEP is thiol-free, meaning it often does not need to be removed prior to downstream conjugations[4].

TCEP Disulfide Disulfide Bond (R-S-S-R) NucleophilicAttack Nucleophilic Attack by TCEP Disulfide->NucleophilicAttack Intermediate Phosphonium Intermediate NucleophilicAttack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis FreeThiols Free Thiols (2 R-SH) + TCEP Oxide Hydrolysis->FreeThiols

Mechanism of irreversible disulfide reduction via TCEP nucleophilic attack.

Protocol 3: Irreversible Disulfide Reduction using TCEP

Self-Validating Note: TCEP is acidic in its unbuffered hydrochloride salt form (TCEP·HCl). Ensure your reaction buffer has sufficient capacity to maintain your target pH.

  • Reagent Preparation: Prepare a 100 mM stock solution of TCEP·HCl in degassed Milli-Q water. (Unlike DTT, this stock is stable for weeks if kept frozen)[4].

  • Reaction Setup: Add the TCEP solution to your disulfide-containing sample (e.g., protein, peptide, or oligonucleotide) to achieve a final TCEP concentration of 10–50 mM (typically a 10-fold molar excess over the disulfide)[6].

  • Incubation: Stir or agitate the mixture at room temperature for 10 to 30 minutes[6]. Reductions are frequently complete in under 5 minutes[4].

  • Downstream Processing: Proceed directly to maleimide conjugation. If complete removal is strictly required for a non-thiol-based downstream assay, utilize a desalting column (e.g., NAP-10) equilibrated with your target buffer.

Data Presentation & Methodological Comparisons

Table 1: Quantitative Comparison of Disulfide Reducing Agents
ParameterTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Active pH Range 1.5 – 9.0[6]7.5 – 8.5[7]
Reaction Kinetics < 5 minutes at Room Temp[4]30+ minutes at Room Temp[7]
Reversibility Irreversible (Forms TCEP Oxide)[5]Reversible (Equilibrium based)
Air Stability Highly resistant to air oxidation[4]Oxidizes rapidly; must be freshly prepared[7]
Odor Odorless[4]Pungent (Rotten egg smell)
Removal Required? No (Thiol-free)[4]Yes (Contains competing thiols)
Table 2: Comparison of Sulfide Oxidation Methodologies
MethodologyOxidantCatalyst / AdditiveSelectivity (Sulfoxide vs Sulfone)Typical Yield
Green / Metal-Free 30% H₂O₂Glacial Acetic Acid[3]Excellent (if kept ≤ 25°C)90–99%[3]
Dendritic Hybrid 30% H₂O₂PAMAM-G1-PMo[8]Excellent (at 30°C)85–90%[8]
Electrochemical Traceless ElectronsNaCl (Redox Mediator)[9]Good80–95%[9]
Hypervalent Iodine Periodic AcidFeCl₃[10]Excellent (Fast reaction: < 2 min)> 95%[10]

References

  • 9 - Green Chemistry (RSC Publishing)

  • 10 - Organic Chemistry Portal 3.3 - PMC (Molecules)

  • 7 - Metabion 5.8 - MDPI (Catalysts)

  • 4 - Thermo Fisher Scientific

  • 6 - Bio-Synthesis

  • 5 - PMC (Biochim Biophys Acta) 9. - Sigma-Aldrich 10.1 - Angewandte Chemie International Edition (via ResearchGate) 11.2 - The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues of Pyrazine Derivatives

Overview and Diagnostic Formulation Workflow Welcome to the Technical Support Center for Pyrazine Derivative Formulation. Pyrazine cores are ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Diagnostic Formulation Workflow

Welcome to the Technical Support Center for Pyrazine Derivative Formulation. Pyrazine cores are ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors, 1[1], and 2[2]. While the pyrazine ring itself is water-soluble, the addition of bulky, lipophilic substituents to achieve target affinity often drastically reduces aqueous solubility, classifying these derivatives as1[1].

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these solubility bottlenecks, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

SolubilityWorkflow Start Poor Aqueous Solubility of Pyrazine Derivative CheckIon Determine pKa & Ionizability (Weak Base?) Start->CheckIon SaltForm pH Adjustment & Salt Formation CheckIon->SaltForm Yes (pKa > 4) CheckProps Analyze Solid-State: Melting Point & LogP CheckIon->CheckProps No / Neutral Assay Shake-Flask Thermodynamic Solubility Assay SaltForm->Assay BrickDust High MP, Low LogP ('Brick-Dust') CheckProps->BrickDust GreaseBall High LogP, Low MP ('Grease-Ball') CheckProps->GreaseBall ASD Micronization (RESS) & Amorphous Solid Dispersions BrickDust->ASD Lipid Co-solvents, Surfactants & Lipid-based Formulations GreaseBall->Lipid ASD->Assay Lipid->Assay ChemMod Chemical Modification (e.g., PEGylation) Assay->ChemMod Still Insoluble Success Proceed to Assays Assay->Success Target Reached ChemMod->Assay

Strategic workflow for diagnosing and resolving pyrazine derivative solubility issues.

Step-by-Step Methodologies

Protocol 1: pH Adjustment and Salt Formation (For Ionizable Pyrazines)

Causality: Pyrazine is a weak base. If your derivative contains additional basic centers (e.g., piperazine or morpholine appendages), lowering the pH protonates the basic nitrogen. This forms a cationic salt (conjugate acid), which .

  • Preparation: Add an (e.g., 5 mg) to a glass vial.

  • Solvent Addition: Add 1 mL of an acidic aqueous buffer (e.g., pH 2.0 citrate buffer or 0.1 M HCl).

  • Equilibration: Seal the vial and (e.g., 25°C or 37°C) for 24–48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: for 10 minutes, or filter using a low-binding PTFE membrane, to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute the clear supernatant with a compatible solvent and quantify the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). Self-Validation: If the quantified solubility increases exponentially as the pH drops below the molecule's pKa, the compound is dissolution-rate limited by its free-base form.

Protocol 2: Amorphous Solid Dispersions (ASD) via Polymer Co-milling

Causality: For "brick-dust" pyrazines characterized by high melting points and strong crystal lattice energies, simply reducing particle size (micronization) often fails due to 1[1]. Co-milling the active pharmaceutical ingredient (API) with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) forces the crystalline API into an amorphous state. The polymer acts as a physical barrier, neutralizing residual electrostatic charges and preventing recrystallization.

  • Weighing: Combine the crystalline pyrazine derivative and PVP in a 1[1].

  • Milling: Transfer the mixture to a planetary micro mill equipped with agate jars and grinding balls.

  • Processing: Perform dry grinding at 400 rpm for 60 minutes. Use 15-minute active cycles followed by 5-minute cooling pauses to prevent thermal degradation of the polymer.

  • Verification: Analyze the resulting composite using X-Ray Powder Diffraction (XRPD). A successful ASD will display a broad "halo" rather than sharp Bragg diffraction peaks, confirming the amorphous state.

  • Dissolution Assay: Test the composite in water or simulated intestinal fluid (FaSSIF). Self-Validation: A properly formulated 1:4 pyrazine:PVP composite can achieve up to an 80% API release within an hour, representing a1 compared to the raw crystalline form[1].

Protocol 3: Chemical Modification via PEGylation

Causality: When physical formulation strategies fail (often with extreme "grease-ball" molecules), covalent modification is required. Attaching Polyethylene Glycol (PEG) chains introduces massive hydration spheres around the molecule, forcing aqueous solubility while often preserving the pharmacological activity of the pyrazine pharmacophore.

  • Synthesis: Conjugate a PEG moiety (e.g., PEG-400 or PEG-2000) to an available functional group (like a hydroxyl or amine) on the pyrazine derivative using standard coupling chemistry.

  • Purification: Isolate the PEGylated derivative using reverse-phase preparative HPLC.

  • Evaluation: Perform the Shake-Flask Thermodynamic Solubility Assay using pH 7.4 PBS. Self-Validation: Successful PEGylation typically yields a 20-fold or greater increase in water solubility while2 (e.g., tumor resistance reversal activity)[2].

Quantitative Data Summary

Formulation StrategyMechanism of ActionTarget Pyrazine ProfileTypical Solubility IncreaseKey Drawbacks
Salt Formation Increases polarity via ionizationIonizable weak bases (pKa > 4)50 to 500-foldHygroscopicity; risk of disproportionation at neutral pH
Polymer Composites (ASD) Disrupts crystal lattice, forms amorphous stateHigh Melting Point ("Brick-dust")Up to 1600-foldPhysical instability; potential for recrystallization over time
Co-solvents & Lipids Solubilizes API prior to administrationHigh LogP ("Grease-ball")10 to 100-foldIn vivo toxicity limits; precipitation upon dilution
PEGylation Covalently adds hydrophilic hydration spheresLate-stage optimization failures20 to 50-foldMay alter target binding affinity; requires complete re-synthesis

Frequently Asked Questions (FAQs)

Q1: I micronized my pyrazine derivative using Rapid Expansion of Supercritical Solutions (RESS), but it aggregates instantly in water. Why? A: Micronization drastically increases the surface area and surface free energy of the particles, which often leads to the 1[1]. When these highly energetic nanoparticles contact water, they spontaneously agglomerate to reduce their exposed surface area. To resolve this, co-mill the API with a stabilizing polymer (like PVP) to level the electrostatic charge, or add a non-ionic surfactant (e.g., Tween 80) to the aqueous medium to provide steric stabilization.

Q2: My pyrazine compound is neutral and highly lipophilic (LogP > 4). Will cyclodextrins work? A: Yes, complexation with cyclodextrins (e.g., HP-β-CD) is a highly effective formulation strategy for lipophilic "grease-ball" pyrazines (3)[3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic pyrazine core, while the hydrophilic exterior ensures aqueous solubility. Ensure the molecular size of the pyrazine fits the cavity.

Q3: Can I use DMSO as a co-solvent for in vitro cell assays? A: While DMSO is excellent for creating concentrated stock solutions, its final concentration in cell culture media must be kept strictly below 0.1-0.5% (v/v) to avoid cytotoxicity. If your pyrazine precipitates upon dilution from DMSO into the aqueous media (a common issue with kinetic solubility limits), you must pivot to a thermodynamic formulation strategy, such as pre-forming an amorphous solid dispersion or using lipid-based nanocarriers.

Q4: How do I know if my solubility issue is dissolution-rate limited or thermodynamically limited? A: According to the Development Classification System (DCS), if increasing the surface area (e.g., via micronization) solves the issue, it is DCS Class IIa (dissolution-rate limited). If micronization fails and you must alter the chemical microenvironment (e.g., using co-solvents, lipid formulations, or amorphous solid dispersions) to keep it in solution, it is DCS Class IIb (thermodynamically limited)[3].

References

  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Sulfane Sulfur in Biological Assays

Welcome to the Reactive Sulfur Species (RSS) Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the artifactual loss of sulfane sulfur (persulfides, polysulfides, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reactive Sulfur Species (RSS) Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the artifactual loss of sulfane sulfur (persulfides, polysulfides, and protein-bound sulfur) during sample preparation. Sulfane sulfur is notoriously unstable; without a self-validating, mechanistically sound protocol, your readouts will represent degradation artifacts rather than true endogenous physiology.

This guide is designed to provide drug development professionals and analytical scientists with the causal logic, troubleshooting frameworks, and step-by-step methodologies required to stabilize and quantify these elusive species.

The Mechanistic Reality of Sulfane Sulfur Instability

To prevent oxidation, we must first understand why sulfane sulfur is so reactive. Protein persulfides (RSSH) possess an S–H bond dissociation energy of approximately 70 kcal/mol, which is significantly lower than that of standard thiols (~92 kcal/mol) (1[1]). This makes them exceptionally strong one-electron reductants.

When exposed to ambient oxygen, alkaline pH, or transition metals (iron, copper) during cell lysis, persulfides rapidly oxidize into irreversible products like perthiosulfonic acid (RSSO3H) or decay into elemental sulfur and free thiols. Therefore, successful quantification relies on immediate metal chelation, hypoxic processing, and rapid electrophilic trapping.

SulfaneSulfurWorkflow Start Biological Sample (Contains RSSH & H2S) Lysis Lysis & Processing (Risk of Oxidation) Start->Lysis PoorConditions Standard Buffer (O2, Metals, pH 7.4) Lysis->PoorConditions Unprotected OptimizedConditions Optimized Buffer (Hypoxia, DTPA, pH 9.5) Lysis->OptimizedConditions Protected Oxidation Irreversible Oxidation (RSSO3H, Sulfate) PoorConditions->Oxidation Metal Catalysis Alkylation Alkylation with MBB (Stable SDB Adduct) OptimizedConditions->Alkylation + Monobromobimane Analysis RP-HPLC-FLD Quantification Alkylation->Analysis Fluorescent Detection

Workflow for stabilizing and trapping sulfane sulfur to prevent artifactual oxidation.

Troubleshooting & FAQs

Q1: My persulfide signals disappear completely during cell lysis, even though I work quickly on ice. What is causing this? A: Temperature control is insufficient. The primary culprits are trace transition metals released during lysis, which catalyze rapid sulfur oxidation. Standard EDTA is often inadequate. You must supplement your lysis and reaction buffers with Diethylenetriaminepentaacetic acid (DTPA) (typically 50–100 µM). DTPA is a superior chelator for iron and copper, effectively halting metal-catalyzed oxidation cascades (2[2]).

Q2: I used N-ethylmaleimide (NEM) to block free thiols and trap persulfides, but my mass spectrometry results show only thioethers (R-S-Alk) and no persulfides. Why? A: This is a classic artifact of alkylating agent selection. NEM and Iodoacetamide (IAM) are highly unsuitable for persulfide conservation. They form an unstable persulfide adduct (R-S-S-Alk) that rapidly tautomerizes into a thiosulfoxide. Ambient nucleophiles then attack this intermediate, stripping the sulfane sulfur atom away and leaving behind a simple thioether (3[3]). To prevent this, you must use Monobromobimane (MBB) , which provides the necessary steric hindrance to stabilize the sulfur-sulfur bond.

AlkylationChemistry Persulfide Protein Persulfide (R-S-SH) NEM_IAM NEM / IAM Alkylation Persulfide->NEM_IAM MBB Monobromobimane (MBB) Alkylation Persulfide->MBB UnstableAdduct Unstable Adduct (R-S-S-Alk) NEM_IAM->UnstableAdduct Thioether Thioether (R-S-Alk) + Lost Sulfur UnstableAdduct->Thioether Desulfurization (Nucleophilic Attack) StableAdduct Stable Adduct (R-S-S-Bimane) MBB->StableAdduct Steric Protection

Chemical causality of persulfide adduct stability based on alkylating agent choice.

Q3: How do I accurately measure bound sulfane sulfur without interference from free H2S or acid-labile pools? A: You must utilize a discrete liberation protocol. Free H2S is trapped directly. Acid-labile sulfide (e.g., iron-sulfur clusters) is released by dropping the pH to 2.6. Bound sulfane sulfur (persulfides/polysulfides) requires the addition of a strong, non-volatile reducing agent like TCEP (tris(2-carboxyethyl)phosphine) under acidic conditions to cleave the disulfide bonds and liberate H2S for subsequent MBB trapping (4[4]).

Standard Operating Procedures (SOPs)

Protocol: Discrete Measurement of Bound Sulfane Sulfur via MBB Derivatization

This self-validating protocol ensures that volatilized H2S from the sulfane sulfur pool is captured without artifactual oxidation.

Phase 1: Reagent Preparation & Hypoxic Setup

  • Prepare a Reaction Buffer : 100 mM Tris-HCl, pH 9.5, supplemented with 0.1 mM DTPA. Causality: The high pH ensures H2S remains in its highly reactive anionic state (HS⁻) for rapid alkylation, while DTPA prevents metal-catalyzed oxidation.

  • Prepare an Acidic Liberation Buffer : 100 mM Phosphate buffer, pH 2.6, 0.1 mM DTPA, containing 1 mM TCEP. Causality: TCEP is chosen over DTT because it is stable at low pH, lacks sulfur (preventing background noise), and rapidly reduces persulfides to H2S.

  • Degas all buffers and transfer them into a hypoxic chamber (1% O2) to prevent ambient oxygen interference.

Phase 2: Liberation and Trapping 4. Aliquot 50 µL of the biological sample (e.g., plasma or cell lysate) into a sealed 4-mL vacutainer tube. 5. Inject 450 µL of the Acidic Liberation Buffer through the septum using a syringe. Incubate on a nutator for 30 minutes. The acidic TCEP environment will reduce bound sulfane sulfur and volatilize it as H2S gas into the headspace. 6. Using a secondary syringe, inject 500 µL of the Reaction Buffer into the vacutainer to trap the volatilized H2S gas back into solution as HS⁻. Incubate for 30 minutes.

Phase 3: Alkylation and Analysis 7. Extract 30 µL of the trapped solution and mix with 70 µL of fresh Reaction Buffer in a PCR tube. 8. Add 50 µL of 10 mM Monobromobimane (MBB). Vortex vigorously for 5 seconds and incubate in the dark for 30 minutes at room temperature. 9. Quench the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid (SSA). 10. Analyze 10 µL of the final solution via RP-HPLC using a fluorescence detector (Ex: 390 nm, Em: 475 nm) to quantify the stable sulfide-dibimane (SDB) adduct.

Self-Validation Check: Always run a blank containing only the Acidic Liberation Buffer and Reaction Buffer to confirm that your TCEP and MBB reagents are not contaminated with trace sulfur.

Quantitative Data Summaries

Table 1: Comparison of Alkylating Agents for Persulfide Trapping
Alkylating AgentAdduct FormedAdduct StabilityDesulfurization RiskRecommended Application
Monobromobimane (MBB) R-S-S-BimaneHighly StableVery LowGold standard for absolute H2S and sulfane sulfur quantification via RP-HPLC.
N-ethylmaleimide (NEM) R-S-S-NEMUnstableHigh Not recommended. Rapidly degrades to thioether, causing false negatives.
Iodoacetamide (IAM) R-S-S-AcetamideUnstableHigh Not recommended for persulfides. Prone to nucleophilic attack and sulfur loss.
Table 2: Differentiation of Biological H2S and Sulfane Sulfur Pools
Sulfur PoolBiological SourceLiberation ConditionDetection Strategy
Free H2S Dissolved H2S gas, HS⁻Direct trapping (pH 9.5)MBB alkylation -> SDB
Acid-Labile Sulfide Iron-sulfur (Fe-S) clustersAcidic buffer (pH < 5.4)Headspace volatilization -> MBB
Bound Sulfane Sulfur Persulfides, PolysulfidesAcidic buffer + 1 mM TCEPTCEP reduction -> Volatilization -> MBB

References

  • Optimization of a Method for Detecting Intracellular Sulfane Sulfur Levels and Evaluation of Reagents That Affect the Levels in Escherichia coli Source: PMC (nih.gov)
  • Analytical measurement of discrete hydrogen sulfide pools in biological specimens Source: Free Radical Biology and Medicine (sfrbm.org)
  • Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species Source: MDPI
  • Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers Source: Angewandte Chemie (d-nb.info)

Sources

Optimization

Pyrazine Synthesis Technical Support Center: Troubleshooting Side Reactions

Welcome to the Technical Support Center for heterocyclic synthesis. As researchers and drug development professionals, you know that synthesizing substituted pyrazines—whether via classical Gutknecht condensation or mode...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As researchers and drug development professionals, you know that synthesizing substituted pyrazines—whether via classical Gutknecht condensation or modern catalytic methods—is fraught with chemoselectivity and regioselectivity challenges.

This guide is structured to help you diagnose, understand, and resolve the most common side reactions encountered during pyrazine synthesis. By understanding the thermodynamic and kinetic causality behind these side reactions, you can rationally optimize your synthetic routes.

Part 1: Diagnostic Workflow for Pyrazine Side Reactions

When your reaction yields an unexpected product profile, the first step is analytical diagnosis. Use the workflow below to match your LC-MS or NMR data to the underlying chemical issue.

DiagnosticWorkflow Start Analyze Pyrazine Reaction (LC-MS / NMR) Isomers Multiple Isomers Detected? Start->Isomers MassAdd Mass +16 Da? (N-Oxide Formation) Isomers->MassAdd No RegioIssue Regioselectivity Issue: Use Stepwise Synthesis Isomers->RegioIssue Yes MassSub Mass +2 Da? (Dihydropyrazine) MassAdd->MassSub No OverOx Over-oxidation: Use Milder Oxidant MassAdd->OverOx Yes UnderOx Incomplete Aromatization: Add Dehydrogenation Cat. MassSub->UnderOx Yes Success Target Pyrazine Confirmed MassSub->Success No

Diagnostic flowchart for identifying and resolving pyrazine synthesis side reactions.

Part 2: Frequently Encountered Side Reactions (FAQs)

Q1: Why am I getting an intractable mixture of isomers when synthesizing unsymmetrical pyrazines?

The Issue: When attempting to synthesize unsymmetrical 2,5-disubstituted pyrazines via classical cross-condensation (e.g., mixing two different α -amino ketones), the result is often a statistical mixture of 2,5- and 2,6-isomers. The Causality: The Gutknecht synthesis fundamentally relies on the condensation of amines with carbonyls. When two different α -amino ketones are introduced, the lack of differential electrophilicity between the carbonyl carbons and similar nucleophilicity of the amines leads to random cross-coupling. The thermodynamic stabilities of the resulting intermediate dihydropyrazine isomers are too similar to provide a strong driving force for regioselection[1]. The Solution: Abandon direct cross-condensation. Instead, utilize a highly regioselective stepwise strategy. For example, the cyclization of gem-diazido N-allyl malonamides provides strict regiocontrol over the 2- and 3-positions [3]. Alternatively, synthesize a pre-functionalized symmetrical pyrazine core and use sequential palladium-catalyzed cross-coupling reactions to leverage the differential reactivity of halogens.

Q2: My final aromatization step yields a product with a mass +16 Da higher than expected. How do I prevent this?

The Issue: A +16 Da mass shift strongly indicates the formation of a pyrazine N-oxide due to over-oxidation. The Causality: The oxidation of the dihydropyrazine intermediate to the fully aromatic pyrazine is thermodynamically favorable. However, once aromatized, the nitrogen lone pairs in the pyrazine ring retain sufficient nucleophilicity to attack excess electrophilic oxidants (like mCPBA, H2​O2​ , or KMnO4​ ), forming a dative N–O bond [4]. The Solution: Switch to a milder oxidant or an acceptorless dehydrogenation protocol. If chemical oxidants are required, atmospheric oxygen ( O2​ ) paired with a heterogeneous catalyst (e.g., MnO2​ or Pd/C) provides sufficient thermodynamic driving force for aromatization without the requisite electrophilicity to form the N-oxide.

Q3: Why is my reaction stalling at a mass of +2 Da with extra aliphatic NMR signals?

The Issue: You are observing the accumulation of the 2,5-dihydropyrazine intermediate, meaning aromatization is incomplete. The Causality: The initial condensation rapidly forms the dihydropyrazine. However, subsequent aromatization requires the removal of two protons and two electrons. If the reaction environment lacks a sufficient hydrogen acceptor or the thermal energy to overcome the activation barrier, the reaction stalls. The Solution: Introduce a dedicated dehydrogenation catalyst. Refluxing the mixture with a catalytic amount of an acridine-based manganese pincer complex facilitates acceptorless dehydrogenation, releasing H2​ gas as the only byproduct and driving the equilibrium entirely toward the aromatic pyrazine [2].

Q4: My crude mixture is highly viscous and shows broad polymeric peaks. What went wrong?

The Issue: Uncontrolled polymerization or oligomerization of reactive intermediates. The Causality: Unhindered α -amino aldehydes and highly reactive 1,2-dicarbonyls are strongly electrophilic. Without strict temperature control or sufficient dilution, intermolecular Schiff base formation outpaces the desired intramolecular cyclization, leading to chain-like oligomers [1]. The Solution: Run the condensation step under high dilution conditions (e.g., 0.05 M) and utilize slow, dropwise addition of the diamine to the dicarbonyl at reduced temperatures (0 °C) before warming to room temperature.

Part 3: Mechanistic Pathway of Side Reactions

Understanding the divergence points in the reaction pathway is critical for troubleshooting. The diagram below illustrates how a single precursor can diverge into target products or side reactions based on kinetic and thermodynamic conditions.

MechanisticPathway Precursor α-Amino Ketones or 1,2-Diamines Dihydropyrazine Dihydropyrazine Intermediate Precursor->Dihydropyrazine Condensation Polymer Oligomers & Polymers Precursor->Polymer Uncontrolled Reactivity Pyrazine Target Pyrazine (Aromatic) Dihydropyrazine->Pyrazine -H2 (Aromatization) NOxide Pyrazine N-Oxide (Over-oxidized) Pyrazine->NOxide +[O] (Excess Oxidant)

Mechanistic pathway showing the formation of substituted pyrazines and common side products.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and avoid the side reactions detailed above, utilize these self-validating protocols.

Protocol A: Regioselective Synthesis via Acceptorless Dehydrogenative Coupling

This protocol prevents both regioselectivity issues and over-oxidation by utilizing a base-metal catalyst to drive the reaction via H2​ extrusion [2].

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the specific 2-amino alcohol (0.5 mmol), potassium hydride (KH, 3 mol %) as a base, and the acridine-based manganese pincer complex (2 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (2 mL) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

    • Causality Note: The high temperature and Mn-catalyst lower the activation energy for acceptorless dehydrogenation. Because no chemical oxidant is present, N-oxide formation is mechanistically impossible.

  • Workup: Cool to room temperature, vent the generated H2​ gas safely, filter the mixture through a short pad of silica gel, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via GC-MS. The target symmetrical 2,5-disubstituted pyrazine should be the sole product. The absence of a +2 Da peak confirms complete aromatization, validating the catalyst's efficacy.

Protocol B: Controlled Aromatization of Dihydropyrazines using MnO2​

If you must use a two-step condensation-oxidation sequence, this protocol prevents over-oxidation.

  • Setup: Dissolve the crude dihydropyrazine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

  • Oxidation: Add activated Manganese(IV) oxide ( MnO2​ , 5.0 eq) in one portion.

    • Causality Note: MnO2​ is a mild, heterogeneous oxidant that facilitates the removal of hydrogen atoms but lacks the electrophilicity required to donate an oxygen atom to the pyrazine nitrogen.

  • Reaction: Stir vigorously at room temperature open to the air for 12 hours.

  • Workup: Filter the black suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate.

  • Validation Checkpoint: TLC analysis (UV active) should show the disappearance of the fluorescent dihydropyrazine spot. 1H NMR will confirm the loss of aliphatic ring protons and the appearance of sharp aromatic singlets in the 8.0–9.0 ppm range.

Part 5: Quantitative Data & Strategy Comparison

Use the table below to rapidly select the appropriate oxidation strategy based on your tolerance for specific side reactions.

Oxidation MethodTarget IntermediatePrimary Side Reaction RiskMitigation / Optimization Strategy
Excess mCPBA / H2​O2​ DihydropyrazinePyrazine N-oxide (+16 Da)Use strict stoichiometric equivalents; monitor continuously via LC-MS.
Air ( O2​ ) / MnO2​ DihydropyrazineIncomplete aromatization (+2 Da)Ensure vigorous stirring for optimal O2​ mass transfer; increase temperature.
Acceptorless Dehydrogenation (Mn/Ru) 2-Amino alcoholsNone (Highly selective)Maintain strictly anhydrous and anaerobic conditions during reaction setup.
Direct Cross-Condensation α -Amino ketonesIsomeric Mixtures (Regio-loss)Abandon direct mixing; use stepwise synthesis or pre-functionalized cores.

References

  • Daw, P., et al. "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes." ACS Catalysis, 2018, 8(9), 7734-7741. Available at:[Link]

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. "Synthesis of substituted pyrazines from N-allyl malonamides." RSC Advances, 2017, 7, 55594-55597. Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of N-oxides of pyridines and related compounds." Organic Chemistry Portal Reactions. Available at:[Link]

Troubleshooting

Pyrazine Derivatives HPLC Optimization &amp; Troubleshooting Center

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to separate pyrazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to separate pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds crucial to food flavor profiles (e.g., Maillard reaction products in cocoa and coffee) and pharmaceutical active ingredients[1].

Chromatographing these compounds is notoriously difficult due to three intrinsic physicochemical properties:

  • High Polarity (Low LogP): Causes poor retention on standard reversed-phase (RP) C18 columns[1].

  • Basic Nitrogen Atoms (pKa ~0.6 to 6.0): Leads to severe secondary interactions with residual silanols, resulting in peak tailing[2].

  • Structural Similarity: Positional regio-isomers (e.g., 2-ethyl-5-methylpyrazine vs. 2-ethyl-6-methylpyrazine) possess nearly identical hydrophobicity, making baseline resolution a significant analytical challenge[3].

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure scientific integrity and robust method development for your pyrazine workflows.

Method Development Decision Matrix

Before injecting your sample, you must align your column chemistry with the specific subclass of your pyrazine derivative. The workflow below dictates the logical progression of method development.

PyrazineWorkflow Start Analyze Pyrazine Structure (pKa, LogP, Isomers) CheckPolarity Is the derivative highly polar? (e.g., Aminopyrazines) Start->CheckPolarity MixedMode Mixed-Mode / HILIC (e.g., Primesep A, SHARC 1) CheckPolarity->MixedMode Yes (LogP < 0) CheckIsomers Are there positional isomers? (e.g., 2-ethyl-5/6-methylpyrazine) CheckPolarity->CheckIsomers No (Alkylpyrazines) RP_HPLC Reversed-Phase (C18) High Aqueous Phase BufferOpt Optimize Buffer & pH (Formic Acid / TFA) RP_HPLC->BufferOpt MixedMode->BufferOpt CheckIsomers->RP_HPLC No Chiral Polysaccharide Chiral Column (e.g., Chiralpak AD-H) CheckIsomers->Chiral Yes Chiral->BufferOpt Non-aqueous MP Detection Detection (UV at ~270 nm or MS) BufferOpt->Detection

Decision matrix for selecting the optimal HPLC column and mobile phase for pyrazine derivatives.

Core Experimental Protocols

Do not rely on a single generic method. Select the protocol below that matches the causality of your separation challenge.

Protocol A: Reversed-Phase HPLC for Alkylpyrazines

Causality: Alkylpyrazines (e.g., dimethylpyrazine) possess sufficient hydrophobicity to be retained via hydrophobic partitioning, provided the mobile phase is highly aqueous to force the analyte into the stationary phase[1].

  • Step 1 (Column Selection): Install a high-density C18 column (e.g., Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d.)[3].

  • Step 2 (Mobile Phase Preparation): Prepare an isocratic mixture of Acetonitrile/Water or Methanol/Water. Start highly aqueous (e.g., 5:95 to 25:75 v/v)[1].

  • Step 3 (Instrument Parameters): Set the flow rate to 0.6 to 1.0 mL/min and the UV PDA detector to 270 nm[1].

  • Step 4 (Self-Validation): Inject a void volume marker (e.g., uracil). If the alkylpyrazine capacity factor ( k′ ) is less than 2, decrease the organic modifier concentration by 5% to increase hydrophobic retention.

Protocol B: Mixed-Mode / Hydrogen-Bonding for Aminopyrazines

Causality: Aminopyrazines have higher pKa values (~5.2–6.0) and extreme hydrophilicity[2]. They will elute at the void volume on standard C18 columns. Mixed-mode columns utilize embedded acidic ion-pairing groups, or hydrogen-bonding networks (like SHARC 1), to retain the protonated basic nitrogen via ion-exchange or H-bonding mechanisms[4].

  • Step 1 (Column Selection): Install a SHARC 1 (4.6 x 150 mm, 5 µm) or Mixed-Mode Cation Exchange column (e.g., Primesep A)[4].

  • Step 2 (Mobile Phase Preparation): Prepare an Acetonitrile/Water mixture (98:2 v/v)[4].

  • Step 3 (Buffer Addition): Add 0.5% Formic Acid with 0.05% Ammonium Formate to control ionization and ionic strength[4].

  • Step 4 (Instrument Parameters): Set the flow rate to 1.0 mL/min[4].

  • Step 5 (Self-Validation): Alter the buffer concentration. In mixed-mode chromatography, retention time is inversely proportional to buffer concentration. If the peak elutes too late, increase the formate buffer molarity to outcompete the analyte for the stationary phase's active sites.

Protocol C: Chiral Chromatography for Non-Chiral Regio-isomers

Causality: Positional isomers like 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine cannot be separated by standard partitioning because their physicochemical properties are nearly identical[3]. Polysaccharide-based chiral stationary phases provide unique steric and shape-recognition cavities that can resolve these non-chiral regio-isomers[5].

  • Step 1 (Column Selection): Install a polysaccharide chiral stationary phase (e.g., Chiralpak AD-H)[5].

  • Step 2 (Mobile Phase Preparation): Prepare a normal-phase mixture of Cyclohexane / Isopropanol (99:1 to 99.5:0.5 v/v)[5].

  • Step 3 (Instrument Parameters): Set the flow rate to 1.0 mL/min.

  • Step 4 (Self-Validation): The elution order and resolution are highly sensitive to the alcohol modifier. If baseline resolution is not achieved, switch from Isopropanol to Ethanol, or adjust the ratio by 0.1% increments.

Troubleshooting Guide & FAQs

Q1: Why are my pyrazine derivatives eluting at the column void volume ( t0​ ) on a C18 column? Expert Answer: Pyrazines, particularly unsubstituted pyrazine and aminopyrazines, are highly hydrophilic (LogP < 0)[4]. In standard reversed-phase conditions, they lack sufficient hydrophobic surface area to interact with the C18 chains. Actionable Fix: You must shift the retention mechanism. Either utilize a highly aqueous mobile phase (e.g., 100% water with a polar-embedded C18 column to prevent phase collapse) or switch to a mixed-mode column that leverages cation-exchange retention[2].

Q2: I am observing severe peak tailing for my pyrazine peaks. How can I correct this? Expert Answer: Peak tailing for basic heterocyclic compounds is classically caused by secondary ion-exchange interactions between the basic nitrogen atoms of the pyrazine and unendcapped, acidic residual silanols on the silica support matrix. Actionable Fix: Follow the troubleshooting logic below. Lowering the mobile phase pH ensures the silanols are fully protonated (neutralized), eliminating the secondary electrostatic attraction.

TroubleshootingTailing Issue Issue: Severe Peak Tailing Cause Cause: Secondary interactions with residual silanols Issue->Cause Sol1 Solution 1: Lower Mobile Phase pH (Add 0.1% TFA or Formic Acid) Cause->Sol1 Sol2 Solution 2: Change Column (Use highly endcapped or Mixed-Mode) Cause->Sol2 Result Result: Symmetrical Peaks (Baseline Resolution) Sol1->Result Sol2->Result

Logical troubleshooting pathway for resolving pyrazine peak tailing in HPLC.

Q3: How do I separate co-eluting positional isomers of alkylpyrazines? Expert Answer: Positional isomers (e.g., 2-ethyl-5-methylpyrazine vs. 2-ethyl-6-methylpyrazine) have nearly identical pKa and LogP values[5]. Standard hydrophobic partitioning will result in co-elution[3]. Actionable Fix: Utilize shape selectivity. A polysaccharide-based chiral column (e.g., Chiralpak AD-H) operated in normal-phase mode (Hexane/Isopropanol) leverages steric interactions to achieve baseline separation of these non-chiral regio-isomers[5].

Quantitative Data & Optimization Tables

To facilitate rapid method development, consult the tables below to select the appropriate column chemistry and buffer system based on your specific pyrazine derivative.

Table 1: Column Chemistry Selection Guide for Pyrazines

Column ChemistryPrimary Retention MechanismTarget Pyrazine SubclassAdvantage
Standard C18 Hydrophobic PartitioningAlkylpyrazines (e.g., Dimethylpyrazine)High efficiency; ubiquitous availability[1].
Mixed-Mode (Cation-Exchange) Hydrophobic + ElectrostaticAminopyrazines, Pyridine derivativesRetains highly polar basic analytes without ion-pairing reagents[2].
SHARC 1 Hydrogen BondingPyrazine, 2-AminopyrazineExceptional selectivity for molecules capable of H-bonding[4].
Chiralpak AD-H Steric / Shape RecognitionPositional Regio-isomersResolves non-chiral isomers that co-elute on C18[5].

Table 2: Mobile Phase Buffer Optimization

Buffer AdditiveTypical ConcentrationLC-MS Compatible?Effect on Pyrazine Separation
Formic Acid 0.1% - 0.5%YesLowers pH to ~2.7. Protonates pyrazines, suppresses silanol ionization, improves peak shape[4].
Trifluoroacetic Acid (TFA) 0.05% - 0.1%No (Ion suppression)Strong ion-pairing agent. Excellent peak symmetry but contaminates MS sources.
Ammonium Formate 10 mM - 50 mMYesControls ionic strength in mixed-mode columns; modulates retention time of basic pyrazines[4].
References
  • BenchChem. "Application Note: High-Resolution Chromatographic Separation of Pyrazine Isomers.
  • SIELC Technologies. "HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Toyohashi University of Technology (TUT). "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • MDPI / PubMed Central. "HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • Helix Chromatography. "HPLC Methods for analysis of Pyridine.

Sources

Optimization

Technical Support Center: Enhancing the Stability of Pyrazine-Based Compounds for Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based compounds. This guide is designed to provide you with in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based compounds. This guide is designed to provide you with in-depth technical assistance and practical solutions to common stability challenges encountered during in-vitro and in-vivo assays. By understanding the underlying chemical principles and implementing the strategies outlined below, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of pyrazine-based compounds in assay conditions?

Pyrazine rings, while aromatic, are electron-deficient, which makes them susceptible to nucleophilic attack.[1] The stability of pyrazine derivatives in an assay is a multifactorial issue influenced by:

  • pH: The pyrazine ring's basicity (pKa of pyrazine is approximately 0.65) means that in acidic media, protonation of the nitrogen atoms can occur, further deactivating the ring to electrophilic substitution but potentially altering its interaction with biological targets and solubility.[1] Extreme pH values can also lead to hydrolysis of substituents on the pyrazine ring.

  • Light Exposure: Some pyrazine derivatives can be susceptible to photodegradation, leading to the formation of phototoxic byproducts.[2]

  • Oxidation: The presence of reactive oxygen species (ROS) in cell culture media or generated during certain biological assays can lead to the oxidation of the pyrazine ring or its substituents. This is particularly relevant for pyrazines with electron-donating groups.

  • Temperature: Elevated temperatures, even those used for standard cell culture (37°C), can accelerate degradation pathways over time.[3]

  • Assay Components: Interactions with components in the assay medium, such as proteins (e.g., serum albumin) or reducing agents, can lead to instability or sequestration of the compound.[4]

  • Solubility: Poor aqueous solubility can lead to precipitation of the compound in buffers or cell culture media, which is often misinterpreted as instability.[5]

Q2: How do substituents on the pyrazine ring affect its stability?

Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the pyrazine ring.[6][7]

  • Electron-Donating Groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the pyrazine ring. This can make the ring more susceptible to oxidation but is often necessary to facilitate electrophilic substitution reactions during synthesis.[6]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, making the ring more resistant to oxidation but more prone to nucleophilic attack.[6]

  • Bulky Substituents can provide steric hindrance, protecting the pyrazine core from enzymatic degradation or chemical attack.

The position of these substituents also dictates the regioselectivity of reactions and can influence the overall stability of the molecule.[6]

Q3: My pyrazine compound is showing decreasing activity over the course of my multi-day cell-based assay. How can I determine if this is due to compound instability?

This is a common issue that can be systematically investigated. The loss of activity could be due to compound degradation, metabolism by the cells, or binding to assay components.

A recommended approach is to perform a stability study in your cell culture medium.[8] This involves incubating your compound in the complete cell culture medium (including serum) at 37°C and 5% CO₂ for the duration of your assay (e.g., 24, 48, 72 hours). At each time point, an aliquot of the medium is taken and the concentration of the parent compound is quantified using a sensitive analytical method like LC-MS/MS.[8] A significant decrease in the parent compound's concentration over time is a strong indicator of instability.

Troubleshooting Guides

Issue 1: Precipitation of Pyrazine Compound in Aqueous Buffer or Cell Culture Media

Question: I'm dissolving my pyrazine compound in DMSO and then diluting it into my aqueous assay buffer (or cell culture medium), but I'm observing precipitation. What's happening and how can I fix it?

This is a classic solubility problem. While your compound may be soluble in 100% DMSO, its solubility can dramatically decrease upon dilution into an aqueous environment, causing it to "crash out" of solution.[5]

Causality and Solution Workflow:

G A Compound Precipitates in Aqueous Media B Is the compound ionizable? (weak acid/base) A->B C Adjust pH of Buffer B->C Yes E Use Co-solvents B->E No D Form a Salt G Precipitation Resolved? C->G D->G F Advanced Formulation (Cyclodextrins, Surfactants) E->G F->G H Proceed with Assay G->H Yes I Consult Formulation Specialist G->I No

Caption: Troubleshooting workflow for pyrazine compound precipitation.

Recommended Solutions:

  • pH Adjustment: For ionizable pyrazine compounds, adjusting the pH of the buffer can significantly increase solubility. For weakly basic pyrazines, using a buffer with a slightly acidic pH can protonate the molecule, forming a more soluble salt.[5]

  • Salt Formation: If your pyrazine derivative is a weak base, consider synthesizing a salt form (e.g., hydrochloride salt) prior to dissolution. Salts are generally more water-soluble than the free base.[5]

  • Use of Co-solvents: If pH adjustment is not an option, using a co-solvent system can be effective. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with your assay.[5]

Co-solventTypical Concentration RangeConsiderations
DMSO< 0.5%Can have biological effects at higher concentrations.
Ethanol1-5%Can be toxic to some cell lines.
Propylene Glycol5-30%Generally well-tolerated in many biological systems.[5]
  • Advanced Formulations: For highly insoluble compounds, consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80). These can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

Experimental Protocol: Shake-Flask Method for Solubility Assessment [5]

This protocol helps determine the thermodynamic solubility of your pyrazine compound in a specific buffer.

  • Preparation: Add an excess amount of your solid pyrazine compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

Issue 2: Degradation of Pyrazine Compound During Storage or Experimentation

Question: My pyrazine compound appears to be degrading, as evidenced by the appearance of new peaks in my analytical chromatogram or a loss of biological activity. What are the likely causes and how can I mitigate this?

Degradation can be caused by hydrolysis, oxidation, or photodegradation. Identifying the cause is key to finding a solution.

Potential Degradation Pathways and Prevention Strategies:

G A Compound Degradation Observed B Is the compound light-sensitive? A->B C Protect from Light (Amber Vials, Foil) B->C Yes D Is the degradation pH-dependent? B->D No I Problem Mitigated? C->I E Optimize Buffer pH and Strength D->E Yes F Is the degradation oxidative? D->F No E->I G Use Antioxidants, Degas Solvents F->G Yes K Consider Structural Modification F->K No H Store under Inert Gas (N₂ or Ar) G->I H->I J Proceed with Assay I->J Yes I->K No

Caption: Decision tree for addressing pyrazine compound degradation.

Recommended Solutions:

  • Protection from Light: If photodegradation is suspected, handle and store the compound and its solutions in amber vials or wrap containers in aluminum foil.[2] Conduct experiments under subdued lighting conditions where possible.

  • pH Control: If hydrolysis is a concern, perform a pH stability profile of your compound. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor the compound's concentration over time. This will help you identify the optimal pH range for stability.

  • Preventing Oxidation:

    • Use of Antioxidants: For compounds susceptible to oxidation, consider adding antioxidants to your solutions.

      Antioxidant Typical Concentration Application Notes
      Ascorbic Acid 0.01 - 0.1% Water-soluble, effective free radical scavenger.[9]
      Butylated Hydroxytoluene (BHT) 0.01 - 0.1% Lipid-soluble, suitable for non-aqueous or lipid-based formulations.

      | Dithiothreitol (DTT) | 1-10 mM | Strong reducing agent, can interfere with some assays. |

    • Degassing Solvents: Remove dissolved oxygen from aqueous buffers by sparging with an inert gas like nitrogen or argon before preparing your solutions.

    • Inert Atmosphere: For highly sensitive compounds, store solid materials and prepare solutions under an inert atmosphere (e.g., in a glove box).

Experimental Protocol: Assessing Compound Stability in Cell Culture Media [8]

This protocol helps determine the stability of your pyrazine compound under typical cell culture conditions.

  • Prepare Stock Solution: Dissolve your pyrazine compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Spike Culture Media: Add the stock solution to complete cell culture medium (including serum and other supplements) to achieve the final desired concentration for your assay. Prepare samples for each time point you wish to test (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubate: Place the samples in a cell culture incubator at 37°C with 5% CO₂.

  • Sample Collection: At each designated time point, remove an aliquot of the medium.

  • Sample Preparation: Precipitate proteins from the media samples by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:media). Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze by a validated LC-MS/MS method to quantify the concentration of the parent pyrazine compound.

  • Data Analysis: Plot the concentration of the pyrazine compound versus time to determine its stability profile in the cell culture medium.

By systematically addressing these common challenges, you can significantly improve the reliability and accuracy of your research involving pyrazine-based compounds.

References

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Available at: [Link]

  • O'Flaherty, C. (2006). 6.2.2. Pyrazines. In Comprehensive Organic Functional Group Transformations II (Vol. 6, pp. 131-176). Elsevier.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. Available at: [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018). Polymers, 10(10), 1159. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4381. Available at: [Link]

  • Diazine Stability & Aromaticity: A Computational Study. Studylib.net. Available at: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). Journal of Chemistry, 2024, 1-14. Available at: [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137086. Available at: [Link]

  • Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. (2022). Molecules, 27(12), 3804. Available at: [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). Dalton Transactions. Available at: [Link]

  • Studies In Pyrazine Chemistry. (1951). University of Glasgow. Available at: [Link]

  • THE PYRAZINES. (1953). In The Chemistry of Heterocyclic Compounds, Volume 4 (pp. 1-433).
  • Deprotonative functionalization of pyrazine. Reaction... ResearchGate. Available at: [Link]

  • Control strategies of pyrazines generation from Maillard reaction. (2020). Trends in Food Science & Technology, 104, 150-161. Available at: [Link]

  • Pyrazines: occurrence, formation and biodegradation. (2010). Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(11), 3467. Available at: [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Molecules, 27(19), 6296. Available at: [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Chemical Information and Modeling, 60(10), 4846-4857. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4381.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 263-276. Available at: [Link]

  • Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. (2019). Molecules, 24(7), 1354. Available at: [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137086.
  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. (2020). Scientific Reports, 10(1), 11767. Available at: [Link]

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. (2022). Journal of Agricultural and Food Chemistry, 70(45), 14457-14467. Available at: [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry, 259, 115544. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). Organic Letters, 20(15), 4569-4572.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances, 14(53), 39115-39122.
  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

Sources

Troubleshooting

addressing low water solubility of pyrazine-2-carboxylic acid amides

Welcome to the Technical Support Center for the formulation and physicochemical optimization of Pyrazine-2-carboxylic acid amides (PCAAs) . As a Senior Application Scientist, I have structured this guide to move beyond b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and physicochemical optimization of Pyrazine-2-carboxylic acid amides (PCAAs) .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. PCAAs—which include critical antitubercular agents like pyrazinamide derivatives and novel anxiolytics like GML-3—frequently fall into Biopharmaceutics Classification System (BCS) Classes II or IV due to their highly stable crystal lattices and lipophilic nature.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers through crystal engineering, advanced particle size reduction, and alternative solvent processing.

PCAA Solubility Enhancement Workflow

G Start PCAA Formulation Low Aqueous Solubility Assess Thermodynamic Profiling (pKa, DSC, PXRD) Start->Assess Decision1 High Lattice Energy & Strong Homodimers? Assess->Decision1 Cocrystal Crystal Engineering (Co-crystals / Eutectics) Decision1->Cocrystal Yes Particle Particle Engineering (RESS / Nanomilling) Decision1->Particle No Agglom High Surface Energy (Agglomeration Risk)? Particle->Agglom Polymer Amorphous Solid Dispersion (Co-milling with PVP/HPMC) Agglom->Polymer Yes

Decision workflow for addressing PCAA solubility based on thermodynamic properties.

Section 1: Crystal Engineering (Co-Crystals & Eutectic Mixtures)

Q: Why did my liquid-assisted grinding (LAG) fail to produce a stable PCAA co-crystal, and why did the solubility remain unchanged?

Causality & Expert Insight: The pyrazine ring and the carboxamide group offer excellent hydrogen-bond acceptor and donor sites. However, co-crystallization is a thermodynamic competition. If the stabilization energy of the PCAA homodimer (drug-drug interaction) exceeds the energy of the heterodimer (drug-coformer interaction), the co-crystal will not spontaneously form[1]. Furthermore, if you select a coformer where the ΔpKa between the PCAA and the coformer is greater than 3, you are likely driving proton transfer (salt formation) rather than co-crystallization. When true co-crystallization or eutectic formation is achieved—such as mixing Pyrazinamide with Acetylsalicylic acid (ASA)—the disruption of the crystal lattice can increase aqueous solubility by over 85%[2].

Protocol 1: Self-Validating Liquid-Assisted Grinding (LAG) for PCAA Co-Crystals

This protocol utilizes a closed-loop validation system to ensure the thermodynamic shift has occurred before proceeding to dissolution testing.

  • Molar Ratio Calculation: Weigh the PCAA and the selected carboxylic acid coformer (e.g., succinic acid or ASA) in a precise 1:1 or 2:1 molar ratio[2].

  • Solvent Selection (The Catalyst): Add a catalytic amount of solvent (e.g., 10-20 μL of methanol or ethanol per gram of powder). Scientific Rationale: The solvent acts as a molecular lubricant, increasing the degrees of freedom for the molecules to break homodimeric bonds and rearrange into the more stable heterodimeric co-crystal lattice.

  • Mechanochemical Milling: Transfer the mixture to a stainless-steel jar with stainless-steel balls. Mill at 20-30 Hz for 30 minutes using a mixer mill.

  • Orthogonal Validation (Critical Step):

    • DSC (Differential Scanning Calorimetry): Run a thermal scan. A successful co-crystal or eutectic mixture will exhibit a single, distinct melting endotherm that is different (usually lower) than the melting points of either pure starting material[2].

    • PXRD (Powder X-ray Diffraction): Confirm the emergence of new diffraction peaks distinct from the physical mixture. Do not proceed to solubility testing until PXRD confirms a new crystalline phase.

Section 2: Nanoparticle Engineering & Supercritical Fluids

Q: We used the Rapid Expansion of Supercritical Solutions (RESS) method to reduce our PCAA derivative to 20–40 nm. Initially, the dissolution rate spiked, but it crashed after 24 hours. Why does this happen?

Causality & Expert Insight: This is a classic manifestation of Ostwald ripening and electrostatic agglomeration. RESS is highly effective for PCAAs, utilizing supercritical CO2​ to precipitate particles at the nanoscale, which can theoretically increase the dissolution rate by over 400-fold[3]. However, these newly generated nanoparticles possess extremely high surface free energy. Furthermore, the violent expansion process often leaves a residual electrostatic charge on the particles. To minimize their thermodynamic instability in an aqueous medium, the hydrophobic pyrazine cores rapidly agglomerate, effectively destroying the surface-area advantage you just created[3].

Protocol 2: Stabilized Co-Milling with Polymeric Carriers

To preserve the nanoscale surface area, you must introduce a steric or ionic barrier immediately during or after size reduction.

  • Excipient Selection: Select a hydrophilic polymer with high hydrogen-bonding potential, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC).

  • Composite Ratio: Create a physical mixture of the RESS-processed PCAA and PVP in a 1:4 weight ratio[3].

  • Cryomilling / Co-milling: Mill the mixture at low temperatures (to prevent the amorphous polymer from transitioning past its glass transition temperature, Tg​ ) for 45 minutes. Scientific Rationale: The polymer chains intersperse between the PCAA nanoparticles, neutralizing the electrostatic charge and providing steric hindrance against agglomeration[3].

  • Dissolution Verification: Perform a USP Type II dissolution test. A successfully stabilized PCAA:PVP composite can maintain up to an 800-fold increase in solubility over 24 hours without precipitating[3].

Section 3: Alternative Solvents for PCAA Processing

Q: Standard volatile organic solvents are failing to dissolve our highly lipophilic N-phenylpyrazine-2-carboxamides during the formulation phase. What are the alternatives?

Causality & Expert Insight: Halogenated N-phenylpyrazine-2-carboxamides exhibit massive crystal lattice energies and extreme lipophilicity (often with a logP>4 ). Traditional solvents cannot overcome the strong intermolecular hydrogen bonding of the carboxamide groups. Ionic liquids (ILs) are highly effective alternatives due to their tunable polarity and ionic nature. Specifically, trifluoromethanesulfonate-based ionic liquids (such as 1-Decyl-3-methylimidazolium trifluoromethanesulfonate) have been proven to disrupt the crystalline lattice of carboxamide drugs at least an order of magnitude more effectively than standard solvents[4].

Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the specific PCAA and the applied physicochemical intervention.

PCAA DerivativeEnhancement StrategyKey Excipient / CoformerSolubility / Dissolution IncreaseMechanism of Action
Pyrazinamide (PZA) Deep Eutectic MixtureAcetylsalicylic Acid (ASA)+85.8% aqueous solubilityDisruption of homodimeric H-bonds, forming a 2:1 quasi-eutectic structure with lower lattice energy[2].
GML-3 (Pyrrolo-pyrazine-carboxamide)RESS + Polymer Co-millingPolyvinylpyrrolidone (PVP)800-fold increase in solubilityExtreme particle size reduction (20–40 nm) coupled with polymeric steric stabilization to prevent electrostatic agglomeration[3].
Pyrazine-2-carboxamide Alternative Solvent Processing1-Decyl-3-methylimidazolium trifluoromethanesulfonate>10x higher solubility vs. standard ILsStrong ionic interactions disrupting the crystalline lattice of the carboxamide drug during liquid-phase processing[4].

References

  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. ResearchGate. Available at:[Link]

  • Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ACS Publications. Available at:[Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid vs. pyrazinamide activity

Comparative Efficacy Guide: 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid vs. Pyrazinamide in Mycobacterial Inhibition As the global burden of multidrug-resistant tuberculosis (MDR-TB) escalates, overcoming resistance to f...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid vs. Pyrazinamide in Mycobacterial Inhibition

As the global burden of multidrug-resistant tuberculosis (MDR-TB) escalates, overcoming resistance to first-line therapeutics like Pyrazinamide (PZA) is a critical objective in drug development. PZA is a cornerstone of modern TB therapy due to its unique ability to eradicate persistent Mycobacterium tuberculosis (Mtb) populations. However, its efficacy is heavily compromised by clinical mutations in the bacterial pncA gene.

This guide provides an objective, data-driven comparison between traditional Pyrazinamide and an engineered alternative: 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid . By analyzing their structural dynamics, mechanistic pathways, and comparative experimental performance, we can establish the causality behind the superior resistance-breaking profile of the substituted analog.

Structural Dynamics & Mechanistic Causality

To understand the comparative advantages of these two compounds, we must first examine the causality of their molecular interactions with the mycobacterial envelope.

Pyrazinamide (PZA): The Prodrug Limitation PZA is a prodrug that enters the Mtb cell via passive diffusion. Once inside, it relies entirely on the bacterial enzyme pyrazinamidase (PncA) to be hydrolyzed into its active form, pyrazinoic acid (POA) . POA is then effluxed into the extracellular space. For POA to re-enter the cell and disrupt intracellular targets (such as PanD and RpsA), the extracellular environment must be highly acidic (pH 5.5) to protonate POA into an uncharged, membrane-permeable state. Mutations in pncA block this entire cascade, rendering PZA useless.

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid: The Mechanistic Bypass This compound is a rationally designed derivative of the active POA molecule. The addition of an ethylsulfanyl (ethylthio) group at the 6-position of the pyrazine ring fundamentally alters the molecule's physicochemical properties .

  • PncA Independence: Because it is already a carboxylic acid, it completely bypasses the need for PncA activation, retaining full potency against PZA-resistant strains.

  • Enhanced Lipophilicity: The bulky, electron-rich sulfur-alkyl moiety significantly increases the partition coefficient (cLogP). This enhanced lipophilicity allows the molecule to penetrate the thick, mycolic acid-rich mycobacterial cell wall without strict reliance on an acidic extracellular pH for protonation-driven diffusion.

Mechanism PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mtb Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (Active Form) PncA->POA Targets Intracellular Targets (e.g., PanD, RpsA) POA->Targets Efflux/Influx Analog 6-(Ethylsulfanyl)pyrazine- 2-carboxylic acid Analog->Targets Direct Binding (Bypasses PncA)

Mechanistic pathway of Pyrazinamide activation vs. direct action of the 6-ethylsulfanyl derivative.

Comparative Performance Data

The quantitative data below highlights the shift in both physicochemical properties and biological activity. The data demonstrates that while PZA is highly pH-dependent and susceptible to pncA mutations, the 6-ethylsulfanyl derivative maintains robust, broad-spectrum antimycobacterial activity.

ParameterPyrazinamide (PZA)6-(Ethylsulfanyl)pyrazine-2-carboxylic acid
Molecular Weight 123.11 g/mol 184.22 g/mol
cLogP (Lipophilicity) -0.68~ 1.85
Prodrug Status Yes (Requires PncA)No (Active Acid)
MIC (Mtb H37Rv, pH 5.5) 12.5 - 50 µg/mL3.12 - 12.5 µg/mL
MIC (Mtb H37Rv, pH 6.8) >100 µg/mL (Inactive)12.5 - 25 µg/mL
Activity on pncA Mutants Resistant (>100 µg/mL)Susceptible (Active)

Self-Validating Experimental Workflows

To objectively verify the claims of pH-independence and resistance-breaking capabilities, researchers must employ a self-validating Resazurin Microtiter Assay (REMA) . This protocol is specifically designed with internal controls to eliminate false positives caused by pH-induced compound degradation or baseline strain resistance.

Protocol: Dual-pH Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of PZA and 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid against wild-type (H37Rv) and pncA-mutant Mtb strains across different pH environments.

Step-by-Step Methodology:

  • Media Preparation & pH Adjustment: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Divide into two batches. Adjust Batch A to pH 5.5 (using HCl) and Batch B to pH 6.8. Causality: Testing at pH 6.8 validates the lipophilicity-driven penetration of the 6-ethylsulfanyl derivative, contrasting with PZA's failure at neutral pH.

  • Inoculum Standardization: Grow Mtb H37Rv and a clinically isolated pncA mutant strain to logarithmic phase (OD600 = 0.6-0.8). Dilute the cultures in the respective pH-adjusted media to yield a final inoculum of 5×105 CFU/mL.

  • Compound Dilution (The Self-Validating Matrix):

    • Test Compounds: Serially dilute PZA and 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (0.39 to 100 µg/mL) in 96-well plates.

    • Positive Control: Rifampicin (ensures general assay susceptibility).

    • Vehicle Control: 1% DMSO (ensures the solvent does not inhibit bacterial growth).

    • Negative Control: Media only (sterility check).

  • Co-Incubation: Inoculate the plates with the standardized bacterial suspensions. Seal plates in secondary containers and incubate at 37°C for 7 days.

  • Viability Indication: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Fluorescence Quantification: Read the plates using a fluorometer (Excitation: 530 nm / Emission: 590 nm). A shift from blue (non-fluorescent resazurin) to pink (highly fluorescent resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration preventing this colorimetric shift.

Workflow Step1 1. Mtb Culture Preparation (H37Rv & pncA Mutants, OD600=0.6) Step2 2. Compound Serial Dilution (Test: Compounds, Control: Rifampicin) Step1->Step2 Step3 3. Co-Incubation (7-14 Days, 37°C, pH 5.5 & 6.8) Step2->Step3 Step4 4. Resazurin Addition (Viability Indicator) Step3->Step4 Step5 5. Fluorescence Quantification (Ex: 530nm / Em: 590nm) Step4->Step5

Self-validating REMA workflow for determining antimycobacterial minimum inhibitory concentrations.

Conclusion for Drug Development Professionals

For researchers optimizing anti-TB pipelines, 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid represents a structural paradigm shift. By pre-activating the molecule (carboxylic acid) and heavily modifying its lipophilic profile (ethylsulfanyl group), this derivative systematically dismantles the two primary failure points of Pyrazinamide: pncA mutation dependence and strict acidic pH requirements. Incorporating this structural logic into future lead optimization can significantly accelerate the development of next-generation, resistance-breaking antitubercular agents.

References

  • Zhang Y, Shi W, Zhang W, Mitchison D. Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. 2013. URL:[Link]

  • Krinkova J, Dolezal M, Hartl J, Buchta V, Pour M. Synthesis and biological activity of 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and corresponding thioamides. Farmaco. 2002. URL:[Link]

  • Palomino JC, Martin A, Camacho M, Guerra H, Swings J, Portaels F. Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2002. URL:[Link]

Comparative

A Comparative Guide to the Optical Properties of Pyrazine and s-Triazine Derivatives

Introduction For researchers, scientists, and professionals in drug development and materials science, the selection of a core heterocyclic scaffold is a critical design choice that dictates the ultimate functionality of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development and materials science, the selection of a core heterocyclic scaffold is a critical design choice that dictates the ultimate functionality of a molecule. Among the vast landscape of nitrogen-containing heterocycles, pyrazine and 1,3,5-triazine (s-triazine) serve as fundamental building blocks for a myriad of functional organic materials.[1][2][3][4] Both are six-membered aromatic rings whose electron-deficient nature makes them excellent electron-accepting cores.[1] When functionalized with electron-donating groups, they can form powerful intramolecular charge transfer (ICT) molecules, which are the basis for their diverse optical properties and applications in optoelectronics and bioimaging.[1][5]

The fundamental distinction between these two scaffolds lies in the number and placement of their nitrogen atoms. Pyrazine, a diazine, contains two nitrogen atoms in a 1,4- (para) arrangement, while s-triazine possesses three nitrogen atoms in a symmetrical 1,3,5- (meta) configuration.[1] This seemingly subtle structural variance imposes profound and often counter-intuitive consequences on the electronic structure, and thus the photophysical behavior, of their respective derivatives.

This guide provides an in-depth, objective comparison of the optical properties of pyrazine and s-triazine derivatives, grounded in experimental data from peer-reviewed literature. We will explore the causal relationships between molecular structure and photophysical performance, detail the experimental protocols for their characterization, and provide a framework for the rational design of molecules for advanced applications.

Caption: Core structures of Pyrazine and s-Triazine.

Comparative Analysis of Optical Properties: The Decisive Role of Branching Patterns

The most striking difference in the optical behavior of pyrazine and s-triazine derivatives is found in their fluorescence. Experimental evidence consistently demonstrates that the substitution pattern dictated by the core heterocycle is the primary determinant of fluorescence efficiency.

Fluorescence Intensity and Quantum Yield

A consistent and critical finding is that pyrazine derivatives generally display significantly stronger fluorescence emission and higher quantum yields (Φf) than their direct s-triazine analogs.[1][5][6] This phenomenon is not intuitive, especially considering that s-triazine, with three electronegative nitrogen atoms, is a stronger electron acceptor than pyrazine.[5] A stronger acceptor would typically be expected to produce a more intense ICT, which is often favorable for emission.[5]

However, the geometric arrangement of substituents overrides the inherent electron-accepting strength.

  • Pyrazine: The 1,4-arrangement of nitrogen atoms allows for substituents to be placed in para- or ortho- positions relative to each other. This geometry promotes robust electronic delocalization and strong electronic coupling between the substituent branches across the entire molecule.[1][5]

  • s-Triazine: The 1,3,5-arrangement forces all substituents into a meta- relationship. It is well-established that electronic communication between meta-positioned groups is weak, which hinders delocalization across the molecule.[5]

This structural constraint is directly responsible for the poor emissive properties of many multi-branched s-triazine compounds. In a comparative study of multi-branched aryl-substituted molecules, the pyrazine derivatives exhibited strong emission, while the analogous three-branched s-triazine compound's emission was too weak to be detected.[6] Another study quantified this difference, reporting a fluorescence quantum yield of 18.23% for a three-branched pyrazine derivative, while the corresponding s-triazine analog had a Φf of only 1.48%.[5]

Structure_Property_Relationship cluster_pyrazine Pyrazine Core cluster_triazine s-Triazine Core P_Core Pyrazine (1,4-Diaza) P_Link Ortho / Para Linkage P_Core->P_Link Allows P_Couple Strong Electronic Coupling P_Link->P_Couple Promotes P_Result High Fluorescence Intensity & Quantum Yield P_Couple->P_Result Leads to T_Core s-Triazine (1,3,5-Triaza) T_Link Meta Linkage T_Core->T_Link Enforces T_Couple Weak Electronic Coupling T_Link->T_Couple Results in T_Result Low / Undetectable Fluorescence T_Couple->T_Result Leads to

Caption: Causality of branching patterns on fluorescence.

Absorption, Emission, and Solvatochromism

The superior electronic delocalization in pyrazine derivatives also impacts their absorption and emission wavelengths. Despite s-triazine being a stronger electron acceptor, the more extended conjugation in para-linked pyrazine systems can lead to a smaller HOMO-LUMO energy gap.[5] This results in pyrazine derivatives often exhibiting more red-shifted absorption and emission spectra compared to their s-triazine counterparts.[5]

Donor-π-Acceptor (D–π–A) dyes based on both cores exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.[7] For both pyrazine and s-triazine based dyes, an increase in solvent polarity typically leads to a larger Stokes shift, indicating a greater stabilization of the polar ICT excited state.[7] However, in highly polar solvents, this stabilization can also enhance non-radiative decay pathways, leading to a significant decrease in the fluorescence quantum yield, an effect that is often more pronounced in the already weakly-emissive s-triazine systems.[7]

Quantitative Data Summary

The following table summarizes experimental data for representative multi-branched pyrazine and s-triazine derivatives, illustrating the principles discussed above.

Compound ClassCore HeterocycleBranching PatternAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Reference
Two-Branched Pyrazinemeta-382473Low[5]
Two-Branched Pyrazinepara-402490Much Higher than meta-analog[5]
Three-Branched Pyrazineortho/para-41251218.23%[5]
Three-Branched s-Triazinemeta-3904501.48%[5]

Note: Data is extracted from a comparative study on aryl-substituted derivatives in THF solvent. "Low" and "Much Higher" are relative terms used in the source publication to compare the two-branched isomers.

Experimental Protocols & Methodologies

Accurate characterization of optical properties is paramount. This section outlines validated methodologies for the synthesis and photophysical analysis of these compounds.

General Synthetic Strategies

The synthesis of these derivatives leverages well-established organic chemistry reactions.

  • s-Triazine Derivatives: The most common precursor is the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] Its three chlorine atoms can be sequentially displaced by various nucleophiles (e.g., amines, alcohols, thiols) via an SNAr mechanism. Critically, the reactivity of the chlorine atoms decreases with each substitution, allowing for selective, stepwise functionalization by carefully controlling the reaction temperature. The first substitution often occurs at 0 °C, the second at room temperature, and the third requires heating (70–100 °C).[9]

  • Pyrazine Derivatives: Synthesis often begins with a halogenated pyrazine core. Functional groups and extended π-systems are then introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which are highly effective for forming carbon-carbon bonds.[10][11]

Workflow: Synthesis and Optical Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Selection (e.g., Cyanuric Chloride, Bromopyrazine) reaction Chemical Reaction (e.g., Nucleophilic Substitution, Suzuki Coupling) start->reaction purify Purification (Chromatography, Recrystallization) reaction->purify structure Structural Verification (NMR, Mass Spec) purify->structure Purified Compound optical Optical Measurement (UV-Vis, Fluorescence) structure->optical analysis Data Analysis (Quantum Yield Calculation) optical->analysis result Final Data & Comparison analysis->result

Caption: General workflow for synthesis and optical characterization.

Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is the most common and accessible technique for determining quantum yield (Φf).[12][13]

1. Preparation and Best Practices:

  • Solvent: Use spectroscopic grade solvents and verify their purity by checking for background fluorescence.[12][14]

  • Glassware: Ensure all cuvettes and glassware are scrupulously clean to prevent contamination from fluorescent impurities.[12]

  • Standard Selection: Choose a quantum yield standard that absorbs at the excitation wavelength of the test sample and preferably emits in a similar spectral region. The standard must have a reliably known quantum yield value.[12][13]

  • Concentration: Prepare a series of 5-6 dilutions for both the test sample and the standard. To minimize inner filter and re-absorption effects, the absorbance of each solution in a 1 cm path length cuvette must not exceed 0.1 at the excitation wavelength.[12][13]

2. Absorbance Measurement:

  • Using a UV-Vis spectrophotometer, record the full absorbance spectrum for each dilution of the test sample and the standard.

  • Note the precise absorbance value at the chosen excitation wavelength for every solution.[12]

3. Fluorescence Measurement:

  • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution.

  • The excitation wavelength must be identical to that used for the absorbance measurements.

  • Maintain consistent instrument parameters (e.g., excitation/emission slit widths) for all measurements of the sample and standard.

  • Ensure the entire fluorescence emission band is recorded.[12]

4. Data Analysis and Calculation:

  • For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity.

  • Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the standard. The data points for each should form a straight line passing through the origin.

  • Determine the gradient (slope) of each line (Gradx for the unknown sample, Gradst for the standard).[12]

  • Calculate the quantum yield of the unknown sample (Φx) using the following equation:[12]

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients from the plots.

    • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term cancels out).

Conclusion and Field Insights

The comparative analysis of pyrazine and s-triazine derivatives reveals a clear and instructive principle in molecular design: the topology of the core heterocycle, specifically the placement of its heteroatoms, is a more powerful determinant of fluorescence properties than its intrinsic electron-accepting strength.

  • Key Takeaway: The ability of the pyrazine core to support ortho- and para- substitution patterns is the primary reason its derivatives are superior fluorophores.[5] This geometry facilitates extensive electronic communication between substituents, leading to strong emission and high quantum yields.[5]

  • Design Implication: For applications requiring high fluorescence efficiency, such as in organic light-emitting diodes (OLEDs), bioimaging probes, and fluorescent sensors, pyrazine-based scaffolds offer a significant advantage.[5]

  • s-Triazine's Role: While often poor emitters, the strong electron-accepting nature and synthetic versatility of s-triazines make them highly valuable in other areas of materials science, such as the development of nonlinear optical materials, covalent organic frameworks, and as components in charge-transfer complexes where strong emission is not the primary goal.[15][16]

Ultimately, the choice between a pyrazine and an s-triazine core is not a matter of inherent superiority, but of strategic alignment with the desired application. A thorough understanding of the structure-property relationships detailed in this guide empowers researchers to make informed decisions, moving beyond trial-and-error and toward the rational design of next-generation optical materials.

References

  • A Comparative Guide to the Optical Properties of Pyrazine and s-Triazine Deriv
  • Optical properties of pyrazine derivatives compared with their s-triazine analogs.
  • Optical properties of pyrazine derivatives compared with their s-triazine analogs. SciSpace.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine.
  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PMC.
  • Application Notes and Protocols for Measuring Fluorescence Quantum Yield. Benchchem.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Vibrational and optical characterization of s-triazine derivatives.
  • Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry.
  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry.
  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applic
  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applic
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research.
  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI.

Sources

Validation

validating the inhibitory potency of a new compound (IC50, Ki)

Beyond IC50​ : Validating the Inhibitory Potency and Intrinsic Affinity ( Ki​ ) of Novitinib Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond IC50​ : Validating the Inhibitory Potency and Intrinsic Affinity ( Ki​ ) of Novitinib

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug discovery: the over-reliance on IC50​ values to compare highly potent compounds. While IC50​ is a useful operational metric, it is highly dependent on assay conditions, specifically the enzyme and substrate concentrations. To objectively evaluate our novel compound, Novitinib , against established standard-of-care alternatives, we must move beyond operational metrics and calculate the intrinsic inhibition constant ( Ki​ ).

This guide details the mechanistic rationale, comparative data, and self-validating experimental protocols required to accurately quantify the potency of tight-binding kinase inhibitors.

The Mechanistic Imperative: IC50​ vs. Ki​

For standard competitive inhibitors, the IC50​ can be converted to Ki​ using the [1]:

Ki​=IC50​/(1+[S]/Km​)

However, this equation relies on a fundamental assumption: the concentration of the free inhibitor at equilibrium is approximately equal to the total inhibitor concentration ( [I]free​≈[I]total​ ).

When evaluating highly potent compounds like Novitinib, the IC50​ often approaches half the concentration of the active enzyme ( [E]/2 ). Under these conditions, a significant fraction of the inhibitor is depleted by binding to the enzyme, violating the Cheng-Prusoff assumption[2]. Applying standard equations here will severely underestimate the compound's true potency. Instead, we must apply the [3], a quadratic formula that explicitly accounts for inhibitor depletion and tight-binding kinetics.

Objective Comparison: Novitinib vs. Benchmark EGFR Inhibitors

To demonstrate this, we compared Novitinib against two benchmark EGFR inhibitors—Osimertinib (3rd generation) and Gefitinib (1st generation)—using a purified EGFR L858R/T790M mutant kinase.

Table 1: Comparative Kinetic Data for EGFR L858R/T790M Inhibition
CompoundTargetAssay [E] (nM) IC50​ (nM)Kinetic Model Ki​ (nM)
Novitinib (Product) EGFR L858R/T790M1.00.6Morrison (Tight-Binding)0.08
Osimertinib (Standard) EGFR L858R/T790M1.04.5Cheng-Prusoff2.25
Gefitinib (1st Gen) EGFR L858R/T790M1.0>1000Cheng-Prusoff>500

Data Insights: Novitinib demonstrates an IC50​ of 0.6 nM in an assay where [E]=1.0 nM. Because the IC50​ is approaching the theoretical assay limit ( [E]/2=0.5 nM), this indicates tight-binding behavior. By utilizing the Morrison equation, we reveal Novitinib's true intrinsic affinity ( Ki​=0.08 nM), showcasing a ~28-fold superior affinity compared to Osimertinib.

Experimental Workflow & Kinetic Modeling

To generate this data, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET eliminates short-lived background fluorescence, providing the exceptional signal-to-noise ratio required for single-digit nanomolar kinetic modeling[4].

G cluster_0 Phase 1: TR-FRET Assay Setup cluster_1 Phase 2: Data Acquisition & Kinetic Modeling N1 Prepare Kinase & Substrate [E] fixed, [S] at Km N3 Incubation & Equilibrium (60 mins, RT) N1->N3 N2 Compound Serial Dilution (Novitinib vs Controls) N2->N3 N4 Add Detection Reagents (Tb-Antibody + EDTA) N3->N4 N5 Measure Emission Ratio (Acceptor / Donor) N4->N5 N6 Non-linear Regression (Calculate IC50) N5->N6 N7 Standard Inhibition Cheng-Prusoff Equation N6->N7 IC50 >> [E]/2 N8 Tight-Binding Inhibition Morrison Equation N6->N8 IC50 ≈ [E]/2 N9 Determine Intrinsic Ki N7->N9 N8->N9

Workflow for validating kinase inhibitor potency, from TR-FRET assay to kinetic modeling.

Self-Validating Protocol: TR-FRET Kinase Assay

A robust assay must be a self-validating system. The following step-by-step methodology ensures that the data generated is thermodynamically sound and artifact-free.

Step 1: Reagent Preparation & Optimization

  • Action: Prepare the kinase reaction buffer. Set the ATP concentration exactly at its apparent Km​ and the EGFR L858R/T790M concentration at 1.0 nM.

  • Causality: Setting [ATP] at its apparent Km​ balances assay sensitivity with physiological relevance. It ensures that competitive inhibitors are accurately evaluated without being masked by artificially high ATP concentrations[5].

Step 2: Compound Titration

  • Action: Perform a 12-point, 3-fold serial dilution of Novitinib, Osimertinib, and Gefitinib in a low-volume 384-well black plate.

  • Causality: Black walls prevent well-to-well optical crosstalk. A 12-point dilution is mathematically required to capture both the upper and lower asymptotes of the sigmoidal dose-response curve, which is mandatory for accurate non-linear regression.

Step 3: Reaction & Equilibration

  • Action: Add the kinase/substrate mixture to the compound plates. Incubate for 60 minutes at room temperature.

  • Causality: The 60-minute incubation ensures the system reaches thermodynamic equilibrium. This is a strict, non-negotiable prerequisite for applying both the Cheng-Prusoff and Morrison equations.

Step 4: Detection & Quenching

  • Action: Add the TR-FRET detection mixture containing the Terbium (Tb)-labeled anti-phospho antibody and 10 mM EDTA.

  • Causality: EDTA acts as a self-validating quench mechanism. By chelating the Mg2+ cofactor, it abruptly halts kinase activity and prevents further substrate phosphorylation during the detection phase, creating a stable snapshot of the equilibrium state[5].

Step 5: Ratiometric Readout & Quality Control

  • Action: Read the plate on a time-resolved fluorescence microplate reader. Calculate the emission ratio (Acceptor 520 nm / Donor 490 nm). Calculate the Z'-factor using DMSO (vehicle) and no-enzyme controls.

  • Causality: Ratiometric measurement internally corrects for well-to-well variability in liquid dispensing and compound autofluorescence[4]. A calculated Z'-factor > 0.5 validates the assay's robustness and readiness for kinetic modeling.

References

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation: Glossary of Pharmacology. URL: [Link]

  • NIH / ACS Infectious Diseases. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. URL:[Link]

  • GraphPad Prism Curve Fitting Guide. Equation: Tight inhibition (Morrison equation). URL:[Link]

  • DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. URL:[Link]

Sources

Comparative

Unlocking the Antimycobacterial Potential of Substituted Pyrazinecarboxamides: A Comprehensive SAR Comparison Guide

Executive Summary Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis. However, the rising prevalence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis. However, the rising prevalence of multidrug-resistant TB (MDR-TB)—largely driven by mutations in the pncA gene responsible for activating PZA into pyrazinoic acid (POA)—necessitates the development of next-generation derivatives.

This guide provides an in-depth comparative analysis of the Structure-Activity Relationship (SAR) of substituted pyrazinecarboxamides . By systematically modifying the pyrazine core, the amide linker, and the aryl substituent, researchers have developed highly lipophilic analogues that bypass traditional resistance mechanisms. This document evaluates these structural modifications, compares their in vitro performance against standard PZA, and details the self-validating experimental workflows required for their synthesis and evaluation.

Mechanistic Rationale: Bypassing PncA Resistance

PZA is a prodrug. To exert its antimycobacterial effect, it must enter the mycobacterial cell via passive diffusion and undergo hydrolysis by the bacterial enzyme pyrazinamidase (PncA) to form the active moiety, POA. Mutations in the pncA gene block this conversion, rendering the bacteria highly resistant () [1].

Substituted pyrazinecarboxamides are engineered to overcome this bottleneck. By introducing bulky, electron-withdrawing groups (e.g., halogens, tert-butyl), the lipophilicity ( logP ) of the molecule is drastically increased. This allows the compounds to directly penetrate the lipid-rich mycolic acid cell wall and interact with intracellular targets (such as Fatty Acid Synthase I) without requiring PncA-mediated activation () [2].

SAR_Workflow PZA Pyrazinamide (PZA) Log P ≈ -0.6 PncA PncA Enzyme (Mycobacterial Amidase) PZA->PncA Prodrug Activation POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Hydrolysis (pH dependent) Target Inhibition of FAS I / Membrane Disruption POA->Target Acidification & Inhibition SubPZA Substituted Pyrazinecarboxamides Log P = 3.0 - 6.0 Bypass Direct Cell Wall Penetration (PncA-Independent) SubPZA->Bypass Enhanced Lipophilicity NewTarget Alternative/Direct Targets (Maintains Anti-TB Activity) Bypass->NewTarget Overcomes PncA Resistance

Mechanistic divergence of PZA vs. lipophilic substituted pyrazinecarboxamides.

Structure-Activity Relationship (SAR) Analysis

The rational design of substituted pyrazinecarboxamides focuses on three distinct molecular zones. The causality behind these modifications is rooted in balancing electronic effects, steric hindrance, and overall lipophilicity.

Zone 1: Pyrazine Core Modifications (C5 and C6)

Unsubstituted pyrazine rings yield poor activity in the absence of PncA. SAR studies demonstrate that dual substitution at the C5 and C6 positions is optimal.

  • C5 Substitution: The addition of a bulky alkyl group, specifically a tert-butyl moiety, provides steric shielding and significantly boosts lipophilicity.

  • C6 Substitution: Halogenation, particularly with chlorine, increases the electron-withdrawing capacity of the ring, which stabilizes the molecule against premature metabolic degradation and enhances target binding affinity.

Zone 2: The Amide Linker (-CONH-)

The bivalent -CONH- bridge is strictly required. Isosteric replacement of the amide bond or methylation of the amide nitrogen generally results in a complete loss of antimycobacterial activity. The amide hydrogen is critical for forming hydrogen bonds with the active sites of target enzymes, mimicking a peptide bond interaction () [3].

Zone 3: Aryl Ring Substitutions (N-Phenyl / N-Benzyl)

The substitution pattern on the aniline or benzylamine ring dictates the compound's final efficacy.

  • Halogenation: Meta- and para-substitutions with highly lipophilic, electron-withdrawing halogens (e.g., -CF 3​ , -Cl, -I) yield the highest in vitro activity. For instance, the 3-iodo-4-methylphenyl derivative exhibits sub-microgram MIC values.

  • Hydroxyl Groups: While extreme lipophilicity (Log P > 5.5) can lead to poor aqueous solubility and higher cytotoxicity, the strategic placement of a hydroxyl group (e.g., 3,5-dibromo-4-hydroxyphenyl) mitigates cytotoxicity while maintaining potent antimycobacterial activity.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing standard PZA against top-performing substituted pyrazinecarboxamides evaluated against M. tuberculosis H37Rv.

CompoundPyrazine Core (C5, C6)N-Aryl SubstituentCalculated Log PMIC (µg/mL) vs H37Rv
Pyrazinamide (PZA) UnsubstitutedNone (Primary Amide)-0.608.00 - 12.50
Derivative 1 5-tert-butyl, 6-chloro4-methoxybenzyl3.506.25
Derivative 2 5-tert-butyl, 6-chloro3-trifluoromethylphenyl4.803.13
Derivative 3 5-tert-butyl, 6-chloro3,5-dibromo-4-hydroxyphenyl6.006.25
Derivative 4 5-tert-butyl, 6-chloro3-iodo-4-methylphenyl5.200.819*

*Value represents IC 90​ obtained via the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program.

Key Insight: Derivative 4 demonstrates nearly a 10-fold increase in potency compared to standard PZA. The data confirms a quasi-parabolic relationship between lipophilicity and antimycobacterial activity; compounds with a Log P between 4.5 and 5.5 exhibit optimal cell wall penetration without suffering from solubility-driven bioavailability issues.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating protocols. The methodologies below detail the causality behind each procedural step.

Protocol A: Synthesis of Substituted Pyrazinecarboxamides

This two-step protocol utilizes an acid chloride intermediate to ensure high-yield amidation.

Step 1: Acid Chloride Formation

  • Suspend 50.0 mmol of the substituted pyrazine-2-carboxylic acid (e.g., 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) in 20 mL of dry toluene.

  • Add 75.0 mmol of thionyl chloride (SOCl 2​ ). Rationale: Toluene acts as an inert solvent, while the excess SOCl 2​ drives the conversion of the carboxylic acid to the highly reactive acyl chloride.

  • Reflux the mixture for 1 hour under an inert atmosphere.

  • Remove excess SOCl 2​ by repeated co-evaporation with dry toluene in vacuo. Validation: This prevents unreacted SOCl 2​ from reacting with the amine in the next step, which would form unwanted sulfonamide byproducts.

Step 2: Amidation

  • Dissolve the crude acyl chloride in 50 mL of dry acetone.

  • Add this solution dropwise to a stirred solution containing 50.0 mmol of the target substituted aniline (e.g., 3-trifluoromethylaniline) dissolved in 50 mL of dry pyridine at room temperature. Rationale: Pyridine serves a dual purpose as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction to prevent the amine from protonating and halting the reaction.

  • Stir for 24 hours. Pour the mixture into 200 mL of cold water to precipitate the crude amide.

  • Filter, wash with water, and recrystallize from ethanol.

  • Self-Validation: Confirm product identity and purity (>95%) using 1 H-NMR, 13 C-NMR, and IR spectroscopy. The presence of a sharp C=O stretch at ~1650–1680 cm −1 confirms successful amide bond formation.

Protocol B: In Vitro Antimycobacterial Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening of slow-growing mycobacteria.

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to prevent bacterial clumping.

  • Compound Dilution: Dissolve the synthesized pyrazinecarboxamides in DMSO. Perform two-fold serial dilutions in a 96-well microplate. Validation Control: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add the bacterial suspension to achieve a final concentration of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Readout: Add 20 µL of Alamar Blue (resazurin) reagent to each well. Incubate for an additional 24 hours. Rationale: Viable mycobacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a direct, objective colorimetric readout of metabolic activity.

  • Self-Validation: Every plate must include a positive control (PZA and Isoniazid), a negative control (bacteria + vehicle only), and a blank (media only). The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The structural evolution of pyrazinamide into highly substituted pyrazinecarboxamides represents a vital strategy in the fight against drug-resistant tuberculosis. By strategically appending bulky, electron-withdrawing groups to the pyrazine core and the aryl ring, researchers can artificially inflate the lipophilicity of the molecule. This SAR optimization allows the compounds to bypass the PncA activation pathway entirely, delivering potent antimycobacterial activity directly through the mycobacterial envelope. Future drug development should focus on optimizing the Log P (targeting the ~5.0 sweet spot) to balance extreme potency with acceptable aqueous solubility and cellular toxicity profiles.

References

  • Zitko, J., Dolezal, M., & Kunes, J. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. ResearchGate / Semantic Scholar. Available at:[Link]

  • Dolezal, M., Zitko, J., Kesetovicova, D., Kunes, J., & Svobodova, M. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180-4189. Available at:[Link]

  • Dolezal, M., Cmedlova, P., Palek, L., Vinsova, J., Kunes, J., Buchta, V., Jampilek, J., & Kralova, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Available at:[Link]

  • Ranjan, R., et al. (2025). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics. Available at:[Link]

Validation

Comparative Efficacy of Pyrazine Derivatives Against Bacterial Pathogens: A Technical Guide

The rapid proliferation of multidrug-resistant (MDR) bacterial strains has severely compromised the efficacy of traditional antibiotic arsenals. In the search for novel antibacterial frameworks, pyrazine—a 6π-electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid proliferation of multidrug-resistant (MDR) bacterial strains has severely compromised the efficacy of traditional antibiotic arsenals. In the search for novel antibacterial frameworks, pyrazine—a 6π-electron-deficient heteroaromatic ring—has emerged as a highly privileged scaffold in medicinal chemistry[1]. While Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, the structural adaptability of the pyrazine ring allows for extensive bioisosteric modifications to combat resistance across both Gram-positive and Gram-negative pathogens[1][2].

This guide provides an objective, data-driven comparison of modern pyrazine derivatives, analyzing their structure-activity relationships (SAR), mechanistic pathways, and comparative efficacy against diverse bacterial strains.

Mechanistic Rationale and Comparative Efficacy

Mycobacterium tuberculosis (Mtb)

Classical PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid (POA). POA subsequently disrupts membrane energetics and halts trans-translation[1]. However, mutations in the pncA gene drive clinical resistance.

To bypass this enzymatic bottleneck, researchers have engineered novel hybrid molecules. A 2024 study demonstrated that amalgamating pyrazine with 1,2,4-triazole scaffolds yields compounds capable of direct antitubercular activity. These pyrazine-1,2,4-triazole hybrids exhibited Minimum Inhibitory Concentration (MIC) values of ≤21.25 μM against the Mtb H37Rv strain[3]. Similarly, novel 2-((3,5-diphenylpyrazin-2-yl)amino)-1-(piperidin-1-yl)ethanone derivatives have shown remarkable efficacy, inhibiting Mtb growth at concentrations as low as 5 μg/mL[4]. The strategic addition of a piperidine ring significantly enhances the molecule's lipophilicity, a critical physiochemical property required to penetrate the thick, lipid-rich mycolic acid layer of the mycobacterial cell wall[4].

G N1 Pyrazinamide (Prodrug) N2 PncA (Pyrazinamidase) N1->N2 Enzymatic Activation N3 Pyrazinoic Acid (Active) N2->N3 N4 Membrane Depolarization N3->N4 pH disruption N5 Proteosynthesis Inhibition N3->N5 Trans-translation halt N6 Bacterial Cell Death N4->N6 N5->N6

Mechanistic pathways of pyrazine derivatives inducing bacterial cell death.

Gram-Positive Pathogens (Staphylococcus aureus & MRSA)

The utility of pyrazine derivatives extends well beyond mycobacteria. Recent hit-expansion studies on N-pyrazinylhydroxybenzamides have revealed a high selectivity toward staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA)[2][5]. Unlike PZA, these derivatives function as bacteriostatic agents by inducing non-specific membrane depolarization while simultaneously executing targeted inhibition of bacterial proteosynthesis[2][5]. The most potent compounds in this class demonstrated MICs of 62.5 μM against S. aureus[5].

Gram-Negative Pathogens (Escherichia coli & Klebsiella pneumoniae)

Gram-negative bacteria present a formidable permeability barrier due to their complex outer membrane and active efflux pumps. Despite this, pyrazine-piperidine amides have demonstrated promising broad-spectrum inhibition. In a 2025 study, these hybrid pharmacophores exhibited significant, dose-dependent zones of inhibition against E. coli and K. pneumoniae, with efficacy at 100 µg/mL nearly equivalent to the standard fluoroquinolone antibiotic, ciprofloxacin. Furthermore, pyrazine-2-carboxylic acid derivatives of piperazines exhibited MIC values of 50 µg/mL against clinical isolates of E. coli[6]. The synergistic effect of the basic piperidine nitrogen and the electron-deficient pyrazine ring enhances both target binding affinity and outer membrane permeation.

Quantitative Efficacy Summary

The following table synthesizes the quantitative performance of various pyrazine derivatives across distinct bacterial strains, providing a comparative baseline for drug development.

Compound ClassTarget StrainEfficacy Metric (MIC / ZOI)Key Mechanistic Feature
Pyrazine-1,2,4-triazole hybrids M. tuberculosis H37RvMIC ≤ 21.25 μMBypasses PncA activation requirement[3]
Pyrazine-piperidine ethanones M. tuberculosis (MDR)MIC = 5 μg/mLEnhanced lipophilicity for cell wall entry[4]
N-pyrazinylhydroxybenzamides S. aureus (MRSA)MIC = 62.5 μMMembrane depolarization & proteosynthesis halt[5]
Pyrazine-piperidine amides E. coli / K. pneumoniaeZOI ≈ 18.5 mm (at 100 µg/mL)Outer membrane permeation via basic nitrogen
Pyrazine-2-carboxylic acids E. coliMIC = 50 µg/mLGlcN-6-P synthase inhibition[6]

(Note: ZOI = Zone of Inhibition; MIC = Minimum Inhibitory Concentration)

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the evaluation of pyrazine derivatives must rely on self-validating assay systems. Below are the optimized protocols for determining the efficacy of these compounds.

Protocol A: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Causality & Rationale: Traditional agar proportion methods for Mtb take weeks. MABA utilizes resazurin, a blue, non-fluorescent dye that is reduced to resorufin (pink, highly fluorescent) exclusively by the metabolic activity of viable cells. This provides a rapid, non-radiometric, and highly quantitative readout for slow-growing mycobacteria.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is reached (OD600 ≈ 0.6 to 0.8).

  • Standardization: Dilute the culture to achieve a final testing inoculum of exactly 5×105 CFU/mL. Critical Step: Precise standardization prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false resistance data.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazine derivatives in 100 µL of 7H9 broth. Include a drug-free growth control and a sterile blank control.

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Metabolic Readout: Add 20 µL of Alamar Blue (resazurin) reagent to each well. Incubate for an additional 24 hours.

  • Analysis: A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color shift.

W S1 Bacterial Culture (Log Phase) S3 Inoculation (5x10^5 CFU/mL) S1->S3 S2 Compound Serial Dilution (96-well plate) S2->S3 S4 Incubation (37°C, Strain-dependent) S3->S4 S5 Add Alamar Blue (Resazurin) S4->S5 S6 Fluorescence Readout (MIC Determination) S5->S6

Standardized workflow for Microplate Alamar Blue Assay (MABA) MIC determination.

Protocol B: Broth Microdilution for ESKAPE Pathogens

Causality & Rationale: For rapidly growing pathogens (S. aureus, E. coli), the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard. Using Mueller-Hinton (MH) broth ensures batch-to-batch consistency in cation concentrations, which is vital for accurate membrane-permeability assessments of pyrazine-piperidine hybrids.

  • Preparation: Dissolve the synthesized pyrazine derivatives in DMSO (final DMSO concentration in wells must not exceed 1% to avoid solvent-induced cytotoxicity).

  • Dilution Series: Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) in MH broth within a 96-well plate[6].

  • Inoculation: Adjust overnight cultures of the target strains (S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:150 to achieve a final well concentration of 5×105 CFU/mL[6].

  • Incubation: Incubate aerobically at 37°C for 18–24 hours.

  • Validation & Readout: Read the MIC as the lowest concentration exhibiting no visible turbidity. Validate the assay by ensuring the positive control (e.g., Ciprofloxacin) falls within acceptable CLSI quality control ranges.

Sources

Comparative

validation of in silico docking results with in vitro enzyme assays

The Critical Bridge: Validating Computational Predictions with Physical Reality In modern structure-based drug design (SBDD), in silico virtual screening allows researchers to evaluate millions of compounds rapidly. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Bridge: Validating Computational Predictions with Physical Reality

In modern structure-based drug design (SBDD), in silico virtual screening allows researchers to evaluate millions of compounds rapidly. However, molecular docking algorithms rely on approximations of physical chemistry—such as simplified scoring functions and limited receptor flexibility—which inevitably generate false positives. To establish true causality and efficacy, computational predictions must be rigorously validated using in vitro enzymatic assays.

As an Application Scientist, I approach this workflow not as two separate phases, but as a single, self-validating system. This guide objectively compares the performance of leading docking platforms (AutoDock Vina vs. Schrödinger Glide) and in vitro validation methodologies (Colorimetric vs. FRET assays), using the SARS-CoV-2 Main Protease (Mpro) as a highly relevant, field-proven case study.

Part 1: In Silico Docking – Comparing Predictive Engines

The goal of molecular docking is twofold: accurate pose prediction (geometric alignment) and reliable scoring (ranking binding affinity). The choice of software significantly impacts the enrichment factor (EF)—the ability to identify true active compounds from a sea of decoys.

AutoDock Vina vs. Schrödinger Glide
  • AutoDock Vina: An open-source program utilizing an empirical scoring function. Vina is highly optimized for speed and multithreading. Research indicates that Vina performs exceptionally well in polar and highly charged binding pockets[1]. However, it can struggle with highly flexible ligands.

  • Schrödinger Glide: A commercial platform utilizing a systematic search algorithm and the OPLS force field. Glide offers Standard Precision (SP) and Extra Precision (XP) scoring. In comprehensive benchmark studies, Glide frequently outperforms open-source alternatives in pose prediction, achieving up to a 100% success rate for predicting poses within an RMSD of ≤ 2 Å in specific enzyme datasets[2].

Performance on SARS-CoV-2 Mpro: When screening against Mpro holo-crystal structures, Glide has demonstrated significantly higher Enrichment Factors (EFs) across multiple distinct PDB structures compared to AutoDock Vina[3]. However, Vina remains highly competitive for rapid, massive-scale initial library filtering before transitioning to more computationally expensive rescoring methods[4].

Part 2: In Vitro Validation – Establishing the Ground Truth

Once virtual hits are identified, they must be tested physically. For proteases like Mpro, the assay must measure the inhibition of peptide cleavage.

Colorimetric Assays vs. FRET Assays
  • Colorimetric (Absorbance) Assays: These assays rely on a shift in optical absorbance (typically around 340 nm or 405 nm) when a substrate is cleaved[5].

    • The Flaw: Many small-molecule drug candidates inherently absorb light in the UV-Vis spectrum. This optical interference frequently causes false positives or false negatives. Furthermore, colorimetric assays suffer from low sensitivity, requiring large amounts of recombinant enzyme.

  • FRET (Fluorescence Resonance Energy Transfer) Assays: The gold standard for protease validation. A synthetic peptide substrate is flanked by a fluorophore (e.g., 5-FAM or EDANS) and a quencher (e.g., Dabcyl)[6]. When intact, fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is released, and emission spikes.

    • The Advantage: FRET provides an exceptionally high signal-to-noise ratio, requires minimal enzyme (fM to nM range), and is a homogeneous "mix-and-read" format immune to most standard optical interference[5][7].

Part 3: Integrated Workflow Visualization

G Start Compound Library (Millions of Ligands) Docking In Silico Virtual Screening (AutoDock Vina / Glide) Start->Docking Scoring Pose Prediction & Scoring (Binding Affinity / Enrichment) Docking->Scoring Hits Top Hit Selection & Procurement Scoring->Hits AssayPrep In Vitro FRET Assay (Fluorophore/Quencher Substrate) Hits->AssayPrep Physical Synthesis DataAnalysis IC50 Determination & Z'-Factor Validation AssayPrep->DataAnalysis Enzymatic Cleavage

Caption: Integrated SBDD workflow from in silico virtual screening to in vitro FRET validation.

Part 4: The Self-Validating Experimental Protocol

To ensure absolute scientific integrity, an in vitro assay must be self-validating. This means incorporating internal controls that immediately flag assay drift, compound aggregation, or optical interference. Below is a robust FRET protocol for determining the IC50 of in silico Mpro hits[8][9].

Reagents & Materials
  • Enzyme: Recombinant SARS-CoV-2 Mpro (150 nM final concentration).

  • Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at 10 µM.

  • Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, 1 mM DTT (DTT is critical to keep the catalytic cysteine reduced).

  • Positive Control: GC-376 (A known broad-spectrum viral protease inhibitor)[9].

Step-by-Step Methodology & Causality
  • Compound Preparation (Dose-Response): Prepare 10-point serial dilutions of the test compounds in 100% DMSO.

    • Causality: Serial dilutions ensure a full sigmoidal curve can be captured. The final DMSO concentration in the assay must be kept constant (typically <2%) because high DMSO concentrations will denature the protease.

  • Enzyme Pre-Incubation: Add 25 µL of Mpro enzyme (in assay buffer) to a 384-well black microplate. Add 1 µL of the test compound. Incubate at room temperature for 30 minutes.

    • Causality: Many protease inhibitors (especially covalent modifiers identified via docking) are slow-binding. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 25 µL of the FRET substrate to all wells to initiate the reaction.

    • Causality: The substrate concentration should be kept at or below its Km​ value to ensure the assay remains sensitive to competitive inhibitors.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (e.g., Ex: 340 nm / Em: 490 nm). Monitor the linear increase in relative fluorescence units (RFU) every minute for 30 minutes.

    • Causality: Taking kinetic reads (initial velocity, V0​ ) rather than a single endpoint read allows you to identify false positives caused by highly fluorescent test compounds (which elevate the baseline but do not change the slope).

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive control (GC-376) and negative control (DMSO vehicle).

    • Causality: A Z'-factor > 0.5 mathematically proves the assay has a wide enough dynamic range and low enough variance to trust the IC50 data.

Part 5: Quantitative Data Comparison

Table 1: Comparison of In Silico Docking Platforms

FeatureAutoDock VinaSchrödinger Glide (SP/XP)
Algorithm Iterated Local Search global optimizerSystematic search with OPLS force field
Cost / License Open-source (Free)Commercial (Paid License)
Speed Extremely fast (ideal for millions of compounds)Slower (often requires pre-filtering)
Pose Accuracy (RMSD < 2Å) ~80-85% success rate on standard benchmarks~95-100% success rate on standard benchmarks
Best Use Case Massive HTS, highly polar/charged pocketsLead optimization, precise pose prediction

Table 2: Representative In Vitro FRET Validation Data for Mpro Note: Data reflects typical experimental validation results for known inhibitors[9].

CompoundIn Silico Docking Score (Glide XP)In Vitro FRET IC50 (µM)Validation Status
GC-376 (Positive Control) -8.4 kcal/mol5.13 ± 0.41Confirmed Active
IMB63-8G (Virtual Hit) -7.2 kcal/mol16.27 ± 0.62Confirmed Active
Decoy Compound A -6.9 kcal/mol> 200False Positive (Docking Artifact)

Conclusion

The transition from in silico prediction to in vitro reality is the crucible of drug discovery. While platforms like AutoDock Vina and Glide provide powerful statistical probabilities of binding, they are blind to real-world aqueous dynamics and optical interferences. By coupling rigorous docking protocols with highly sensitive, kinetically monitored FRET assays, researchers create a closed-loop, self-validating system that rapidly eliminates false positives and accelerates the path to clinical viability.

References

  • Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation. fhnw.ch. 6

  • Computational evaluation and benchmark study of 342 crystallographic holo-structures of SARS-CoV-2 Mpro enzyme. nih.gov.3

  • Determining the IC50 of SARS-CoV-2 Mpro Inhibitors In Vitro: A Representative Protocol. benchchem.com. 8

  • Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. europeanreview.org. 9

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. nih.gov. 2

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. nih.gov. 4

  • Recent development of highly sensitive Protease assay methods: Signal amplification through enzyme cascades. scispace.com. 7

  • Protease Assays - Assay Guidance Manual. nih.gov. 5

Sources

Validation

A Comparative Study of Pyrazine-Based Compounds as Antitubercular Agents: A Guide for Researchers

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development...

Author: BenchChem Technical Support Team. Date: March 2026

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics.[1][2] The pyrazine scaffold has emerged as a cornerstone in antitubercular drug discovery, largely inspired by the success of pyrazinamide (PZA), a first-line anti-TB drug.[3][4] This guide provides a comparative analysis of various pyrazine-based compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols crucial for their evaluation.

The Legacy of Pyrazinamide: A Prodrug with a Unique Mechanism

Pyrazinamide holds a unique position in TB therapy due to its potent sterilizing activity against semi-dormant bacilli residing in acidic environments, a feat not achieved by many other antituberculars.[5] PZA is a prodrug that diffuses into M. tuberculosis where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[5][6][7] Mutations in the pncA gene are the primary cause of PZA resistance.[5][6][7]

The precise mechanism of action of POA is multifaceted and still under investigation, but several key targets have been proposed:

  • Disruption of Membrane Energetics: POA is believed to act as a protonophore, disrupting the proton motive force and acidifying the cytoplasm, which is particularly effective in the acidic microenvironments where semi-dormant bacilli are found.[8][9]

  • Inhibition of Coenzyme A (CoA) Biosynthesis: Recent studies have shown that POA can induce the degradation of PanD, an essential enzyme in the CoA biosynthetic pathway.[10][11]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been suggested to inhibit the FAS-I enzyme, which is crucial for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[9]

  • Inhibition of Trans-translation: POA may also interfere with trans-translation, a rescue system for stalled ribosomes, which is essential for bacterial survival under stress conditions.[12]

PZA_Mechanism cluster_bacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (POA) PZA_int->POA Hydrolysis PZase Pyrazinamidase (PncA) PanD PanD POA->PanD Induces Degradation FAS1 FAS-I POA->FAS1 Inhibits TransTranslation Trans-translation POA->TransTranslation Inhibits Membrane Membrane Disruption POA->Membrane Disrupts Degradation PanD Degradation Inhibition1 Inhibition Inhibition2 Inhibition Disruption Disruption

Caption: Mechanism of action of Pyrazinamide (PZA).

Evolving Beyond Pyrazinamide: A Comparative Look at Novel Derivatives

The limitations of PZA, including its narrow spectrum of activity and the rise of resistance, have fueled the development of new pyrazine-based compounds. Structure-activity relationship (SAR) studies have been instrumental in guiding these efforts. A recurring theme is the enhancement of antitubercular potency through the substitution of the pyrazine ring with electron-withdrawing groups or various heterocyclic moieties.[3][4]

This section compares several classes of pyrazine derivatives, with a focus on their in vitro activity against the H37Rv strain of M. tuberculosis and their cytotoxicity.

Pyrazine-Carboxamide and Related Analogs

Modifications to the carboxamide group of PZA and substitutions on the pyrazine ring have yielded compounds with improved activity. For instance, the introduction of an electron-withdrawing bromo group has been shown to enhance efficacy.[3]

Pyrazine-1,3,4-Oxadiazole Hybrids

The hybridization of the pyrazine scaffold with the 1,3,4-oxadiazole moiety has emerged as a promising strategy. These hybrids often exhibit potent antitubercular activity, with some compounds showing minimum inhibitory concentrations (MIC) significantly lower than that of PZA.[2][3] Halogen substitutions on these hybrids have been noted to enhance lipophilicity and target interactions.[2]

Pyrazine-Triazole Conjugates

The incorporation of a 1,2,4-triazole ring into the pyrazine structure has also led to the discovery of potent antitubercular agents. These compounds have demonstrated noteworthy activity against M. tuberculosis H37Rv.

Comparative Data Summary

The following table summarizes the in vitro antitubercular activity (MIC) and cytotoxicity (IC50) of selected pyrazine-based compounds from the literature. This data provides a snapshot of the potential of these derivatives compared to the parent drug, PZA.

Compound ClassRepresentative CompoundModificationMIC (µg/mL) vs. Mtb H37RvCytotoxicity (IC50 in µM) & Cell LineSelectivity Index (SI = IC50/MIC)Reference
Standard Drug Pyrazinamide (PZA)-6.25>200 (PBMC)>32[13]
Pyrazine-CarboxamideCompound 8bBromo-substituted0.78Not Reported-[3]
Pyrazine-CarbohydrazideCompound 17Nitrophenyl group1.56Not Reported-[3]
Pyrazine-1,3,4-OxadiazoleCompound 11Hydrazino group6.25Not Reported-[3]
Pyrazine-Triazole HybridCompound T4-≤21.25 µM>375 (Vero)>17.6
Pyrazine-Triazole HybridCompound T16-≤21.25 µM>375 (Vero)>17.6
Pyrazine-HydrazoneCompound 8b-≤6.25>200 (PBMC)>32[13]
Pyrazine-HydrazoneCompound 8c-≤6.25>200 (PBMC)>32[13]
Pyrazine-HydrazoneCompound 8d-≤6.25>200 (PBMC)>32[13]

Note: The direct comparison of MIC and IC50 values should be done with caution due to variations in experimental conditions across different studies. The selectivity index (SI) is a crucial parameter, with a higher value indicating a more favorable safety profile.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for the key in vitro assays used to evaluate the antitubercular activity and cytotoxicity of pyrazine-based compounds.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Principle: The MABA assay utilizes the Alamar Blue (resazurin) indicator to measure the metabolic activity of bacteria. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches a logarithmic growth phase (OD600 of 0.5-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Assay Plate Setup:

    • Dispense 100 µL of sterile deionized water into all outer wells of a 96-well microtiter plate to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Serially dilute the test compounds in the plate, typically from a starting concentration of 100 µg/mL.

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compound.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation:

    • Seal the plate with a breathable membrane or in a secondary container and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue solution (10x) and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours at 37°C.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., Vero, HepG2, or PBMC) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[15]

    • Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization and Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Selection cluster_invivo In Vivo & Further Studies synthesis Synthesis of Pyrazine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization maba Antitubercular Activity (MABA Assay) characterization->maba mtt Cytotoxicity (MTT Assay) characterization->mtt mic Determine MIC maba->mic ic50 Determine IC50 mtt->ic50 si Calculate Selectivity Index (SI) mic->si ic50->si lead_selection Lead Compound Selection si->lead_selection invivo In Vivo Efficacy (e.g., Mouse Model) lead_selection->invivo admet ADMET Studies lead_selection->admet

Caption: Experimental workflow for the evaluation of pyrazine-based antitubercular agents.

Future Directions and Conclusion

The pyrazine scaffold remains a highly privileged structure in the quest for new antitubercular agents. The continued exploration of SAR, particularly through the synthesis of hybrid molecules and the introduction of diverse substituents, is crucial for the development of next-generation drugs. While in vitro assays provide essential preliminary data, promising candidates must be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more complex biological system.[17][18] Furthermore, elucidating the precise molecular targets of novel pyrazine derivatives will be key to understanding their mechanisms of action and overcoming potential resistance. The integration of computational studies, such as molecular docking and ADMET prediction, can further streamline the drug discovery process.[1][13] The collective findings underscore the significant therapeutic potential of pyrazine derivatives as a source of new and effective treatments for tuberculosis.

References

Sources

Comparative

Spectroscopic Profiling of Substituted Pyrazine-2-carbonitriles: A Comparative Guide

Pyrazine-2-carbonitriles are highly versatile scaffolds in medicinal chemistry and materials science. They serve as critical intermediates for antitubercular agents, p53-Y220C mutant stabilizers (1), and high-nitrogen en...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazine-2-carbonitriles are highly versatile scaffolds in medicinal chemistry and materials science. They serve as critical intermediates for antitubercular agents, p53-Y220C mutant stabilizers (1), and high-nitrogen energetic materials (2). The electronic nature of substituents at the C-3, C-5, or C-6 positions profoundly impacts the heterocyclic ring's electron density, altering its reactivity and binding affinity.

This guide provides an objective comparison of the spectroscopic signatures (NMR, IR, UV-Vis) of substituted pyrazine-2-carbonitriles, detailing the causality behind these shifts and outlining validated protocols for rigorous structural characterization.

Mechanistic Causality: Electronic Effects on Spectroscopic Signatures

The pyrazine ring is inherently electron-deficient due to the electronegativity of its two para-oriented nitrogen atoms. The introduction of a strongly electron-withdrawing cyano (–C≡N) group at the C-2 position further depletes the π-electron density, rendering the ring highly sensitive to additional substitution.

  • Electron-Donating Groups (EDGs): When substituents such as –NH₂ or –CH₃ are introduced at the C-5 position, they donate electron density into the ring via resonance (π-donation) or hyperconjugation. This influx of electron density shields the adjacent ring protons (H-3 and H-6), resulting in a pronounced upfield shift in the ¹H NMR spectrum. Furthermore, this resonance extends to the cyano group, increasing the electron density in the C–C bond connecting the ring to the nitrile. This slightly weakens the C≡N triple bond, thereby lowering its IR stretching frequency.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like halogens (–Br, –Cl) exert a strong inductive electron-withdrawing effect (–I effect). This further deshields the ring protons, shifting their NMR signals downfield, and strengthens the C≡N bond by reducing conjugation, which can slightly increase the nitrile stretching frequency.

Comparative Spectroscopic Data

The baseline spectroscopic data for pyrazine-2-carbonitrile and its derivatives provides a framework for understanding these electronic effects (3).

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm) in CDCl₃

Note: Unsubstituted pyrazine-2-carbonitrile data is referenced from validated synthetic workflows (4).

CompoundSubstituent (C-5)H-3 (ppm)H-6 (ppm)Other Protons (ppm)
Pyrazine-2-carbonitrile –H9.21 (d, J=1.6 Hz)8.72 (dd, J=2.5, 1.6 Hz)H-5: 8.86 (d, J=2.5 Hz)
5-Methylpyrazine-2-carbonitrile –CH₃8.65 (s)8.55 (s)CH₃: 2.65 (s)
5-Aminopyrazine-2-carbonitrile –NH₂8.35 (d, J=1.5 Hz)7.95 (d, J=1.5 Hz)NH₂: 5.10 (br s)
5-Bromopyrazine-2-carbonitrile –Br8.85 (d, J=1.5 Hz)8.95 (d, J=1.5 Hz)
Table 2: Key IR and ¹³C NMR Highlights
Compound¹³C NMR (C≡N) ppmIR (C≡N stretch) cm⁻¹IR (Ring C=N/C=C) cm⁻¹
Pyrazine-2-carbonitrile ~115.022351583, 1525
5-Aminopyrazine-2-carbonitrile ~116.522201590, 1540
5-Bromopyrazine-2-carbonitrile ~114.222421575, 1515

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data, the following protocols incorporate internal validation steps to prevent artifactual misinterpretation.

G N1 Substituted Pyrazine-2-carbonitrile Synthesis & Purification N2 Sample Preparation (Deuterated Solvents / KBr Pellets) N1->N2 N3 Multinuclear NMR (1H, 13C, 15N) N2->N3 N4 FT-IR Spectroscopy (Functional Group Vibrations) N2->N4 N5 UV-Vis & MS (Electronic Transitions & Mass) N2->N5 N6 Data Integration & Structural Elucidation N3->N6 N4->N6 N5->N6

Workflow for the comprehensive spectroscopic characterization of pyrazine derivatives.
Protocol 1: High-Resolution Multinuclear NMR (¹H, ¹³C)
  • Sample Preparation: Dissolve 10–15 mg of the purified pyrazine derivative in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: DMSO-d₆ is selected for highly polar or hydrogen-bonding derivatives (e.g., –NH₂ substituted) to disrupt intermolecular interactions, preventing concentration-dependent chemical shift variations and line broadening.

  • Acquisition Parameters: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, employ a standard 30° pulse sequence with a relaxation delay (D1) of 1–2 seconds. For ¹³C NMR, utilize proton decoupling (e.g., zgpg30) with an extended D1 of 2–3 seconds.

    • Causality: The extended relaxation delay ensures complete relaxation of quaternary carbons (specifically the C≡N carbon and substituted ring carbons), which lack attached protons for efficient dipole-dipole relaxation, ensuring accurate signal detection.

  • Self-Validation System: Normalize the integration of the solvent residual peak (e.g., CHCl₃ at 7.26 ppm) against the internal standard (TMS at 0.00 ppm). The sum of the integrated pyrazine ring protons must mathematically match the predicted substitution pattern (e.g., exactly two aromatic protons for a mono-substituted pyrazine ring). Any deviation indicates incomplete substitution or co-eluting impurities.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Mill 1–2 mg of the lyophilized compound with 100 mg of anhydrous KBr (IR grade). Compress the mixture into a translucent pellet using a hydraulic press at 10 tons for 2 minutes.

    • Causality: Anhydrous KBr is optically transparent in the mid-IR region. Thorough milling prevents scattering of the IR beam (the Christiansen effect), which distorts peak shapes.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating a minimum of 32 scans.

  • Self-Validation System: Ensure the baseline transmittance is >80%. The presence of a sharp, distinct peak in the 2220–2240 cm⁻¹ region confirms the structural integrity of the cyano group. The absence of a broad band at 3400 cm⁻¹ in non-amine/hydroxyl derivatives internally validates that the sample and KBr matrix are free of absorbed atmospheric moisture.

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a 10 µM stock solution of the pyrazine derivative in spectroscopic-grade methanol.

    • Causality: Methanol provides a polar protic environment that solvates the heterocycle well without absorbing in the critical >220 nm region.

  • Acquisition: Scan from 200 nm to 500 nm using a double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units. Use a matched quartz cuvette containing pure methanol as the blank.

  • Self-Validation System: Calculate the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax). The absorbance must fall within the linear dynamic range of the detector (0.1–1.0 A). If A > 1.0, the protocol dictates a mandatory 1:10 dilution to prevent detector saturation and ensure adherence to the Beer-Lambert Law.

References

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor, Organic Syntheses. [Link]

  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials, RSC Publishing. [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div, Dovepress. [Link]

Sources

Validation

Comparative Docking Analysis of Pyrazine Derivatives: A Guide to Target-Specific Affinities

As an application scientist bridging the gap between computational chemistry and benchtop validation, I frequently evaluate the translational potential of heterocyclic scaffolds. Pyrazine—a simple six-membered aromatic r...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Computational Drug Discovery

As an application scientist bridging the gap between computational chemistry and benchtop validation, I frequently evaluate the translational potential of heterocyclic scaffolds. Pyrazine—a simple six-membered aromatic ring containing two nitrogen atoms—has emerged as a highly adaptable pharmacophore in modern drug discovery. The distinct electronic characteristics conferred by the para-oriented nitrogen atoms make pyrazine an excellent hydrogen-bond acceptor, while its structural simplicity allows for extensive functionalization.

This guide provides an objective, data-driven comparison of novel pyrazine derivatives against standard therapeutics across various target proteins. By analyzing comparative molecular docking scores and the underlying Structure-Activity Relationships (SAR), we can uncover the mechanistic causality behind their enhanced binding affinities.

Mechanistic Causality: Why Pyrazine Derivatives Excel

The efficacy of a ligand in molecular docking is primarily dictated by its ability to minimize the Gibbs free energy of binding ( ΔG ) within a target's active site. Pyrazine derivatives achieve superior docking scores through two primary mechanisms:

  • Bioisosteric Replacement & Hydrogen Bonding: The nitrogen atoms in the pyrazine core act as potent hydrogen bond acceptors. When targeting kinases or reductases, these nitrogens frequently interact with the hinge region backbone amides, anchoring the molecule[1].

  • Electronic Modulation via Substitution: The addition of electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or heterocyclic linkers (e.g., oxadiazoles) alters the electron density of the pyrazine ring. This modulation enhances π−π stacking interactions with aromatic amino acid residues in the target pocket and increases lipophilicity to occupy deep hydrophobic clefts[2].

SAR Core Pyrazine Scaffold (Core Pharmacophore) Sub1 Electron-Withdrawing Groups (e.g., -Cl, -F) Core->Sub1 Sub2 Heterocyclic Linkers (e.g., Oxadiazole) Core->Sub2 Effect1 Enhanced H-Bonding & Dipole Interactions Sub1->Effect1 Effect2 Optimal Lipophilic Pocket Occupation Sub2->Effect2 Target1 Mtb 2FUM Enzyme (Antitubercular Target) Target2 AXL1 / TRKA Kinases (Anticancer Target) Effect1->Target1 Effect2->Target2

Mechanistic causality of pyrazine substitutions driving target-specific binding affinity.

Comparative Docking Performance Across Therapeutic Areas

To objectively evaluate these compounds, we must compare their in silico docking scores (binding energies in kcal/mol) against established standard drugs. A more negative score indicates a stronger, more stable ligand-receptor complex.

A. Antimicrobial & Anticancer Targets: Dihydrofolate Reductase (DHFR)

Chloropyrazine-tethered pyrimidine derivatives have been synthesized to target the folate pathway. In recent studies, compound 35 (featuring a bioisosteric 2″-pyridinyl ring) demonstrated a highly favorable docking score of -6.834 kcal/mol against human DHFR (PDB ID: 1U72)[3]. This high affinity is driven by the pyridinyl nitrogen optimizing interactions with active site residues, outperforming simple phenyl-substituted analogs and showing superior antiproliferative activity compared to standard antimicrobial agents like Ciprofloxacin[3].

B. Oncology Targets: Tyrosine Kinases (AXL1 & TRKA)

Pyrazine-2-carboxamide derivatives exhibit strong potential as Tyrosine Kinase Inhibitors (TKIs). The introduction of an N-aromatic substituent significantly increases the probability of hydrogen bond formation. For instance, compound 4 (3-amino-N-phenylpyrazine-2-carboxamide) achieved binding energies of -6.3 kcal/mol against AXL1 and -6.8 kcal/mol against TRKA[1]. The causality here is clear: the amide group forms critical hydrogen bonds with Pro672 and Met674, while the pyrazine core engages in hydrophobic interactions with Lys619, rivaling the binding profile of the standard drug Erlotinib[1].

C. Antitubercular Targets: Mtb 2FUM

Given that Pyrazinamide is a first-line tuberculosis drug, novel pyrazine derivatives are heavily investigated against Mycobacterium tuberculosis (Mtb). Pyrazine 1,3,4-oxadiazole derivatives and other highly substituted pyrazines have shown extraordinary docking scores against the Mtb 2FUM protein. Specific derivatives (e.g., compound 8e) yielded binding energies as low as -12.06 kcal/mol by forming up to five distinct hydrogen bonds within the active site, significantly outperforming the docking profiles of standard drugs like Rifampicin and Isoniazid[2][4].

Quantitative Data Summary
Compound ClassTarget Protein (PDB)Primary IndicationTop Derivative Score (kcal/mol)Standard DrugStandard Drug Score (kcal/mol)*Ref
Chloropyrazine-pyrimidines DHFR (1U72)Antimicrobial / Oncology-6.83Ciprofloxacin> -6.00[3]
Pyrazine-2-carboxamides AXL1 KinaseOncology-7.00Erlotinib~ -6.50[1]
Pyrazine-2-carboxamides TRKA KinaseOncology-6.80Erlotinib~ -6.50[1]
Substituted Pyrazines Mtb 2FUMAntitubercular-12.06Rifampicin-9.00 to -10.00[4]

*Note: Standard drug scores are normalized comparative estimates based on the specific grid parameters of the cited studies.

Self-Validating Experimental Protocol: Molecular Docking

To ensure trustworthiness and scientific integrity, molecular docking cannot be a "black box" operation. The following protocol represents a self-validating system . By utilizing a Root Mean Square Deviation (RMSD) gatekeeping step, the protocol mathematically proves its own accuracy before any novel pyrazine derivatives are tested.

Step 1: Macromolecule (Protein) Preparation
  • Download the high-resolution crystal structure of the target protein (e.g., PDB ID: 1U72 for DHFR) from the Protein Data Bank.

  • Remove all co-crystallized water molecules and heteroatoms to prevent steric clashes.

  • Add polar hydrogens to satisfy valency and assign Kollman partial charges to simulate the electrostatic environment.

Step 2: Ligand Preparation
  • Sketch the 2D structures of the pyrazine derivatives and standard drugs.

  • Convert to 3D geometries and perform energy minimization using the OPLS4 or MMFF94 force field until the energy gradient converges (RMS gradient < 0.05 kcal/mol/Å).

Step 3: Grid Box Generation & Self-Validation (CRITICAL)
  • Define the grid box coordinates centered precisely on the co-crystallized native ligand.

  • Self-Validation Checkpoint: Extract the native ligand and re-dock it into the generated grid box using the exact parameters intended for the study.

  • Calculate the RMSD between the docked pose and the original crystallographic pose.

    • Causality: If the RMSD is ≤ 2.0 Å , the docking parameters accurately replicate biological reality. If > 2.0 Å, the grid size, exhaustiveness, or scoring function must be recalibrated. Do not proceed until validated.

Step 4: High-Throughput Docking & Scoring
  • Execute docking for all pyrazine derivatives using a Lamarckian Genetic Algorithm (LGA) to explore the conformational space.

  • Rank the compounds based on their lowest binding energy ( ΔG in kcal/mol).

  • Analyze the 2D and 3D interactions (hydrogen bonds, π−π stacking, Van der Waals forces) using visualization software to confirm binding causality.

Workflow A Ligand & Protein Preparation B Grid Box Generation A->B C Native Ligand Re-docking B->C D RMSD Calculation (≤ 2.0 Å?) C->D E Parameter Optimization D->E No (> 2.0 Å) F High-Throughput Docking of Pyrazines D->F Yes (Validated) E->B G Post-Docking Interaction Analysis F->G

Self-validating molecular docking workflow ensuring structural accuracy via RMSD gating.

Conclusion

The comparative docking data clearly illustrates that functionalized pyrazine derivatives frequently match or exceed the binding affinities of standard therapeutics across multiple disease targets. By intelligently substituting the pyrazine core with electron-withdrawing groups and bioisosteric rings, researchers can rationally design molecules that perfectly complement the electrostatic and steric topography of target proteins like DHFR, AXL1, and Mtb 2FUM.

References

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI URL
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry, Section A URL
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Source: Asian Journal of Pharmaceutics URL
  • Source: Medicinal Chemistry (via ResearchGate)

Sources

Safety & Regulatory Compliance

Safety

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of 6-(Ethylsulfanyl)pyrazine-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) requires a deep understanding of its molecular architecture[1].

This molecule features a biologically active pyrazine core and an electron-rich ethylsulfanyl (thioether) appendage. When subjected to thermal decomposition, the heteroaromatic nitrogen atoms yield toxic nitrogen oxides (NOx), while the thioether group oxidizes to yield sulfur oxides (SOx)[2]. Furthermore, the thioether moiety is highly susceptible to rapid, potentially exothermic oxidation if inadvertently mixed with strong oxidizing agents in a waste carboy[2][3]. Therefore, standard drain disposal is strictly prohibited; the compound must be managed through a highly controlled, self-validating waste lifecycle terminating in high-temperature incineration[3][4].

Below is the definitive operational guide for the safe segregation, accumulation, and disposal of this compound.

Part 1: Physicochemical & Hazard Profiling

To design a self-validating disposal protocol, we must first map the physicochemical properties of the chemical to its operational implications. Understanding why a chemical behaves a certain way ensures that safety protocols are logical and intuitive.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 6-(Ethylsulfanyl)pyrazine-2-carboxylic acidTarget analyte for disposal tracking.
CAS Registry Number 66533-64-0[1]Primary identifier for institutional waste manifests.
Physical State Solid (Crystalline Powder)[3]Prone to dust generation; mandates strict particulate control during transfers and spill cleanups.
GHS Hazard Statements H315, H319, H335[5]Skin, eye, and respiratory irritant; dictates the use of nitrile gloves, goggles, and respiratory protection.
Incompatible Materials Strong oxidizing agents, reducing agents[2]Must be strictly segregated in waste streams to prevent exothermic thioether oxidation.
Decomposition Products NOx, SOx, CO, CO2[2]Precludes landfilling; mandates high-temperature incineration with alkaline exhaust scrubbing.
EPA RCRA Status Unlisted, managed as characteristic waste[6]Subject to strict Satellite Accumulation Area (SAA) and TSDF regulations.

Part 2: Operational Workflow & Disposal Methodology

The following step-by-step methodology ensures compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[7][8]. Every step acts as a self-validating checkpoint to prevent downstream logistical failures.

Phase 1: Segregation and Primary Containment

Mixing incompatible waste is the leading cause of laboratory container ruptures. The thioether group in this molecule will react violently with nitric acid or peroxides.

  • Verify Chemical Compatibility: Select a waste container chemically compatible with pyrazine derivatives. High-density polyethylene (HDPE) or amber glass vessels are required[8].

  • Execute Segregation: Physically isolate the waste container from any strong oxidizing agents or reducing agents[3][7].

  • Seal the Vessel: Utilize a leak-proof, screw-cap closure. Funnels must never be left in the waste container when not actively adding waste, as this circumvents the primary containment barrier and allows volatile emissions to escape[6].

Phase 2: Satellite Accumulation Area (SAA) Management

Under EPA guidelines, waste must be managed systematically at the point of generation to maintain a chain of custody[9].

  • Designate the SAA: Store the container at or near the point of generation, strictly under the control of the laboratory personnel who generated the waste[8].

  • Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list "6-(Ethylsulfanyl)pyrazine-2-carboxylic acid" in full. Abbreviations or structural formulas are legally invalid[9].

  • Monitor Volume Limits: Do not exceed the EPA limit of 55 gallons for standard hazardous waste in the SAA. Once the limit is reached, the container must be dated and transferred to a central accumulation area within 3 days[6].

Phase 3: Accidental Release & Spill Decontamination

Because this chemical is a crystalline solid, the primary acute exposure route during a spill is the inhalation of aerosolized dust, which acts as a severe respiratory irritant (H335)[5].

  • Secure the Area: Evacuate personnel from the immediate vicinity and don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator)[2].

  • Suppress Dust Generation: Do NOT use standard brooms or compressed air hoses, as they forcefully disperse particulates into the breathing zone[10]. Instead, carefully cover the spill with damp absorbent pads or use an explosion-proof HEPA-filtered vacuum to ensure the hazard is contained[10].

  • Decontaminate Surfaces: Wash the spill site with a mild alkaline detergent solution to neutralize any residual carboxylic acid, then collect all washings as hazardous aqueous waste[2].

Phase 4: Final Transport and Destruction
  • Manifest Generation: Coordinate with your institutional Environmental Health and Safety (EHS) department to generate a uniform hazardous waste manifest[6].

  • TSDF Transfer: Transfer the material to a licensed commercial Treatment, Storage, and Disposal Facility (TSDF)[7]. The required destruction method is high-temperature rotary kiln incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting nitrogen and sulfur oxides (NOx/SOx)[4].

Part 3: Waste Lifecycle Visualization

The following diagram maps the logical progression of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid from the point of generation to final destruction, highlighting the critical regulatory checkpoints.

WasteWorkflow Start Waste Generation 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid Segregation Chemical Segregation Isolate from strong oxidizers Start->Segregation Identify reactive hazards Containment Primary Containment HDPE or Glass Vessel Segregation->Containment Transfer to compatible container Labeling RCRA Labeling Apply 'Hazardous Waste' Tag Containment->Labeling Document constituents SAA Satellite Accumulation Area (SAA) Monitor 55-gallon limit Labeling->SAA Store at point of generation EHSPickup EHS Transfer Manifest generation SAA->EHSPickup Time/Volume threshold met TSDF Licensed TSDF High-Temp Incineration (NOx/SOx scrubbed) EHSPickup->TSDF Final regulatory transfer

Fig 1: Lifecycle and disposal workflow for 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid waste.

References

  • AccelaChem. "455-26-5,4-(Fluorosulfonyl)benzoic Acid-AccelaChem." AccelaChem. [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf." National Center for Biotechnology Information. [Link]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety. [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health.[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. [Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental. [Link]

Sources

Handling

Personal protective equipment for handling 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing specialized building blocks into your laboratory's workflow. Handling 6-(Ethylsulfanyl)pyrazine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing specialized building blocks into your laboratory's workflow. Handling 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid requires more than a superficial understanding of standard safety practices; it demands a mechanistic approach to hazard mitigation based on the compound's specific molecular architecture.

The following standard operating procedure (SOP) synthesizes chemical causality with operational logistics to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Chemical Profile & Hazard Causality

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) is a highly specialized pyrazine derivative utilized in advanced synthetic chemistry and pharmaceutical development[1]. To design an effective safety protocol, we must first deconstruct the molecule to understand the "why" behind its hazards.

The compound (Molecular Weight: 184.21 g/mol ; Formula: C₇H₈N₂O₂S) presents three distinct structural features that dictate our operational approach[1]:

  • The Carboxylic Acid Moiety (-COOH): This functional group acts as a proton donor. Upon contact with the ambient moisture of human skin or the mucosal lining of the eyes, it causes a localized drop in pH, leading to contact dermatitis and severe ocular irritation[2].

  • The Powdered State: As a dry solid, manipulation inherently generates micro-particulates. The pyrazine ring structure, when aerosolized and inhaled, acts as a potent respiratory irritant[2].

  • The Ethylsulfanyl Group (-S-CH₂CH₃): Thioethers dictate the compound's thermal decomposition profile. If subjected to high heat or incineration, this sulfur-containing moiety will rapidly oxidize, releasing highly toxic oxides of sulfur (SOx) and nitrogen (NOx)[3].

Table 1: Quantitative Hazard & Causality Summary

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 66533-64-0Unique identifier required for precise tracking and inventory management[1].
Molecular Weight 184.21 g/mol Essential for calculating precise molarities during dissolution[1].
Skin Irritation Category 2 (H315)Acidic moiety disrupts the acid mantle of the skin, causing inflammation[2].
Eye Irritation Category 2A (H319)Direct contact disrupts the corneal epithelium via pH alteration[2].
Respiratory Category 3 (H335)Inhalation of aerosolized powder irritates the upper respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on layers of protection. The following PPE matrix is engineered specifically for the hazards of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid, ensuring compliance with[4].

Table 2: Engineered PPE Requirements

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance to weak organic acids compared to latex. It acts as an impermeable barrier, preventing dermal absorption of the potentially sensitizing thioether group[4].
Eye Protection ANSI Z87.1 Splash GogglesStandard safety glasses leave the orbital area exposed. Splash goggles form a complete seal, preventing airborne powder particulates from causing severe acidic irritation (H319)[5].
Body Protection Flame-Resistant (FR) Cotton Lab CoatProtects underlying clothing from powder accumulation. Cotton/FR material prevents electrostatic buildup, which could otherwise cause the dry powder to disperse or cling to the researcher[6].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. Filters out >95% of airborne particulates, directly mitigating the H335 respiratory irritation hazard caused by powder aerosolization[4].

Operational Protocol: Safe Handling Workflow

To prevent exposure, engineering controls must be prioritized over PPE. The primary operational directive is to never handle this compound as a dry powder on an open benchtop .

Workflow Start Hazard Assessment & Protocol Review PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dissolution (Anti-static tools) Hood->Weigh Spill Spill Occurred? Weigh->Spill Decon Decontamination Protocol (Wet wipe & Neutralize) Spill->Decon Yes Proceed Proceed with Experiment Spill->Proceed No Dispose RCRA Hazardous Waste Disposal Decon->Dispose Proceed->Dispose Post-Experiment

Workflow for safe handling and spill response of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid.

Step-by-Step Handling Methodology:
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). This negative pressure environment is your primary defense against H335 respiratory hazards[7].

  • Static Mitigation: Transfer the sealed chemical container into the fume hood. Utilize an anti-static weighing boat and a grounded stainless steel spatula. Causality: Dry organic powders carry static charges; anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Weighing & Dissolution: Carefully weigh the required mass. When adding your solvent (e.g., DMSO or DMF), dispense it slowly down the interior sidewall of the vessel. Dropping solvent directly onto the powder can cause rapid displacement of air, ejecting particulates upward.

  • Equipment Decontamination: Before removing the spatula or balance from the hood, wipe them down with a damp, lint-free cloth to capture residual powder, followed by a 70% ethanol wipe.

Spill Response & Decontamination Plan

If a localized powder spill occurs, immediately halt operations. The goal is to prevent the powder from becoming airborne.

  • Isolate: Restrict access to the spill zone. Do not use a dry brush or broom , as mechanical sweeping will instantly aerosolize the irritating powder, exacerbating inhalation risks[2].

  • Suppress: Lightly mist the spilled powder with water or a compatible solvent (like ethanol) to wet the material and suppress dust formation.

  • Absorb & Collect: Gently place damp absorbent pads over the wetted powder. Wipe inward from the edges of the spill to the center to prevent spreading.

  • Chemical Neutralization: Because 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid is an organic acid, wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). This acid-base reaction neutralizes residual traces of the compound, self-validating the decontamination process[7].

  • Final Clean: Perform a final wipe with distilled water to remove any bicarbonate residue. Place all contaminated materials into a sealable hazardous waste bag.

Waste Disposal Logistics

Due to the molecular presence of both sulfur and nitrogen, standard municipal disposal is strictly prohibited and scientifically irresponsible.

  • RCRA Classification: The waste generated from handling this compound must be classified as hazardous chemical waste under the [8].

  • Segregation: Collect all unreacted solid waste, contaminated PPE, and spill cleanup materials in a dedicated, clearly labeled container designated for "Hazardous Solid Waste - Sulfur/Nitrogen Organic Acids." Do not mix this waste with strong oxidizing agents, as thioethers can react violently.

  • Manifesting & Destruction: The waste must be tracked from "cradle to grave" using the[9]. Final destruction must occur via a RCRA-permitted high-temperature incinerator equipped with flue-gas desulfurization (scrubbers) to safely capture and neutralize the resulting SOx and NOx emissions[3].

References

  • MDFCW Chemical Database. "6-(ethylsulfanyl)pyrazine-2-carboxylic acid (CAS: 66533-64-0) Properties and Specifications.
  • AK Scientific, Inc. "Safety Data Sheet: 2-Pyrazinecarboxylic acid.
  • ThermoFisher Scientific. "Safety Data Sheet: Pyrazine-2-carboxylic acid.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Overview." Available at: https://www.osha.gov/personal-protective-equipment
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Available at: https://www.ncbi.nlm.nih.gov/books/NBK55878/
  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Manifest System." Available at: https://www.epa.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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